MART-1 (26-35) (human) TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C44H75F3N10O16 |
|---|---|
Molecular Weight |
1057.1 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C42H74N10O14.C2HF3O2/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66;3-2(4,5)1(6)7/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66);(H,6,7)/t21-,22-,23-,24-,25+,26-,27-,31-,32-,33-,34-;/m0./s1 |
InChI Key |
NMTQXGZUKARSOC-WZQLDBRBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Immunological Core of Melanoma Targeting: A Technical Guide to the MART-1 (26-35) Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MART-1 (26-35) peptide, a decameric epitope derived from the Melan-A/MART-1 protein, represents a cornerstone in the field of cancer immunotherapy, particularly in the context of melanoma. Its ability to be presented by HLA-A*0201 molecules and subsequently recognized by cytotoxic T lymphocytes (CTLs) has positioned it as a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the function of the MART-1 (26-35) peptide, its role in anti-tumor immunity, and its application in clinical and preclinical research. We delve into the quantitative aspects of its immunological activity, detail key experimental protocols for its use, and illustrate the fundamental biological pathways it triggers.
Introduction: The MART-1 Antigen and its Immunogenic Epitope
Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a transmembrane protein expressed in melanocytes and a high percentage of melanomas.[1][2] Its lineage-specific expression makes it an attractive target for immunotherapy, minimizing the risk of off-target effects on other tissues.[1][3][4] The MART-1 (26-35) peptide, with the amino acid sequence EAAGIGILTV, is a key immunogenic epitope of the MART-1 protein.[3] This peptide is processed within melanoma cells and presented on their surface by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A*0201.[5] This peptide-MHC complex is the ligand for the T-cell receptor (TCR) on CD8+ cytotoxic T-lymphocytes, initiating a cascade of events that can lead to the destruction of the cancer cell.
A significant advancement in the therapeutic use of this peptide has been the development of an analog with enhanced immunogenicity. The MART-1 (26-35, 27L) peptide, where the alanine at position 27 is substituted with a leucine (ELAGIGILTV), exhibits a higher binding affinity for HLA-A*0201 and is more potent at stimulating MART-1-specific T-cells.[4][6][7] This enhanced stability and immunogenicity have made the 27L variant a preferred candidate for vaccine development and T-cell stimulation protocols.[4][6]
Function and Mechanism of Action
The primary function of the MART-1 (26-35) peptide is to act as a molecular beacon for the immune system, specifically for CD8+ T-cells. The process can be broken down into the following key steps:
-
Antigen Processing and Presentation: Inside a melanoma cell, the MART-1 protein is degraded into smaller peptide fragments by the proteasome. The MART-1 (26-35) peptide is then transported into the endoplasmic reticulum where it binds to the peptide-binding groove of the HLA-A*0201 molecule. This stable complex is then transported to the cell surface.
-
T-Cell Recognition: Circulating CD8+ T-cells with a complementary TCR can recognize and bind to the MART-1 (26-35)/HLA-A*0201 complex on the surface of melanoma cells. This interaction is the initial and most critical step in the adaptive immune response against the tumor.
-
T-Cell Activation and Effector Function: Successful TCR engagement, along with co-stimulatory signals, triggers the activation of the T-cell. This leads to clonal expansion of the MART-1-specific T-cell population and their differentiation into effector CTLs. These CTLs can then kill melanoma cells through the release of cytotoxic granules containing perforin and granzymes, or through the Fas/FasL pathway.
Signaling Pathway of T-Cell Activation
The binding of the MART-1 (26-35)/HLA-A*0201 complex to the TCR initiates a complex intracellular signaling cascade, leading to T-cell activation.
Caption: T-Cell Receptor (TCR) signaling cascade upon recognition of the MART-1 (26-35) peptide presented by HLA-A*0201.
Quantitative Data
The efficacy of the MART-1 (26-35) peptide and its analogs can be quantified through various immunological and clinical parameters.
| Parameter | Peptide | Value | Reference |
| Binding Affinity & Stability | |||
| Relative Activity (vs. native peptide) | MART-1 (26-35, 27L) | 25-fold higher | [7] |
| IC50 for Tumor Lysis Inhibition | MART-1 (26-35) | ~20 nM | [7] |
| MART-1 (26-35, 27L) | 2 nM | [7] | |
| Half-life in human serum | MART-1 (26-35) | 45 min | [7] |
| MART-1 (26-35, 27L) | 40 min | [7] | |
| MART-1 (27-35) | 5 min | [7] | |
| T-Cell Response | |||
| ELISpot Response (IFN-γ) | Multi-epitope vaccine including MART-1 (26-35, 27L) | 9 out of 20 patients showed a positive response | [8] |
| 35% of subjects showed CD8 T-cell responses to one or more antigens | [8] | ||
| Tetramer Staining (Post-vaccination) | MART-1 (26-35, 27L) + IFN-α | 0.15% to 7.4% of CD8+ T-cells | [9] |
| Clinical Trial Outcomes | |||
| Median Overall Survival (OS) | Multi-epitope vaccine including MART-1 (26-35, 27L) | 13.4 months | [8] |
| Median Progression-Free Survival (PFS) | Multi-epitope vaccine including MART-1 (26-35, 27L) | 1.9 months | [8] |
| Clinical Response (RECIST) | Multi-epitope vaccine including MART-1 (26-35, 27L) | 2 partial responses and 8 stable diseases in 21 patients | [8] |
Experimental Protocols
The MART-1 (26-35) peptide is a standard reagent in various immunological assays to detect and quantify melanoma-specific T-cell responses.
ELISpot Assay for IFN-γ Secretion
This assay quantifies the number of peptide-specific T-cells based on their cytokine secretion.
Workflow:
Caption: Workflow for the IFN-γ ELISpot assay to detect MART-1 specific T-cells.
Detailed Methodology:
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate multiple times with sterile PBS and block with a suitable blocking buffer for 2 hours at room temperature.
-
Cell Plating: Add 1.66 x 10^5 Peripheral Blood Mononuclear Cells (PBMCs) per well.
-
Peptide Stimulation: Add the MART-1 (26-35) or its 27L analog peptide to the wells at a final concentration of 10 µg/ml.[10] Include a negative control (e.g., an irrelevant peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 20 hours at 37°C in a humidified incubator with 5% CO2.[10]
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. After incubation and washing, add a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Spot Development: Add the appropriate substrate to develop colored spots. Stop the reaction by washing with water.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
In Vitro T-Cell Stimulation
This protocol is used to expand MART-1-specific T-cells from a mixed lymphocyte population for subsequent functional assays or adoptive cell therapy.
Detailed Methodology:
-
Isolate PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Peptide Pulsing: Pulse a portion of the PBMCs (to be used as antigen-presenting cells) with 1 µM of the MART-1 (26-35, 27L) peptide for 1 hour at 37°C.[10] Irradiate these cells to prevent their proliferation.
-
Co-culture: Co-culture the remaining PBMCs (responder cells) with the peptide-pulsed, irradiated APCs at a suitable ratio (e.g., 10:1).
-
Cytokine Addition: Add recombinant human IL-2 (e.g., 100 U/ml) to the culture medium to promote T-cell proliferation.[10]
-
Restimulation: Restimulate the culture every 7-10 days with freshly prepared peptide-pulsed, irradiated APCs and IL-2.
-
Monitoring: Monitor the expansion of MART-1-specific T-cells using techniques like flow cytometry with HLA-A*0201/MART-1 tetramers.
Clinical Significance and Applications
The MART-1 (26-35) peptide, particularly its 27L analog, has been extensively investigated in clinical trials as a component of cancer vaccines for melanoma.[8][11] These vaccines aim to induce or augment a T-cell response against the tumor. Clinical studies have explored its use in various formulations, often combined with adjuvants like GM-CSF or TLR9 agonists to enhance the immune response.[8]
Furthermore, this peptide is crucial for the generation of T-cells for adoptive cell therapy (ACT). In ACT, T-cells are isolated from a patient, expanded and activated ex vivo using the MART-1 peptide, and then re-infused into the patient to attack the tumor. A more advanced approach involves genetically engineering T-cells to express a high-affinity TCR specific for the MART-1 (26-35) epitope before expansion and infusion.[12]
Conclusion
The MART-1 (26-35) peptide is a well-characterized and functionally significant tumor-associated antigen. Its ability to elicit a specific cytotoxic T-lymphocyte response against melanoma cells has made it an invaluable tool in the development of cancer immunotherapies. The enhanced immunogenicity of the 27L analog has further solidified its role in vaccine design and T-cell-based therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and clinicians working to harness the power of the immune system to combat melanoma. Continued research into novel adjuvants, delivery systems, and combination therapies involving the MART-1 (26-35) peptide holds the promise of further improving clinical outcomes for patients with this disease.
References
- 1. MART-1 26–35 Peptides, MART Peptide Products, USA [biosyn.com]
- 2. MLANA - Wikipedia [en.wikipedia.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. MART-1 (26-35) - SB PEPTIDE [sb-peptide.com]
- 8. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in-adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. rupress.org [rupress.org]
- 11. Facebook [cancer.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Comprehensive Technical Guide to the MART-1 (26-35) Human Peptide: Sequence, Structure, and Therapeutic Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen expressed in melanoma and normal melanocytes. The decapeptide fragment spanning amino acid residues 26-35 of MART-1 is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A0201 allele. This technical guide provides an in-depth overview of the MART-1 (26-35) peptide, including its amino acid sequence, three-dimensional structure when complexed with HLA-A0201, and the downstream signaling pathways initiated upon T-cell receptor (TCR) engagement. Detailed experimental protocols for peptide synthesis, purification, and crystallization are also provided, alongside quantitative data on the binding affinities of various MART-1 peptide analogs. This document serves as a critical resource for researchers and professionals involved in the development of peptide-based cancer vaccines and adoptive T-cell therapies.
MART-1 (26-35) Peptide Sequence and Analogs
The native MART-1 (26-35) peptide consists of the ten amino acids from position 26 to 35 of the full-length MART-1 protein.[1][2][3] A significant analog involves the substitution of Alanine (A) at position 27 with Leucine (L), which has been shown to enhance binding to HLA-A*0201 and increase immunogenicity.[3]
Table 1: Amino Acid Sequences of MART-1 (26-35) and Related Peptides
| Peptide Name | Sequence (Single-Letter Code) | Length | Description |
| MART-1 (26-35) | EAAGIGILTV | 10 | Native decapeptide epitope. |
| MART-1 (27-35) | AAGIGILTV | 9 | Native nonapeptide epitope.[1][2] |
| MART-1 (26-35) A27L | ELAGIGILTV | 10 | Analog with Leucine substitution at position 27 for enhanced HLA-A2 binding.[3] |
Three-Dimensional Structure of the MART-1 (26-35)/HLA-A*0201 Complex
The three-dimensional structure of the MART-1 (26-35) peptide in complex with the HLA-A*0201 molecule has been determined by X-ray crystallography (PDB ID: 2GT9).[4] The peptide adopts a "bulged" conformation within the peptide-binding groove of the HLA-A2 molecule.[5][6] This is in contrast to the shorter MART-1 (27-35) nonamer, which adopts a more extended conformation.[5][6] The conformation of the peptide is a critical determinant for T-cell receptor recognition.
Quantitative Data: HLA-A*0201 Binding Affinities
The binding affinity of MART-1 peptides to the HLA-A*0201 molecule is a key factor in their immunogenicity. The A27L analog exhibits significantly improved binding compared to the native sequences. The following table summarizes relative binding affinities, as reported by Valmori et al. and cited in subsequent structural studies.[3][5]
Table 2: Relative Binding Affinities of MART-1 Peptides to HLA-A*0201
| Peptide | Sequence | Relative Binding Affinity (n-fold improvement over AAGIGILTV) |
| MART-1 (27-35) | AAGIGILTV | 1 |
| MART-1 (26-35) | EAAGIGILTV | 3 |
| MART-1 (26-35) A27L | ELAGIGILTV | 10 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of MART-1 (26-35)
This protocol outlines the manual synthesis of the EAAGIGILTV peptide using Fmoc/tBu chemistry.
Workflow for Solid-Phase Peptide Synthesis
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vial, activate the first Fmoc-protected amino acid (Fmoc-Val-OH) by dissolving it with HBTU, HOBt, and DIEA in DMF. Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence (Thr, Leu, Ile, Gly, Ile, Gly, Ala, Ala, Glu).
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding cold diethyl ether.
-
Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
Workflow for RP-HPLC Purification
Materials:
-
Crude MART-1 (26-35) peptide
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% ACN in water.
-
HPLC Setup: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA, 5% ACN with 0.1% TFA).
-
Injection and Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing ACN concentration (e.g., 5% to 60% ACN over 30 minutes) at a constant flow rate.
-
Fraction Collection: Monitor the column effluent at 210-220 nm and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Crystallization of the MART-1 (26-35)/HLA-A*0201 Complex
This protocol is based on the methods described for the crystallization of similar peptide-HLA complexes, including the one that yielded the 2GT9 structure.[5]
Workflow for Crystallization
Materials:
-
Purified MART-1 (26-35) peptide
-
Recombinantly expressed and purified HLA-A*0201 heavy chain and β2-microglobulin (β2m) light chain (typically as inclusion bodies from E. coli)
-
Refolding buffer
-
Crystallization screening kits
-
Cryoprotectant solution
Procedure:
-
Protein Refolding: Refold the HLA-A2 heavy chain and β2m from inclusion bodies by dialysis or rapid dilution into a refolding buffer containing an excess of the MART-1 (26-35) peptide.
-
Complex Purification: Purify the correctly folded peptide-HLA-A2 complex using a series of chromatography steps, typically ion exchange and size-exclusion chromatography.
-
Concentration: Concentrate the purified complex to a suitable concentration for crystallization (e.g., 5-10 mg/mL).
-
Crystallization Screening: Perform initial crystallization screening using the hanging drop or sitting drop vapor diffusion method with a variety of commercial crystallization screens.
-
Optimization: Optimize the initial crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals. For the 2GT9 structure, crystals were grown in conditions containing polyethylene glycol (PEG).
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and soak them in a cryoprotectant solution (e.g., mother liquor supplemented with glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
X-ray Diffraction: Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron source.
T-Cell Receptor Signaling Pathway
The recognition of the MART-1 (26-35)/HLA-A*0201 complex by a specific T-cell receptor on the surface of a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation and effector functions, such as cytokine release and target cell lysis.
Signaling Pathway of T-Cell Activation
Conclusion
The MART-1 (26-35) peptide is a cornerstone of melanoma immunotherapy research. Its well-defined sequence, structural characteristics in complex with HLA-A*0201, and the ability to elicit potent T-cell responses make it an ideal candidate for the development of novel cancer therapies. The enhanced immunogenicity of the A27L analog underscores the potential for rational peptide design to improve clinical outcomes. This technical guide provides a comprehensive foundation for researchers and clinicians working to harness the therapeutic potential of this important tumor antigen.
References
- 1. Identification of the immunodominant peptides of the MART-1 human melanoma antigen recognized by the majority of HLA-A2-restricted tumor infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the immunodominant peptides of the MART-1 human melanoma antigen recognized by the majority of HLA-A2-restricted tumor infiltrating lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced generation of specific tumor-reactive CTL in vitro by selected Melan-A/MART-1 immunodominant peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of HLA-A*0201 complexed with Melan-A/MART-126(27L)-35 peptidomimetics reveal conformational heterogeneity and highlight degeneracy of T cell recognition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Mechanism of MART-1 (26-35) to HLA-A*0201
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular interactions underpinning the binding of the Melan-A/MART-1 (26-35) peptide epitope to the Human Leukocyte Antigen (HLA)-A*0201 molecule. Understanding this mechanism is critical for the development of peptide-based cancer vaccines and immunotherapies targeting melanoma.
Introduction to the MART-1/HLA-A*0201 Complex
The Melan-A/MART-1 protein is a key tumor-associated antigen frequently overexpressed in melanoma cells.[1] CD8+ cytotoxic T lymphocytes (CTLs) play a crucial role in immune surveillance by recognizing fragments of intracellular proteins, such as MART-1, presented on the cell surface by class I Major Histocompatibility Complex (MHC-I) molecules.[1] The HLA-A0201 allele is a common human MHC-I variant. The immunodominant decapeptide from MART-1, spanning residues 26-35 (sequence: EAAGIGILTV), is a primary target for CTLs in HLA-A0201-positive melanoma patients.[2][3] However, this native peptide exhibits only moderate binding affinity for HLA-A*0201.[1]
To enhance immunogenicity, a heteroclitic peptide analogue was developed by substituting the alanine at position 2 (P2) with a leucine (sequence: ELAGIGILTV).[2] This modification significantly improves binding affinity and stability, making the ELAGIGILTV variant a focal point of research and clinical trials.[1][4] This guide will focus on the binding mechanics of both the native and this enhanced peptide variant.
Molecular Mechanism of Binding
The binding of a peptide to an MHC-I molecule is a highly specific process governed by the peptide's length and the identity of amino acid side chains at specific positions, known as anchor residues. The peptide sits in a groove on the surface of the HLA molecule, formed by two alpha-helices atop a beta-sheet floor.[1]
For HLA-A*0201, the primary anchor residues are at position 2 (P2) and the C-terminal position (PΩ, which is P10 for a decapeptide).[2][5] These residues fit into specific pockets within the binding groove. Hydrophobic residues, particularly Leucine or Methionine, are strongly favored at P2.[2][5] The native MART-1(26-35) peptide has an Alanine at P2, which is suboptimal for high-affinity binding.[2] The substitution to Leucine in the ELAGIGILTV variant fulfills this requirement, leading to a more stable complex.[4] The C-terminus is also critical, with Valine or Leucine being preferred residues. Both the native and variant peptides have a Valine at P10, satisfying this anchor requirement.
Beyond the primary anchors, secondary anchor residues at positions 1, 3, and 7 also contribute to the binding affinity, though to a lesser extent.[5] The conformation of the peptide within the groove is generally extended, but central residues may bulge out, making them accessible for T-cell receptor (TCR) recognition.[1][6]
Structural Insights from X-ray Crystallography
Crystal structures of the HLA-A0201 molecule in complex with the MART-1(26-35) A27L variant (ELAGIGILTV) have been resolved, providing a detailed view of the interaction.[7][8] These structures confirm that the peptide binds in an extended conformation. The Leucine at P2 and the Valine at P10 are buried deep within the B and F pockets of the HLA-A0201 binding groove, respectively, forming extensive van der Waals contacts. The N- and C-termini of the peptide are anchored by a network of hydrogen bonds. Specifically, conserved hydrogen bonds are typically formed between the HLA molecule and the carbonyl oxygen of the peptide's P2 residue.[1]
Quantitative Analysis of Binding
The affinity and stability of the peptide-MHC interaction can be quantified using various biophysical and cell-based assays. The data consistently show the superior binding characteristics of the anchor-modified ELAGIGILTV peptide compared to the native EAAGIGILTV.
| Peptide Sequence | Modification | Binding Affinity (IC50 / EC50) | Complex Half-Life (t1/2) | Assay Method |
| EAAGIGILTV | Native Peptide | Weaker Affinity | ~6 hours[4] | SPR[4] |
| ELAGIGILTV | A27L (P2) Anchor Modified | Stronger Affinity | ~32 hours[4] | SPR[4] |
Table 1: Comparative binding data for native and anchor-modified MART-1(26-35) peptides to HLA-A*0201. Binding affinity is often measured as the concentration required to inhibit a reference peptide by 50% (IC50) or the concentration for 50% effective binding (EC50). Lower values indicate higher affinity. Half-life indicates the stability of the formed complex.
Experimental Protocols
T2 Cell-Based Peptide Binding Assay
This is a common functional assay to measure the ability of a peptide to stabilize MHC class I molecules on the cell surface.
Principle: The T2 cell line is deficient in the Transporter associated with Antigen Processing (TAP), meaning it cannot efficiently load endogenous peptides onto HLA molecules in the endoplasmic reticulum.[9][10] This results in unstable, empty HLA-A0201 molecules that are quickly degraded, leading to low surface expression. When incubated with an exogenous peptide that can bind to HLA-A0201, the complex is stabilized and surface expression increases.[9][11] This increase can be quantified by flow cytometry using a fluorescently labeled antibody specific for HLA-A2.
Detailed Protocol:
-
Cell Culture: Culture T2 cells in an appropriate medium (e.g., AIM-V) and maintain them in a healthy, logarithmic growth phase. Optimal cell condition is critical for assay reproducibility.[9]
-
Peptide Preparation: Dissolve synthetic peptides in DMSO and then dilute to final concentrations (e.g., from 1 µM to 100 µM) in serum-free medium.[10]
-
Incubation: Wash T2 cells and resuspend to a concentration of 1 x 10^6 cells/mL in serum-free medium containing human β2-microglobulin (e.g., 5 µg/mL).[12]
-
Peptide Loading: Add the various dilutions of the test peptide to the cells. Include a known high-affinity peptide as a positive control and a non-binding peptide or no peptide as a negative control.[10]
-
Stabilization: Incubate the cell-peptide mixtures for 16-18 hours at 37°C in a 5% CO2 incubator.[12]
-
Staining: After incubation, wash the cells twice with PBS to remove unbound peptide. Stain the cells with a FITC- or PE-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2) for 30 minutes on ice.[10][12]
-
Flow Cytometry: Wash the cells again and analyze them on a flow cytometer. The Mean Fluorescence Intensity (MFI) of the HLA-A2 staining is directly proportional to the amount of stabilized peptide-MHC complex on the cell surface.[13]
-
Data Analysis: Plot the MFI against the peptide concentration. The binding affinity can be expressed as the EC50 value, calculated from the dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure real-time biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants.[14]
Principle: One molecule (the ligand, e.g., biotinylated pMHC complex) is immobilized on a sensor chip. A solution containing the other molecule (the analyte) flows over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[15][16] For stability assays, a pre-formed peptide-MHC complex is immobilized, and its dissociation is monitored over time.[10]
Detailed Protocol:
-
pMHC Complex Preparation: Refold soluble HLA-A*0201 heavy chain and β2-microglobulin in the presence of the MART-1 peptide. Purify the correctly folded complex and biotinylate it for immobilization.[10]
-
Chip Preparation: Use a streptavidin-coated sensor chip (e.g., CM5). Activate the surface according to the manufacturer's protocol.[10]
-
Immobilization: Inject the biotinylated pMHC complex over the streptavidin surface to achieve a desired immobilization level (e.g., ~500 RU).[10]
-
Dissociation Measurement (Stability Assay): Establish a continuous buffer flow (e.g., 10 µL/min) over the chip surface at a constant temperature (e.g., 25°C or 37°C).[10]
-
Data Collection: Monitor the decrease in RU over a long period (e.g., >4 hours) as the peptide dissociates from the immobilized HLA-A*0201.[10]
-
Data Analysis: Fit the dissociation curve to a first-order decay model (Langmuir dissociation) to calculate the dissociation rate constant (kd). The half-life (t1/2) of the complex is then calculated as ln(2)/kd.[10]
Visualizations
Diagrams of Mechanisms and Workflows
Caption: Key anchor residues of the MART-1 peptide fitting into HLA-A*0201 pockets.
Caption: Workflow for the T2 cell assay to measure peptide binding to HLA-A2.
References
- 1. Crystal structures of HLA-A*0201 complexed with Melan-A/MART-126(27L)-35 peptidomimetics reveal conformational heterogeneity and highlight degeneracy of T cell recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modification of MHC anchor residues generates heteroclitic peptides that alter TCR binding and T-cell recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prominent role of secondary anchor residues in peptide binding to HLA-A2.1 molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Real time detection of peptide–MHC dissociation reveals that improvement of primary MHC-binding residues can have a minimal, or no, effect on stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Measuring interactions of MHC class I molecules using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Technical Guide to the Role of MART-1 Antigen in Melanoma T-Cell Recognition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a pivotal tumor-associated antigen in the field of melanoma immunotherapy.[1][2] As a lineage-specific differentiation antigen, it is highly expressed in the majority of melanomas as well as in normal melanocytes.[1][2][3] This characteristic makes it an attractive target for T-cell-based cancer therapies. This document provides a comprehensive technical overview of the molecular and cellular mechanisms underpinning MART-1 antigen processing, its presentation to T-cells, and the subsequent T-cell recognition and signaling events. Detailed experimental protocols, quantitative data from key studies, and visual diagrams of core pathways are included to serve as a resource for researchers and professionals in the field.
The MART-1 Antigen in Melanoma
MART-1 is a protein found on normal melanocytes and is also expressed in over 90% of melanomas.[4] Its discovery as a shared melanoma antigen recognized by tumor-infiltrating lymphocytes (TILs) from patients with metastatic melanoma opened new avenues for targeted immunotherapy.[1][2] The immune system can naturally recognize MART-1, as evidenced by the presence of MART-1-reactive T-cells in healthy individuals and its targeting by TILs.[1] The most well-characterized immunogenic epitope of MART-1 is the 9-amino acid peptide AAGIGILTV (residues 27-35), which is presented by the HLA-A02:01 MHC class I molecule.[1][3][4] An analog peptide, ELAGIGILTV (with a leucine substitution at position 27), has been shown to have improved binding to HLA-A02:01 and is often used in research and vaccine development to enhance immunogenicity.[1][2]
Antigen Processing and Presentation Pathway
The presentation of the MART-1 antigen to cytotoxic T lymphocytes (CTLs) is a critical process governed by the MHC class I endogenous pathway. This multi-step process ensures that intracellular proteins, including tumor antigens like MART-1, are displayed on the cell surface for immune surveillance.
-
Proteasomal Degradation: The full-length MART-1 protein, located in the cytoplasm, is degraded by the proteasome into smaller peptide fragments.[5][6][7]
-
Peptide Transport: These resulting peptides, typically 8-10 amino acids in length, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[5][8][9]
-
MHC Class I Loading: Inside the ER, the MART-1 peptides are loaded onto newly synthesized MHC class I molecules (specifically HLA-A*02:01 for the AAGIGILTV epitope). This assembly is facilitated by a complex of chaperone proteins, including calreticulin, Erp57, and tapasin, which links the MHC molecule to TAP, forming the peptide-loading complex (PLC).[5][8][10]
-
Cell Surface Presentation: Once a MART-1 peptide is successfully bound, the stable peptide-MHC class I complex is released from the PLC and transported through the Golgi apparatus to the melanoma cell surface.[5][8] Here, it is presented for recognition by the T-cell receptors of CD8+ cytotoxic T-cells.[10]
T-Cell Recognition and Signaling Cascade
The specific recognition of the MART-1 peptide presented by the MHC class I molecule on a melanoma cell by a CD8+ T-cell is the cornerstone of the anti-tumor immune response.
-
TCR-pMHC Interaction: The T-cell receptor (TCR) on a MART-1-specific T-cell physically binds to the MART-1 peptide/HLA-A*02:01 complex. This interaction is stabilized by the CD8 co-receptor on the T-cell, which binds to a non-polymorphic region of the MHC class I molecule.[10]
-
Signal Initiation: This binding event triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR. This initial step is mediated by the kinase Lck.[11]
-
Downstream Signaling: The phosphorylated ITAMs recruit and activate another kinase, ZAP-70.[11] Activated ZAP-70 then phosphorylates several downstream adaptor proteins, including SLP-76, which leads to the activation of multiple signaling pathways:
-
PLCγ1 Pathway: Activation of Phospholipase C gamma 1 (PLCγ1) leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3).[11]
-
Calcium Flux: IP3 triggers the release of calcium (Ca2+) from the ER, which in turn activates the phosphatase calcineurin.[11] Calcineurin dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to enter the nucleus and promote the transcription of genes like Interleukin-2 (IL-2).[11]
-
PKCθ and MAPK Pathways: DAG activates Protein Kinase C theta (PKCθ) and the Ras-MAPK pathway, leading to the activation of the transcription factors NF-κB and AP-1.[11]
-
-
T-Cell Effector Functions: The culmination of these signaling events is the activation of the T-cell, resulting in proliferation, the secretion of cytotoxic granules (containing perforin and granzymes) to kill the melanoma cell, and the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to MART-1 expression and immune responses.
Table 1: MART-1 Expression in Melanoma
| Parameter | Finding | Reference |
| Expression in Primary Tumors | 90% of 73 primary cutaneous melanomas expressed Melan-A/MART-1. | [13] |
| Expression in Metastatic Lesions | 19 out of 25 frozen sections of metastatic lesions showed some level of MART-1 expression; 6 showed total absence. | [14] |
| Heterogeneity of Expression | Expression is often heterogeneous within a tumor, with some lesions having <50% of cells expressing MART-1. | [14] |
| Prognostic Correlation | Loss of Melan-A/MART-1 expression correlates with a significantly reduced disease-free interval and overall survival. | [13] |
Table 2: Immune Response to MART-1 Peptide Vaccine (Phase I Trial)
| Parameter | Result | Reference |
| Patients | 25 patients with high-risk resected melanoma. | [15] |
| Vaccine | MART-1(27-35) peptide (AAGIGILTV) with incomplete Freund's adjuvant. | [15] |
| Positive Skin Test Response | 13 of 25 patients developed a positive skin test to the peptide. | [15] |
| IFN-γ Release (ELISA) | 10 of 22 patients demonstrated an immune response. | [15] |
| Peptide-Specific Effector Cells (ELISPOT) | 12 of 20 patients showed an increased number of peptide-specific effector cells. | [15] |
| Clinical Outcome Correlation | Immune response measured by ELISA correlated with prolonged relapse-free survival. | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for the study of MART-1-specific T-cell responses.
Generation of MART-1 Specific T-Cells
This protocol describes the in-vitro generation of T-cells specific for the MART-1 antigen using artificial antigen-presenting cells (AAPCs).[16]
-
T-Lymphocyte Isolation: Isolate total T lymphocytes (TLs) from peripheral blood mononuclear cells (PBMCs) of an HLA-A*0201+ donor using magnetic isolation with >95% purity.
-
AAPC Preparation: Use NIH/3T3-derived AAPCs engineered to express HLA-A*02:01, co-stimulatory molecules (CD54, CD58, CD80), and present the MART-1A27L analog peptide. Irradiate the AAPCs before use.
-
Co-culture: Co-culture the isolated TLs with the irradiated AAPCs at day 0.
-
Purification: After 21 days, stain the T-cells with a PE-labeled MART-1/HLA-A2 pentamer. Purify the MART-1-specific T-cells using anti-PE magnetic beads.
-
Expansion: Co-culture the purified MART-1-specific T-cells with fresh irradiated AAPCs to expand the population until day 35. Monitor the percentage of specific T-cells throughout the process using flow cytometry.
Flow Cytometry for Identifying MART-1 Specific T-Cells
This protocol allows for the quantification of T-cells that recognize the MART-1 peptide.
-
Cell Preparation: Thaw cryopreserved T-cells or use fresh cells from culture.
-
Tetramer/Dextramer Staining: Stain the cells with an APC-labeled HLA-A*02:01-MART-1 peptide tetramer (or dextramer) and a control tetramer with an irrelevant peptide.[2][17][18]
-
Surface Marker Staining: Counterstain the cells with fluorescently-labeled antibodies against CD8 (e.g., anti-CD8 Pacific Blue) and other desired surface markers (e.g., for memory phenotype).[2][17]
-
Viability Dye: Add a viability dye such as 7-AAD to exclude dead cells from the analysis.[2]
-
Acquisition & Analysis: Acquire the samples on a flow cytometer. Analyze the data by first gating on live, single lymphocytes, then on CD8+ cells, and finally quantify the percentage of cells that are positive for the MART-1 tetramer.
T-Cell Functional Assays
A. Cytokine Secretion Assay (IFN-γ ELISpot/ELISA)
This assay measures the functional response of T-cells upon antigen recognition.[2]
-
Target Cell Preparation: Use HLA-A*02:01+ target cells (e.g., T2 cells) and pulse them with varying concentrations of the MART-1 peptide (e.g., 10 µM to 10-6 µM). Use an irrelevant peptide as a negative control.
-
Co-incubation: Plate the anti-MART-1 CD8+ T-cells (e.g., 2 x 104 cells/well) with the peptide-pulsed target cells (e.g., 2 x 104 cells/well) in a 96-well plate.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, carefully harvest the culture supernatants.
-
IFN-γ Measurement: Assay the supernatants for IFN-γ concentration using a commercial ELISA or Luminescence-based immunoassay kit according to the manufacturer's instructions.
B. Cytotoxicity Assay
This assay quantifies the ability of MART-1 specific T-cells to kill target cells.
-
Target and Effector Cell Preparation: Prepare target cells (e.g., HLA-A2+, MART-1+ melanoma cells) and effector T-cells (MART-1 specific CTLs).
-
Co-incubation: Incubate 5,000 target cells with the effector T-cells at various effector-to-target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 2.5:1).[16][18] The incubation period is typically 4 hours at 37°C.[16]
-
Lysis Measurement:
-
Chromium (51Cr) Release Assay: Pre-label target cells with 51Cr. Measure the amount of 51Cr released into the supernatant upon cell lysis.
-
Flow Cytometry-based Assay: After co-incubation, stain the entire cell mixture with a viability dye (e.g., 7-AAD). Use flow cytometry to quantify the percentage of dead (7-AAD+) target cells.[2][12] Target cells can be distinguished from T-cells by size or a specific marker if necessary.
-
-
Calculation: Calculate the percentage of specific lysis by subtracting the spontaneous death of target cells (incubated without T-cells) from the death observed in the presence of T-cells.
Conclusion
The MART-1 antigen remains a cornerstone of melanoma immunology and a critical target for therapeutic development. A thorough understanding of its processing, presentation, and subsequent recognition by T-cells is fundamental for designing effective immunotherapies, including cancer vaccines and adoptive T-cell transfer. The heterogeneity of MART-1 expression in tumors presents a significant challenge, highlighting the need for pre-treatment screening and potentially combination therapies to overcome antigen escape. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing the fight against melanoma.
References
- 1. criver.com [criver.com]
- 2. ignytebio.com [ignytebio.com]
- 3. Melanoma antigen recognition by tumour-infiltrating T lymphocytes (TIL): effect of differential expression of Melan-A/MART-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of MART-1+/A*0201+ Human Melanoma Resistance to Specific CTL-Killing Despite Functional Tumor-CTL Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. MHC class I - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic insertion signal sequences enhance MHC class I presentation of a peptide from the melanoma antigen MART-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. immunology.org [immunology.org]
- 11. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Expression of Melan-A/MART-1 antigen as a prognostic factor in primary cutaneous melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of expression of the melanoma-associated antigens MART-1 and gp100 in metastatic melanoma cell lines and in in situ lesions (1996) | Francesco M. Marincola | 136 Citations [scispace.com]
- 15. Phase I trial of a MART-1 peptide vaccine with incomplete Freund's adjuvant for resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Generation of Pure Highly Functional Human Anti-Tumor Specific Cytotoxic T Lymphocytes With Stem Cell-Like Memory Features for Melanoma Immunotherapy [frontiersin.org]
- 17. MART-1 TCR gene-modified peripheral blood T cells for the treatment of metastatic melanoma: a phase I/IIa clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Immunogenicity of the Human MART-1 (26-35) Epitope
This guide provides a comprehensive overview of the human MART-1 (26-35) epitope, a key target in melanoma immunotherapy. It details the underlying immunology, quantitative data on its immunogenicity, and the experimental protocols used for its assessment.
Introduction to the MART-1 (26-35) Epitope
Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein expressed in the majority of primary and metastatic melanomas, as well as in normal melanocytes.[1] The MART-1 protein contains an immunodominant epitope spanning amino acid residues 26-35, which is recognized by cytotoxic T lymphocytes (CTLs) when presented by the HLA-A*0201 (HLA-A2) molecule.[1][2][3] This makes it a prime target for cancer vaccines and adoptive cell therapies.[4]
Two primary peptide sequences are of interest:
-
Native Decamer (26-35): EAAGIGILTV. This is the naturally occurring sequence.[4]
-
Analogue Decamer (26-35, A27L): ELAGIGILTV. This modified peptide features a substitution of Alanine (A) with Leucine (L) at position 27.[5][6] This change enhances binding affinity to HLA-A2 and increases the stability of the peptide-MHC complex, leading to more potent immunogenicity compared to the native peptide.[1][6][7] A large majority of CTLs raised against this analogue are fully cross-reactive with the parental peptide and can effectively lyse tumor cells expressing the native MART-1 antigen.[1]
Antigen Processing and Presentation Pathway
For the MART-1 epitope to be recognized by T-cells, it must be processed and presented on the surface of melanoma cells via the MHC Class I pathway. This multi-step process is crucial for initiating an anti-tumor immune response.[8][9]
-
Protein Degradation: The endogenous MART-1 protein is degraded into smaller peptide fragments by the proteasome in the cytosol.[9][10]
-
Peptide Transport: These fragments are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[10][11]
-
MHC Loading: Inside the ER, the MART-1 (26-35) peptide is loaded onto newly synthesized HLA-A2 molecules. This assembly is facilitated by a complex of chaperones including calreticulin, Erp57, and tapasin.[9][10]
-
Surface Presentation: The stable peptide-HLA-A2 complex is then transported to the cell surface, where it can be recognized by the T-cell receptors (TCRs) of CD8+ cytotoxic T-cells.[9]
T-Cell Receptor (TCR) Signaling upon Epitope Recognition
The interaction between a CD8+ T-cell's TCR and the MART-1/HLA-A2 complex on a melanoma cell initiates a signaling cascade, leading to T-cell activation and the elimination of the cancer cell.[12][13]
This activation is a complex process:
-
Initial Signal (Signal 1): The TCR/CD3 complex recognizes the MART-1 peptide presented by HLA-A2. This engagement, along with the co-receptor CD8, triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by the kinase Lck.[14][15]
-
Signal Amplification: The phosphorylated ITAMs recruit and activate ZAP-70, another kinase. ZAP-70 then phosphorylates downstream adaptor proteins like LAT and SLP-76.[13][14]
-
Downstream Pathways: This leads to the activation of multiple signaling pathways, including the PLCγ1-mediated calcium flux and the DAG-activated PKCθ and MAPK/Erk pathways.[14][16]
-
Transcription Factor Activation: These cascades culminate in the activation of transcription factors such as NFAT, NF-κB, and AP-1.[14][16]
-
Effector Functions: These transcription factors drive gene expression leading to T-cell proliferation, cytokine production (e.g., IFN-γ, IL-2), and cytotoxic activity against the tumor cell.[13][16]
Quantitative Immunogenicity Data
The immunogenicity of the MART-1 (26-35) epitope, particularly the A27L analogue, has been evaluated in numerous preclinical and clinical studies. The data highlights the enhanced immunological potential of the modified peptide.
| Parameter | Peptide Sequence | Value / Finding | Reference |
| Peptide Identity | Native MART-1 (26-35) | EAAGIGILTV | [4] |
| Analogue MART-1 (26-35, A27L) | ELAGIGILTV | [6][7] | |
| HLA-A2 Binding | Analogue (A27L) vs. Native | Higher affinity and more stable binding to HLA-A*0201. | [1][6][17] |
| Immunological Response | E1696 Trial (Vaccine + Adjuvant) | 35% of subjects showed CD8 T-cell responses to MART-1, gp100, or tyrosinase via ELISPOT. | [18] |
| A27L Vaccine + PF-3512676/GM-CSF | 9 out of 20 (45%) patients had a positive ELISPOT response at day 50 and/or day 90. | [18][19] | |
| Clinical Response | A27L Vaccine + PF-3512676/GM-CSF | In 21 evaluable patients: 2 Partial Responses (PR) and 8 Stable Disease (SD). | [18][19] |
| Median Overall Survival (OS) | 13.4 months (90% CI = 11.3-Inf). | [18][19] | |
| Median Progression-Free Survival (PFS) | 1.9 months (90% CI = 1.84–3.68). | [19] | |
| In Vitro Generation of CTLs | Analogue (A27L) vs. Native | The A27L analogue is more efficient at generating specific tumor-reactive CTLs in vitro. | [17] |
Experimental Protocols for Immunogenicity Assessment
Assessing the immunogenicity of MART-1 peptides requires a suite of specialized immunological assays to quantify T-cell responses.
Key Methodologies:
-
IFN-γ ELISpot (Enzyme-Linked Immunospot) Assay:
-
Principle: This assay quantifies the frequency of antigen-specific T-cells that secrete IFN-γ upon stimulation.
-
Protocol:
-
Coat a 96-well plate with an anti-IFN-γ capture antibody.
-
Add patient-derived Peripheral Blood Mononuclear Cells (PBMCs) to the wells.
-
Stimulate the cells with the MART-1 (26-35) peptide. Control wells include no peptide (negative) and a mitogen (positive).
-
Incubate for 18-24 hours, allowing secreted IFN-γ to be captured by the antibody on the membrane.
-
Wash the cells away and add a biotinylated anti-IFN-γ detection antibody.
-
Add an enzyme conjugate (e.g., streptavidin-HRP) followed by a substrate that forms an insoluble colored spot.
-
Each spot represents a single IFN-γ-secreting cell. The spots are counted using an automated reader. A positive response is often defined as a doubling of spot count over baseline with a minimum increase.[18]
-
-
-
MHC-Tetramer Staining and Flow Cytometry:
-
Principle: This technique directly visualizes and quantifies antigen-specific T-cells using fluorescently labeled MHC molecules.
-
Protocol:
-
Synthesize soluble HLA-A2 molecules and load them with the MART-1 (26-35) peptide.
-
Biotinylate these complexes and multimerize them using fluorescently-labeled streptavidin to create a "tetramer."
-
Incubate patient PBMCs with the MART-1/HLA-A2 tetramer. The tetramer's high avidity allows it to bind specifically to T-cells whose TCRs recognize the MART-1 epitope.
-
Co-stain the cells with antibodies against surface markers like CD8, CD45RA, and CCR7 to determine the phenotype (e.g., naive, memory, effector) of the specific T-cells.[20]
-
Analyze the stained cells using a flow cytometer to determine the percentage of CD8+ T-cells that are MART-1 specific.[20]
-
-
-
Chromium-51 (51Cr) Release Assay:
-
Principle: This is a classic cytotoxicity assay that measures the ability of CTLs to lyse target cells.
-
Protocol:
-
Prepare target cells: Use an HLA-A2 positive cell line (e.g., T2 cells) pulsed with the MART-1 peptide, or a melanoma cell line that naturally presents the epitope.[21]
-
Label the target cells with radioactive 51Cr, which is retained in the cytoplasm of intact cells.
-
Co-culture the 51Cr-labeled target cells with effector T-cells (patient-derived CTLs) at various effector-to-target ratios.
-
Incubate for 4-6 hours. During this time, CTLs will recognize and lyse the target cells, releasing 51Cr into the supernatant.
-
Harvest the supernatant and measure the amount of radioactivity using a gamma counter.
-
Calculate the percentage of specific lysis by comparing the 51Cr release in test wells to spontaneous release (targets alone) and maximum release (targets lysed with detergent).[21]
-
-
This guide provides a foundational understanding of the MART-1 (26-35) epitope's immunogenicity. The development of analogue peptides with enhanced HLA binding has significantly improved the potential for inducing robust anti-tumor T-cell responses, a critical step forward for melanoma immunotherapy.
References
- 1. MART-1 26–35 Peptides, MART Peptide Products, USA [biosyn.com]
- 2. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antigenicity and immunogenicity of Melan-A/MART-1 derived peptides as targets for tumor reactive CTL in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. MHC class I antigen processing pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. T-Cell Receptor (TCR) Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 14. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. T-cell receptor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in-adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
The Discovery of MART-1/Melan-A: A Seminal Moment in Tumor Immunology
A detailed technical guide on the identification of a key tumor-associated antigen, providing a foundation for modern cancer immunotherapy.
This in-depth guide explores the pivotal discovery of MART-1/Melan-A as a tumor-associated antigen, a landmark achievement that has significantly shaped the landscape of cancer immunology and immunotherapy. In 1994, two independent research groups—one led by Yutaka Kawakami at the National Cancer Institute and the other by Pierre Coulie in Belgium—simultaneously identified and characterized this critical molecule.[1] Kawakami's team designated it MART-1 (Melanoma Antigen Recognized by T-cells), while Coulie's group named it Melan-A.[1][2] This discovery provided a tangible target on melanoma cells for the immune system, particularly T-cells, to recognize and attack, paving the way for the development of novel immunotherapeutic strategies for melanoma and other cancers.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the experimental methodologies, quantitative data, and the underlying biological pathways related to the discovery of MART-1/Melan-A.
Core Findings and Quantitative Data
The initial studies established that MART-1/Melan-A is a protein expressed in most melanoma cell lines and normal melanocytes.[1][2] Subsequent research has quantified its expression and its recognition by the immune system. The following tables summarize key quantitative data from seminal and subsequent studies.
| Parameter | Finding | Reference |
| Expression in Melanoma | Expressed in the majority of melanoma cell lines and fresh tumor samples. | Kawakami et al., 1994; Coulie et al., 1994 |
| Expression in Normal Tissues | Expression restricted to melanocytes and retina. | Kawakami et al., 1994 |
| Molecular Weight | Approximately 20-22 kDa protein. | Chen et al., 1996 |
| Immunogenic Peptides | The nonapeptide AAGIGILTV (residues 27-35) and the decapeptide EAAGIGILTV (residues 26-35) are the primary epitopes recognized by HLA-A*02:01-restricted T-cells. | |
| Frequency of MART-1-Specific T-cells in TILs | Can range from 0.22% to 1.8% of CD8+ T-cells in melanoma-infiltrated lymph nodes. | Romero et al., 2002 |
Table 1: Summary of Key Characteristics of MART-1/Melan-A. This table provides an overview of the fundamental properties of the MART-1/Melan-A antigen as established in the initial discovery and subsequent characterization studies.
| Assay | Peptide | Concentration for T-cell Recognition | Reference |
| Chromium Release Assay | AAGIGILTV | Lysis of target cells observed at concentrations as low as 10⁻⁸ M. | |
| IFN-γ Release Assay | AAGIGILTV | Significant IFN-γ release from T-cells upon stimulation with peptide-pulsed target cells. | |
| Peptide Binding Assay | ELAGIGILTV (analog) | Improved binding to HLA-A*02:01 compared to the native peptide. |
Table 2: Quantitative Data from T-cell Recognition Assays. This table summarizes the concentrations of MART-1/Melan-A peptides that elicit responses in various T-cell functional assays, highlighting the potency of these epitopes.
Experimental Protocols: A Detailed Look into the Discovery
The identification of MART-1/Melan-A was the result of meticulous experimental work. Below are detailed methodologies for the key experiments that led to its discovery.
Generation of Tumor-Infiltrating Lymphocytes (TIL)
Tumor-infiltrating lymphocytes with specific reactivity against melanoma cells were essential for the identification of MART-1/Melan-A.
-
Source: Freshly resected melanoma tumors.
-
Protocol:
-
Tumor tissue was minced into small fragments (1-2 mm³).
-
Fragments were placed in 24-well plates containing RPMI 1640 medium supplemented with 10% human AB serum, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 6000 IU/ml of Interleukin-2 (IL-2).
-
Cultures were incubated at 37°C in a 5% CO₂ incubator.
-
TIL cultures were expanded over several weeks, with fresh medium and IL-2 being added as needed.
-
T-cell reactivity was periodically assessed against autologous and allogeneic melanoma cell lines.
-
cDNA Library Construction and Screening
The gene encoding the antigen recognized by the reactive T-cells was identified through cDNA expression cloning.
-
Source of mRNA: A melanoma cell line showing strong recognition by the established TIL cultures.
-
Protocol:
-
Total RNA was extracted from the melanoma cell line using standard methods (e.g., guanidinium isothiocyanate-cesium chloride gradient centrifugation).
-
Poly(A)⁺ RNA (mRNA) was isolated using oligo(dT)-cellulose chromatography.
-
A cDNA library was constructed from the purified mRNA using a plasmid vector suitable for expression in mammalian cells (e.g., pcDNA1/Amp). The cDNA was directionally cloned to ensure proper orientation for expression.
-
The cDNA library was transfected into a non-melanoma, HLA-A2 positive cell line (e.g., COS-7 cells) that was not recognized by the TIL.
-
Transfected cells were then co-cultured with the melanoma-specific TIL.
-
The recognition of transfected cells by the TIL was assessed by measuring the release of cytokines, such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) or Interferon-gamma (IFN-γ), into the culture supernatant using an ELISA.
-
Pools of cDNA clones that resulted in T-cell recognition were progressively subdivided and re-tested until a single cDNA clone responsible for the antigen expression was isolated.
-
T-cell Recognition Assays
To confirm the specificity of the T-cell response to the identified antigen, various assays were employed.
-
Chromium-51 Release Assay (Cytotoxicity Assay): This classic assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells.
-
Target cells (e.g., peptide-pulsed T2 cells or melanoma cells) were labeled with radioactive Chromium-51 (⁵¹Cr).
-
Labeled target cells were incubated with effector T-cells at various effector-to-target (E:T) ratios for 4-6 hours.
-
During incubation, CTLs recognizing their target antigen on the cell surface would lyse the target cells, releasing ⁵¹Cr into the supernatant.
-
The amount of ⁵¹Cr in the supernatant was measured using a gamma counter.
-
The percentage of specific lysis was calculated using the formula: (% Specific Lysis) = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).
-
-
Interferon-gamma (IFN-γ) Release Assay: This assay measures the activation of T-cells by quantifying the secretion of the cytokine IFN-γ.
-
T-cells were co-cultured with target cells (e.g., melanoma cells or peptide-pulsed antigen-presenting cells).
-
After a 24-hour incubation, the culture supernatant was collected.
-
The concentration of IFN-γ in the supernatant was determined using a standard sandwich ELISA.
-
Northern Blot Analysis
To determine the tissue distribution of the gene encoding MART-1/Melan-A, Northern blot analysis was performed.
-
Protocol:
-
Total RNA was extracted from a panel of different cell lines (melanoma and non-melanoma) and normal tissues.
-
RNA samples were separated by size using agarose gel electrophoresis.
-
The separated RNA was transferred and cross-linked to a nylon membrane.
-
The membrane was hybridized with a radiolabeled probe derived from the isolated MART-1/Melan-A cDNA clone.
-
The presence and size of the specific mRNA transcript were detected by autoradiography.
-
Visualizing the Discovery and its Mechanism
The following diagrams, created using the DOT language, illustrate the key experimental workflows and the biological pathway central to the discovery of MART-1/Melan-A.
Figure 1: Experimental Workflow for the Discovery of MART-1/Melan-A. This diagram outlines the key experimental stages, from the generation of tumor-infiltrating lymphocytes to the isolation and validation of the MART-1/Melan-A gene.
Figure 2: MHC Class I Presentation of MART-1/Melan-A Peptides. This diagram illustrates the pathway by which MART-1/Melan-A protein is processed and its peptide fragments are presented by MHC class I molecules on the surface of melanoma cells for recognition by cytotoxic T-lymphocytes.
Figure 3: Logical Relationship of T-cell Recognition of Melanoma. This diagram shows the logical sequence of events, from the expression of MART-1/Melan-A in a melanoma cell to the ultimate destruction of that cell by a specific T-cell.
Conclusion
The concurrent discovery of MART-1/Melan-A by Kawakami and Coulie was a watershed moment in cancer immunology. It provided concrete evidence that the immune system could recognize and target cancer cells through specific antigens. The detailed experimental approaches laid out in their seminal papers not only led to the identification of this crucial antigen but also provided a blueprint for the discovery of other tumor-associated antigens. The quantitative understanding of T-cell responses to MART-1/Melan-A peptides has been instrumental in the design of cancer vaccines and adoptive T-cell therapies. This foundational work continues to inspire and inform the development of next-generation immunotherapies, offering hope for more effective treatments for melanoma and a wide range of other cancers.
References
The Biological Activity of MART-1 (26-35) Peptide with TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activity of the Melanoma Antigen Recognized by T-cells 1 (MART-1) (26-35) peptide, a key epitope in cancer immunotherapy research. Particular focus is given to its common formulation with Trifluoroacetic Acid (TFA), a residual counterion from solid-phase peptide synthesis. This document details the peptide's mechanism of action, summarizes quantitative data on its biological activity, provides in-depth experimental protocols, and visualizes key pathways and workflows.
Introduction to MART-1 (26-35) Peptide
The MART-1 protein, also known as Melan-A, is a differentiation antigen expressed in melanocytes and the majority of melanoma tumors.[1] The MART-1 (26-35) peptide, with the amino acid sequence EAAGIGILTV, is an immunodominant epitope presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01 on the surface of melanoma cells.[2][3] This peptide-MHC complex is a target for cytotoxic T lymphocytes (CTLs), making it a prime candidate for the development of cancer vaccines and adoptive T-cell therapies.[1]
Synthetic peptides used in research and clinical studies are often supplied as TFA salts. TFA is a strong acid used during solid-phase peptide synthesis for cleavage of the peptide from the resin and in purification by high-performance liquid chromatography (HPLC).[4] While effective for synthesis, residual TFA can remain as a counterion to positively charged amino acid residues and the N-terminus of the peptide.[5] It is crucial for researchers to be aware of the potential for TFA to influence experimental outcomes, as it has been shown to affect cell proliferation and other biological assays.[4][5]
Quantitative Data on Biological Activity
The biological activity of MART-1 (26-35) is primarily assessed by its ability to stimulate MART-1-specific T-cells, leading to cytokine release, proliferation, and cytotoxic activity against target cells. The following tables summarize key quantitative data from various studies. It is important to note that many studies do not explicitly state the counterion used with the peptide; however, given standard synthesis methods, it is often TFA.
| Peptide Variant | Assay | Target Cells | EC50 Value (nM) | Reference |
| Native MART-1 (26-35) (EAAGIGILTV) | T-cell Recognition | T2 cells | 0.25 | [6] |
| Analog MART-1 (26-35) A27L (ELAGIGILTV) | T-cell Recognition | T2 cells | 0.01 | [6] |
Table 1: Peptide Concentration for Half-Maximal T-cell Recognition (EC50). The A27L analog exhibits significantly higher potency in T-cell recognition assays.
| Peptide Variant | Assay | Target Cells | IC50 Value (nM) | Reference |
| Native MART-1 (26-35) (EAAGIGILTV) | Functional Competition | Tumor Cells | 20 | [6] |
| Analog MART-1 (26-35) A27L (ELAGIGILTV) | Functional Competition | Tumor Cells | 2 | [6] |
Table 2: Peptide Concentration for 50% Inhibition of Tumor Lysis (IC50). The A27L analog is more effective at inhibiting tumor cell lysis by CTLs.
| Study Cohort | Assay | Positive Response Rate | Reference |
| Metastatic Melanoma Patients | IFN-γ ELISpot | 9/20 patients | [7][8] |
Table 3: Immunogenicity of MART-1 (26-35, 27L) Peptide Vaccine in Metastatic Melanoma Patients. Vaccination with the analog peptide in combination with adjuvants induced a detectable immune response in a significant portion of patients.
Signaling Pathway of MART-1 (26-35) Induced T-cell Activation
The binding of the MART-1 (26-35) peptide presented by an HLA-A*02:01 molecule on an antigen-presenting cell (APC) or a tumor cell to the T-cell receptor (TCR) on a specific CD8+ T-cell initiates a complex signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and the execution of its effector functions. The key steps in this pathway are illustrated below.
References
- 1. MART-1 26–35 Peptides, MART Peptide Products, USA [biosyn.com]
- 2. Enhanced generation of specific tumor-reactive CTL in vitro by selected Melan-A/MART-1 immunodominant peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antigenicity and immunogenicity of Melan-A/MART-1 derived peptides as targets for tumor reactive CTL in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. genscript.com.cn [genscript.com.cn]
- 6. Melan-A (26-35) scrambled (AIEIAGGLTV) - SB PEPTIDE [sb-peptide.com]
- 7. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in-adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Conformation of MART-1 (26-35) Peptide in Complex with MHC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a pivotal protein in immunology and cancer research, highly expressed in melanoma cell lines.[1][2] Its peptide fragments are presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules, specifically the Human Leukocyte Antigen (HLA)-A2 allele, making them targets for cytotoxic T lymphocytes (CTLs). This recognition is a cornerstone of the anti-tumor immune response.[1]
Of particular interest are two overlapping epitopes derived from MART-1: the decamer spanning residues 26-35 (EAAGIGILTV) and the naturally processed nonamer covering residues 27-35 (AAGIGILTV).[3][4][5] While both are recognized by T-cells, structural studies have revealed that they adopt remarkably different conformations within the HLA-A2 binding groove. This structural dichotomy presents a fascinating challenge to our understanding of T-cell receptor (TCR) specificity and has significant implications for the design of peptide-based cancer vaccines and immunotherapies.[3][4]
This guide provides an in-depth technical overview of the structural conformations of MART-1 (26-35) and its variants when complexed with HLA-A2, detailing the experimental protocols used for their characterization and presenting key quantitative data from crystallographic studies.
Core Findings: Dual Conformations of the MART-1 Peptide
X-ray crystallography studies have demonstrated that MART-1 peptides, depending on their length and specific amino acid sequence, bind to the HLA-A2 groove in one of two distinct conformations: bulged or extended .[3][6]
-
Extended Conformation: This is the canonical conformation for many peptides binding to MHC class I. The native MART-1 (27-35) nonamer (sequence: AAGIGILTV) adopts this conformation. A variant with a Leucine substitution at position 2 (P2), ALGIGILTV, also maintains this extended structure.[3][6]
-
Bulged Conformation: In this conformation, the central portion of the peptide backbone arches upwards, away from the floor of the MHC binding groove. The native MART-1 (26-35) decamer (sequence: EAAGIGILTV) adopts this bulged shape. Interestingly, a nonamer variant with a Leucine substitution at the first position (P1), LAGIGILTV, also assumes this bulged conformation, demonstrating that peptide length is not the sole determinant.[3][6]
This structural plasticity is remarkable because T-cell clones have been shown to cross-react with both the bulged decamer and the extended nonamer, challenging the conventional wisdom that TCRs are exquisitely sensitive to a single, fixed peptide-MHC (pMHC) structure.[3][4] This disconnect between structural homology and T-cell recognition underscores the complexity of immune recognition and is a critical consideration for therapeutic design.[3]
Quantitative Data Presentation
The following tables summarize the key peptides studied and the crystallographic data obtained for their complexes with HLA-A2.
Table 1: MART-1 Peptides and Variants
| Peptide Name | Sequence | Length | Conformation |
| MART-1 (26-35) | E A A G I G I L T V | Decamer | Bulged |
| MART-1 (27-35) | A A G I G I L T V | Nonamer | Extended |
| ELA (A27L) | E L A G I G I L T V | Decamer | Bulged |
| LAG (A27L) | L A G I G I L T V | Nonamer | Bulged |
| ALG (A28L) | A L G I G I L T V | Nonamer | Extended |
Table 2: X-ray Data and Refinement Statistics for MART-1/HLA-A2 Complexes
| PDB ID | Complex | Resolution (Å) | R-work / R-free (%) | Space Group |
| 2GT9 | MART-1 (26-35) / HLA-A2 | 2.30 | 19.9 / 24.9 | P 1 21 1 |
| 2GTZ | MART-1 (27-35) A28L / HLA-A2 | 1.70 | 17.4 / 21.7 | P 1 21 1 |
| 3QDG | MART-1 (26-35) A27L / HLA-A2 | 2.69 | 21.8 / 27.8 | C 1 2 1 |
| 4L3E | MART-1 (26-35) A27L / HLA-A2 | 2.56 | 22.9 / 26.6 | C 1 2 1 |
(Data sourced from RCSB PDB and associated publications).[4][7][8][9][10]
Experimental Protocols
The structural determination of pMHC complexes is a multi-step process requiring expertise in peptide synthesis, protein biochemistry, and crystallography.
Peptide Synthesis and Purification
Synthetic peptides are typically produced using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Loading: The C-terminal amino acid is anchored to a solid support resin (e.g., Wang resin).[11]
-
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically 20% piperidine in DMF.[11]
-
Coupling: The next Fmoc-protected amino acid is activated (e.g., with HCTU/NMM) and coupled to the free N-terminus of the growing peptide chain.[11]
-
Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence.
-
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified to >95% homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[12] The identity and purity are confirmed by mass spectrometry.[11]
Protein Expression, Refolding, and Purification
The HLA-A2 heavy chain and the light chain (β2-microglobulin) are expressed separately as inclusion bodies in E. coli. The functional pMHC complex is then formed by in vitro refolding.
Protocol:
-
Expression: The genes for the extracellular domains of HLA-A2 and β2-microglobulin are cloned into expression vectors and transformed into E. coli (e.g., BL21 strain). Protein expression is induced, leading to the formation of insoluble inclusion bodies.
-
Inclusion Body Isolation: Cells are lysed, and the dense inclusion bodies are isolated by centrifugation and washed to remove contaminants.
-
Solubilization: The purified inclusion bodies of the heavy and light chains are solubilized separately in a strong denaturant (e.g., 8 M urea or 6 M guanidine-HCl).
-
Refolding: The solubilized heavy chain, light chain, and a molar excess of the synthetic MART-1 peptide are combined by rapid dilution into a large volume of cold refolding buffer. The buffer typically contains agents to facilitate proper disulfide bond formation (e.g., a redox pair like reduced/oxidized glutathione) and protein folding (e.g., L-arginine).
-
Purification: The correctly folded pMHC complex is concentrated and purified from aggregates and excess peptide using size-exclusion and ion-exchange chromatography.
X-ray Crystallography
Protocol:
-
Crystallization: The purified pMHC complex is concentrated to 5-10 mg/mL. Crystallization screening is performed using the hanging-drop or sitting-drop vapor diffusion method, testing hundreds of conditions (precipitants, buffers, salts). For MART-1/HLA-A2 complexes, successful conditions often involve polyethylene glycol (PEG) as the precipitant.[9][13]
-
Crystal Harvesting and Cryo-protection: Single crystals of suitable size and quality are harvested from the drop using a nylon loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often added to the drop before freezing.
-
Data Collection: X-ray diffraction data are collected at a synchrotron source.[8][9] The crystal is rotated in the X-ray beam, and diffraction patterns are recorded on a detector.
-
Structure Solution and Refinement:
-
The diffraction data are processed and scaled.
-
Initial phases are determined using molecular replacement, with a previously solved pMHC structure as a search model.[3][9]
-
An initial model of the MART-1/HLA-A2 complex is built into the resulting electron density map.
-
The model is iteratively refined against the experimental data to improve its fit and geometry, resulting in the final R-work and R-free values.[7]
-
Visualizations: Workflows and Logical Relationships
Caption: Workflow for pMHC complex production and crystallization.
Caption: Workflow for crystallographic structure determination.
Caption: Logical flow of MART-1 peptide T-cell cross-reactivity.
Conclusion
The structural analysis of the MART-1 (26-35) peptide and its derivatives in complex with HLA-A2 reveals a fascinating example of conformational plasticity within the MHC binding groove. The existence of both "bulged" and "extended" conformations for closely related and immunologically cross-reactive epitopes provides critical insights for the fields of immunology and drug development. It demonstrates that the relationship between pMHC structure and TCR recognition is not always direct and predictable. For professionals engaged in designing peptide vaccines or engineering TCRs for adoptive cell therapies, these findings highlight the necessity of considering peptide dynamics and conformational heterogeneity. A comprehensive understanding of these structural principles is paramount to the successful development of potent and specific cancer immunotherapies.
References
- 1. Crystal structures of HLA-A*0201 complexed with Melan-A/MART-126(27L)-35 peptidomimetics reveal conformational heterogeneity and highlight degeneracy of T cell recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MART-1 26–35 Peptides, MART Peptide Products, USA [biosyn.com]
- 3. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2gt9 - Human Class I MHC HLA-A2 in complex with the decameric Melan-A/MART-1(26-35) peptide - Summary - Protein Data Bank Japan [pdbj.org]
- 5. Mass-spectrometric evaluation of HLA-A*0201-associated peptides identifies dominant naturally processed forms of CTL epitopes from MART-1 and gp100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. 4l3e - The complex between high affinity TCR DMF5(alpha-D26Y,beta-L98W) and human Class I MHC HLA-A2 with the bound MART-1(26-35)(A27L) peptide - Experimental details - Protein Data Bank Japan [pdbj.org]
- 9. 3qdg - The complex between TCR DMF5 and human Class I MHC HLA-A2 with the bound MART-1(26-35)(A27L) peptide - Experimental details - Protein Data Bank Japan [pdbj.org]
- 10. ebi.ac.uk [ebi.ac.uk]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the MART-1 (26-35) Peptide: An Immunodominant Epitope in Melanoma
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Melanoma, a malignancy of melanocytes, has long been recognized as an immunogenic tumor, capable of eliciting spontaneous anti-tumor immune responses. A key player in this process is the Melan-A/MART-1 (Melanoma Antigen Recognized by T-cells 1) protein, a differentiation antigen expressed in normal melanocytes and in the vast majority of melanoma cases.[1] Within this protein, the peptide spanning amino acids 26-35, specifically the decapeptide EAAGIGILTV, has been identified as an immunodominant epitope when presented by the HLA-A*0201 molecule.[1][2] This epitope is a frequent target for cytotoxic T lymphocytes (CTLs) found in the peripheral blood and tumor-infiltrating lymphocytes (TILs) of melanoma patients.[3]
This guide provides a comprehensive technical overview of the MART-1 (26-35) peptide, detailing its role in the anti-melanoma immune response, the underlying molecular pathways, quantitative data from key studies, and detailed experimental protocols relevant to its study and therapeutic application.
The MART-1 (26-35) Epitope and its Variants
The immune system recognizes two primary, naturally processed variants of the MART-1 epitope presented by HLA-A*0201: the decapeptide MART-1 (26-35) (EAAGIGILTV) and the nonapeptide MART-1 (27-35) (AAGIGILTV).[1] While both are recognized, the decapeptide is often more efficiently recognized by specific CTLs.[1][4]
To enhance immunogenicity and improve binding affinity to the HLA-A0201 molecule, several peptide analogues have been developed. A notable modification is the substitution of alanine at position 27 with leucine (A27L), resulting in the peptide ELAGIGILTV.[5][6] This "superagonist" variant exhibits higher binding stability to HLA-A0201 and can elicit more potent T-cell responses, making it a candidate for peptide-based cancer vaccines.[6][7][8]
Data Presentation: Peptide Binding and Recognition
The efficacy of these peptides is fundamentally linked to their ability to bind HLA-A2 and be recognized by T-cell receptors (TCRs). The following tables summarize key quantitative data from comparative studies.
Table 1: Relative HLA-A2 Binding Affinity of MART-1 Peptide Variants
| Peptide Sequence | Description | Relative HLA-A2 Binding Affinity (Compared to Native Nonapeptide) | Key Findings |
|---|---|---|---|
| AAGIGILTV | Native Nonapeptide (27-35) | 1.0 (Baseline) | Standard epitope, but suboptimal anchor residue at position 2.[6] |
| EAAGIGILTV | Native Decapeptide (26-35) | Lower than nonapeptide | More efficiently recognized by many TILs despite lower HLA-A2 binding affinity.[4][6] |
| ELAGIGILTV | Decapeptide Analogue (A27L) | ~5-fold higher | Enhanced binding stability and superior ability to induce tumor-reactive CTLs in vitro.[2][6] |
| LAGIGILTV | Nonapeptide Analogue (A27L) | Not specified | Described as a superagonist capable of inducing CTLs with enhanced functions.[8] |
Table 2: Immunological Responses to MART-1 Peptide Vaccines in Clinical Trials
| Trial / Study | Peptide Vaccine | Adjuvant | No. of Patients | Key Immunological Outcome |
|---|---|---|---|---|
| Weber et al.[9][10] | MART-1 (27-35) | Incomplete Freund's Adjuvant (IFA) | 25 | 13/25 developed a positive skin test response. 12/20 showed an immune response by ELISPOT assay.[9] |
| Kirkwood et al.[11] | MART-1 (26-35, 27L), gp100, Tyrosinase | PF-3512676 (TLR9 agonist) + GM-CSF | 20 (evaluable) | 9/20 had a positive ELISPOT response at day 50 and/or day 90.[11] |
| Cormier et al.[12] | MART-1 (27-35) | Incomplete Freund's Adjuvant (IFA) | 18 | Post-vaccination, CTL reactivity against the peptide was significantly enhanced in vitro.[12] |
Antigen Processing and Presentation Pathway
For the MART-1 peptide to be recognized by CTLs, it must be processed and presented on the cell surface by MHC Class I molecules. This is a multi-step intracellular process.
-
Protein Degradation : The full-length MART-1 protein, an endogenous antigen, is degraded into smaller peptide fragments by the proteasome in the cytoplasm.[13][14]
-
Peptide Transport : These fragments are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[13][14][15]
-
MHC-I Assembly and Peptide Loading : Within the ER, newly synthesized HLA-A2 heavy chains and β2-microglobulin assemble. With the help of chaperones like calreticulin, Erp57, and tapasin, the MART-1 peptide is loaded onto the peptide-binding groove of the HLA-A2 molecule.[14][15]
-
Surface Presentation : The stable peptide-MHC-I complex is then transported to the cell surface, where it is displayed for surveillance by CD8+ T-cells.[14]
T-Cell Recognition and Activation
The presentation of the MART-1/HLA-A2 complex on the melanoma cell surface is the critical step for initiating a cytotoxic immune response.
-
TCR Engagement : A CD8+ T-cell with a complementary T-cell receptor (TCR) recognizes and binds to the MART-1/HLA-A2 complex.[16][17] This interaction's affinity is crucial for T-cell activation.[18]
-
Signal Initiation : This binding event triggers a conformational change in the associated CD3 complex, initiating intracellular signaling.[17] Key early events include the activation of Src-family kinases like LCK.[19]
-
Phosphorylation Cascade : LCK phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains. This creates docking sites for another kinase, ZAP-70, which becomes activated.[19]
-
Downstream Signaling : Activated ZAP-70 phosphorylates adaptor proteins, most notably the Linker for Activation of T-cells (LAT).[19] Phosphorylated LAT recruits other signaling molecules (e.g., PLCγ1, Gads, SLP-76), leading to downstream pathways that result in cytokine production (like IFN-γ), proliferation, and the execution of cytotoxic functions to kill the melanoma cell.[19]
Experimental Protocols
The study of MART-1 specific T-cell responses relies on a set of core immunological assays. The following sections provide generalized protocols based on methodologies cited in the literature.
ELISPOT Assay for IFN-γ Secretion
The ELISPOT (Enzyme-Linked Immunospot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is a primary tool for measuring T-cell responses in vaccine trials.[9][11]
Principle: Peripheral blood mononuclear cells (PBMCs) from a patient are co-cultured with target cells presenting the MART-1 peptide. If MART-1 specific T-cells are present, they will be activated and secrete IFN-γ. This cytokine is captured by antibodies coating a PVDF membrane, and a secondary antibody reaction creates a visible "spot" for each T-cell that was activated.
Methodology:
-
Plate Coating : Coat a 96-well PVDF membrane plate with a capture anti-IFN-γ antibody and incubate overnight at 4°C.[1]
-
Blocking : Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., RPMI medium with 10% fetal bovine serum) for 1-2 hours.[1]
-
Cell Plating :
-
Prepare effector cells (patient PBMCs) at various concentrations.
-
Prepare target cells. T2 cells, which are TAP-deficient and thus do not present endogenous peptides, are often used.[1] Pulse one set of T2 cells with the MART-1 peptide (e.g., 1-10 µM) and leave another set unpulsed as a negative control.
-
Add effector cells and target cells to the coated wells in duplicate or triplicate.[1]
-
-
Incubation : Incubate the plate for 18-24 hours at 37°C in a CO2 incubator to allow for T-cell stimulation and cytokine secretion.
-
Detection :
-
Wash the wells to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash, then add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and incubate for 1 hour.
-
Wash again and add a substrate solution (e.g., BCIP/NBT). Spots will form where IFN-γ was secreted.
-
-
Analysis : Stop the reaction by washing with water. Once dry, count the spots using an automated ELISPOT reader. A positive response is defined as a spot count significantly above the negative control wells.[11]
Chromium (⁵¹Cr) Release Cytotoxicity Assay
This assay directly measures the killing capacity (cytotoxicity) of CTLs against target cells.
Principle: Target cells (e.g., melanoma cell lines or peptide-pulsed T2 cells) are labeled with radioactive ⁵¹Cr. When CTLs recognize and lyse these target cells, the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is directly proportional to the degree of cell lysis.[1]
Methodology:
-
Target Cell Labeling : Incubate target cells (1x10⁶ cells) with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Washing : Wash the labeled target cells 3-4 times with medium to remove excess, unincorporated ⁵¹Cr.
-
Co-incubation : Plate the labeled target cells in a 96-well round-bottom plate. Add effector T-cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).[20]
-
Controls :
-
Spontaneous Release : Target cells incubated with medium alone (measures baseline leakage).
-
Maximum Release : Target cells incubated with a detergent (e.g., Triton X-100) to cause 100% lysis.
-
-
Incubation : Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Supernatant Collection : Centrifuge the plate again. Carefully collect an aliquot of the supernatant from each well.
-
Radioactivity Measurement : Measure the radioactivity (counts per minute, CPM) of the supernatants using a gamma counter.
-
Calculation : Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Solid-Phase Peptide Synthesis (Fmoc Chemistry)
The synthesis of MART-1 peptides and their analogues for research and clinical use is typically achieved via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[21][22]
Principle: The peptide is built amino acid by amino acid while the C-terminus is anchored to an insoluble resin support. The N-terminus of each incoming amino acid is temporarily protected by an Fmoc group, which is removed before the next amino acid is added.
Methodology:
-
Resin Preparation : Start with a solid support resin (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal amino acid (Valine for MART-1).
-
Deprotection : Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a base, typically a solution of 20% piperidine in DMF (dimethylformamide).[21]
-
Washing : Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc groups.
-
Amino Acid Coupling : Add the next Fmoc-protected amino acid to the reaction vessel along with coupling reagents (e.g., HCTU, DIC) and a base (e.g., NMM).[21] Allow the reaction to proceed for 1-2 hours to form the peptide bond.
-
Washing : Wash the resin again with DMF to remove excess reagents.
-
Repeat Cycle : Repeat steps 2-5 for each amino acid in the peptide sequence (T-L-I-G-I-G-A-A-E).
-
Cleavage and Deprotection : Once the full peptide is synthesized, cleave it from the resin and simultaneously remove the side-chain protecting groups using a strong acid cocktail, often containing trifluoroacetic acid (TFA) and scavengers (e.g., TIS, water).[22]
-
Purification and Analysis : Precipitate the crude peptide with cold ether.[22] Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the final product's identity and purity by mass spectrometry and analytical HPLC.[23]
Conclusion
The MART-1 (26-35) peptide is a cornerstone of melanoma immunotherapy research. Its identification as an immunodominant epitope has paved the way for the development of peptide vaccines, engineered T-cell therapies, and powerful diagnostic tools to monitor anti-tumor immunity. The ability to enhance its immunogenicity through amino acid substitutions, such as the A27L modification, highlights the potential for rational antigen design to create more effective cancer therapeutics.[5][6] A thorough understanding of the molecular pathways of its presentation and recognition, combined with robust experimental protocols for its study, is essential for professionals working to translate this knowledge into clinical benefit for patients with melanoma.
References
- 1. The immunodominant HLA-A2-restricted MART-1 epitope is not presented on the surface of many melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of the fine specificity displayed by HLA-A*0201-restricted CTL specific for the immunodominant Melan-A/MART-1 antigenic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Melan - A, MART 1 (26 - 35) | 1 mg | EP09832_1 [peptides.de]
- 5. Induction of anti-melanoma CTL response using DC transfected with mutated mRNA encoding full-length Melan-A/MART-1 antigen with an A27L amino acid substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced generation of specific tumor-reactive CTL in vitro by selected Melan-A/MART-1 immunodominant peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MART-1 26–35 Peptides, MART Peptide Products, USA [biosyn.com]
- 8. A superagonist variant of peptide MART1/Melan A27-35 elicits anti-melanoma CD8+ T cells with enhanced functional characteristics: implication for more effective immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I trial of a MART-1 peptide vaccine with incomplete Freund's adjuvant for resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in-adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activation of the TCR complex by peptide-MHC and superantigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. T cell receptor engagement by peptide–MHC ligands induces a conformational change in the CD3 complex of thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TCR recognition of peptide/MHC class II complexes and superantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Linker for activation of T cells - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Generation of Pure Highly Functional Human Anti-Tumor Specific Cytotoxic T Lymphocytes With Stem Cell-Like Memory Features for Melanoma Immunotherapy [frontiersin.org]
- 21. Protocol for Peptide Synthesis on Spectrally Encoded Beads for MRBLE-pep Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peptide Synthesis [en.bio-protocol.org]
- 23. pacificimmunology.com [pacificimmunology.com]
The MART-1/Melan-A Protein and Its T-Cell Epitopes: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key melanocytic differentiation antigen that has garnered significant attention in the field of cancer immunotherapy.[1][2][3][4][5] Expressed on normal melanocytes and a high percentage of melanomas, MART-1 serves as a critical target for the immune system, particularly for cytotoxic T-lymphocytes (CTLs).[5][6][7] This technical guide provides an in-depth overview of the MART-1 protein, its T-cell epitopes, and the methodologies used to study the corresponding T-cell responses, tailored for researchers, scientists, and professionals in drug development.
MART-1 Protein: Structure, Function, and Cellular Localization
The MART-1 protein is a putative 13-18 kDa transmembrane protein composed of 118 amino acids.[1][2] It possesses a single transmembrane domain and is primarily localized within the endoplasmic reticulum, Golgi apparatus, and melanosomes of melanocytes.[8][9][10] Functionally, MART-1 plays a crucial role in melanosome biogenesis. It forms a complex with the melanosomal matrix protein PMEL17 (also known as gp100) and is essential for its expression, stability, trafficking, and processing, which are critical steps in the maturation of melanosomes.[11]
T-Cell Epitopes of MART-1
The immunogenicity of MART-1 is primarily attributed to specific peptide fragments, known as epitopes, that are presented by Major Histocompatibility Complex (MHC) molecules on the surface of melanoma cells. These peptide-MHC complexes can be recognized by T-cells, initiating an anti-tumor immune response.
MHC Class I-Restricted Epitopes
The most well-characterized MART-1 epitopes are presented by the HLA-A*02:01 allele and are recognized by CD8+ cytotoxic T-lymphocytes.[12][13] These epitopes are central to many cancer vaccine and adoptive T-cell therapy strategies.
| Epitope Sequence | Amino Acid Position | Length | HLA Restriction | Notes |
| AAGIGILTV | 27-35 | 9-mer | HLA-A02:01 | An immunodominant nonameric epitope.[5][12][14] |
| EAAGIGILTV | 26-35 | 10-mer | HLA-A02:01 | A decameric variant also recognized by T-cells.[12][15][16] |
| ELAGIGILTV | 26-35 (A27L) | 10-mer | HLA-A02:01 | An analog peptide with a leucine substitution at position 27, designed to enhance binding to HLA-A02:01 and increase immunogenicity.[5][15] |
| MART-1(51-61) | 51-61 | 11-mer | HLA-Cw*0701 | A less common epitope presented by a different HLA allele.[6] |
MHC Class II-Restricted Epitopes
In addition to CD8+ T-cell epitopes, several MART-1 epitopes recognized by CD4+ T-helper cells have been identified. These are crucial for a comprehensive and sustained anti-tumor immune response.
| Epitope Sequence | Amino Acid Position | HLA Restriction |
| Melan-A(27-40) | 27-40 | HLA-DRB10101, HLA-DRB10102 |
| Melan-A(25-36) | 25-36 | HLA-DQB10602, HLA-DRB10301 |
| Melan-A(51-73) | 51-73 | HLA-DRB1*0401 |
T-Cell Receptor (TCR) Recognition of MART-1 Epitopes
The specificity of the T-cell response to MART-1 epitopes is determined by the T-cell receptor (TCR). Studies have characterized the TCRs of several MART-1-specific T-cell clones, revealing diversity in the Vα and Vβ chain usage, indicating that the immune system can generate multiple TCRs to recognize the same epitope.[17]
| T-Cell Clone | Recognized Epitope | TCR Vβ Chain | TCR Vα Chain |
| A42 | MART-1 (HLA-A2.1) | Vβ7 | Vα21 |
| 1E2 | MART-1 (HLA-A2.1) | Vβ3 | Vα25 |
| DMF4 | MART-1 (nonamer & decamer) | - | - |
| DMF5 | MART-1 (nonamer & decamer) | - | - |
Note: Specific Vα and Vβ chain details for DMF4 and DMF5 are not provided in the initial search results but they are noted to be distinct from each other.[12]
Signaling Pathways in MART-1 Specific T-Cell Activation
Upon recognition of the MART-1 peptide-MHC complex by the TCR, a cascade of intracellular signaling events is initiated within the T-cell, leading to its activation, proliferation, and effector functions.
Caption: TCR signaling cascade upon MART-1 epitope recognition.
Experimental Protocols for Characterizing MART-1 Specific T-Cell Responses
A variety of in vitro assays are employed to identify and characterize T-cell responses to MART-1 epitopes.
T-Cell Epitope Mapping
This process involves identifying the specific peptide sequences within the MART-1 protein that are recognized by T-cells.
Caption: Workflow for T-cell epitope mapping.
Methodology:
-
Peptide Synthesis: Overlapping short peptides (e.g., 9-15 amino acids) spanning the entire MART-1 protein sequence are chemically synthesized.
-
Antigen Presentation: Antigen-presenting cells (APCs), such as T2 cells which are deficient in TAP and thus rely on exogenous peptide loading for MHC class I presentation, are incubated with individual peptides.
-
Co-culture: The peptide-pulsed APCs are then co-cultured with T-cells isolated from a melanoma patient (e.g., tumor-infiltrating lymphocytes or peripheral blood mononuclear cells).
-
Response Measurement: T-cell activation is measured by assays such as IFN-γ ELISpot (Enzyme-Linked Immunospot) or intracellular cytokine staining (ICS) for cytokine production, or a chromium-51 release assay for cytotoxicity.
-
Epitope Identification: Peptides that consistently elicit a strong T-cell response are identified as epitopes.
Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of MART-1 specific CTLs to kill target cells presenting the MART-1 epitope.
Methodology:
-
Target Cell Labeling: Melanoma cell lines (target cells) that express MART-1 and the appropriate HLA allele are labeled with radioactive chromium-51 (⁵¹Cr).
-
Co-incubation: The labeled target cells are incubated with MART-1 specific CTLs (effector cells) at various effector-to-target ratios.
-
Chromium Release: If the CTLs recognize and kill the target cells, the cells lyse and release ⁵¹Cr into the culture supernatant.
-
Measurement: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.
-
Calculation of Lysis: The percentage of specific lysis is calculated to quantify the cytotoxic activity of the T-cells.
Peptide-MHC Tetramer Staining
This technique is used to directly visualize and quantify antigen-specific T-cells.
Methodology:
-
Tetramer Production: Recombinant peptide-MHC complexes are generated, consisting of four identical peptide-MHC molecules bound to a fluorescently labeled streptavidin molecule.
-
Cell Staining: A sample of T-cells is incubated with the peptide-MHC tetramer.
-
Flow Cytometry: The cells are then analyzed by flow cytometry. T-cells with TCRs that specifically bind to the peptide-MHC complex will be labeled with the fluorescent tag and can be counted.
Functional Avidity of MART-1 Specific T-Cells
Functional avidity refers to the concentration of a peptide epitope required to elicit a half-maximal response from a T-cell. It is a critical determinant of the efficacy of an anti-tumor T-cell response.[18] High-avidity T-cells, which can be activated by low concentrations of the MART-1 epitope, are generally considered to be more effective at killing tumor cells.[19] However, some studies suggest that low-avidity T-cells may also play a role in the overall immune response and may be less susceptible to activation-induced cell death.[18][19] The functional avidity of MART-1 specific T-cells can be assessed by titrating the concentration of the MART-1 peptide in T-cell activation assays and determining the EC50 value.
Conclusion
The MART-1 protein and its T-cell epitopes represent a cornerstone of melanoma immunotherapy research. A thorough understanding of the molecular and cellular interactions involved in the T-cell response to MART-1 is essential for the development of more effective cancer vaccines and adoptive T-cell therapies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to advance the field of cancer immunology.
References
- 1. MLANA - Wikipedia [en.wikipedia.org]
- 2. diagomics.com [diagomics.com]
- 3. biosb.com [biosb.com]
- 4. genomeme.ca [genomeme.ca]
- 5. criver.com [criver.com]
- 6. A HLA-Cw*0701 restricted Melan-A/MART1 epitope presented by melanoma tumor cells to CD8+ tumor infiltrating lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. The melanocytic protein Melan-A/MART-1 has a subcellular localization distinct from typical melanosomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. uniprot.org [uniprot.org]
- 11. MART-1 is required for the function of the melanosomal matrix protein PMEL17/GP100 and the maturation of melanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. T cell receptors used in cancer gene therapy cross-react with MART-1/Melan-A tumor antigens via distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The immunodominant HLA-A2-restricted MART-1 epitope is not presented on the surface of many melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. ignytebio.com [ignytebio.com]
- 16. The immunodominant HLA-A2-restricted MART-1 epitope is not presented on the surface of many melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Functional Avidity: A Measure to Predict the Efficacy of Effector T Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Low Avidity T Cells Do Not Hinder High Avidity T Cell Responses Against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Stimulating T-cells with MART-1 (26-35) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen expressed in most melanoma cell lines and fresh tumor samples.[1][2][3] The peptide fragment spanning amino acids 26-35 of MART-1 is a well-characterized epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 allele.[1][4] As such, the MART-1 (26-35) peptide is a critical tool for researchers studying melanoma immunology, developing cancer vaccines, and evaluating the efficacy of T-cell-based immunotherapies.[3][5][6]
These application notes provide detailed protocols for the stimulation of MART-1-specific T-cells, focusing on two common and robust methods for assessing T-cell activation: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
MART-1 (26-35) Peptide Variants
Two primary variants of the MART-1 (26-35) peptide are commonly used in research:
| Peptide Name | Sequence | Key Characteristics |
| Native MART-1 (26-35) | EAAGIGILTV | The naturally occurring sequence.[6] |
| MART-1 (26-35, L27A) | ELAGIGILTV | An analog with a Leucine for Alanine substitution at position 27. This modification enhances binding affinity and stability with the HLA-A*0201 molecule, leading to a more potent T-cell response.[5][7] |
For initial experiments and robust stimulation, the use of the L27A analog is often recommended.
Experimental Protocols
I. Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
A critical first step for in vitro T-cell assays is the isolation of high-quality PBMCs from whole blood.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS)
-
Complete RPMI medium (RPMI 1640 supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
Protocol:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI medium and perform a cell count.
-
For optimal results, allow frozen cells to rest for at least one hour after thawing to remove debris before use.[8]
II. T-cell Stimulation for ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[8]
Materials:
-
Human IFN-γ ELISpot kit
-
PBMCs
-
Complete RPMI medium
-
Positive control (e.g., Phytohemagglutinin (PHA) or CEF peptide pool)
-
Negative control (e.g., DMSO vehicle control or an irrelevant peptide)[1][9]
Protocol:
-
Prepare the ELISpot plate according to the manufacturer's instructions. This typically involves pre-wetting the membrane with ethanol and coating with a capture antibody overnight.[8]
-
Prepare a working solution of the MART-1 peptide at a final concentration of 1-10 µg/mL in complete RPMI medium.[1]
-
Prepare cell suspensions of PBMCs at a concentration of 2.5 x 10^6 cells/mL in complete RPMI medium.
-
Add 50 µL of the peptide working solution to the appropriate wells of the ELISpot plate.[9]
-
Add 100 µL of the PBMC suspension (containing 2.5 x 10^5 cells) to each well.[9]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Develop the ELISpot plate according to the manufacturer's protocol, which involves washing the cells, adding a detection antibody, and then a substrate to visualize the spots.
-
Count the spots, where each spot represents a single IFN-γ secreting T-cell.
Quantitative Data from Literature for ELISpot:
| Cell Type | Stimulant | Concentration | Incubation Time | Result (Spot Forming Units / 10^5 cells) |
| PBMCs | Melan-A (26-35) A27L | 10 µg/mL | 20 hours | Variable, dependent on donor HLA-type and prior exposure.[1] |
| PBMCs | Flu-MA (58-66) (Positive Control) | 10 µg/mL | 20 hours | Strong response expected in most HLA-A2+ individuals.[1] |
| PBMCs | HIV-1 Pol (476-484) (Negative Control) | 10 µg/mL | 20 hours | No significant spots expected in HIV-negative donors.[1] |
III. T-cell Stimulation for Intracellular Cytokine Staining (ICS)
ICS is a powerful technique to identify and quantify cytokine-producing cells within a mixed cell population using flow cytometry.[10][11][12][13]
Materials:
-
PBMCs
-
Complete RPMI medium
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)[10][11][14]
-
Anti-CD28 antibody (for co-stimulation, optional but recommended)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 2% FBS)
Protocol:
-
Resuspend PBMCs at 1-2 x 10^6 cells/mL in complete RPMI medium.[12]
-
Add the MART-1 peptide to a final concentration of 1-10 µM.[2][15] For co-stimulation, add anti-CD28 antibody at 1 µg/mL.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to block cytokine secretion.[10][11]
-
Harvest the cells and wash with FACS buffer.
-
Stain with a fixable viability dye to exclude dead cells from the analysis.
-
Stain for cell surface markers (e.g., CD3, CD8) for 20-30 minutes at 4°C.[12]
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at room temperature.
-
Wash the cells and resuspend in FACS buffer for analysis by flow cytometry.
Quantitative Data from Literature for ICS:
| Cell Type | Stimulant | Concentration | Result (% of CD8+ T-cells positive for cytokine) |
| CD8+ T-cells | MART-1 (26-35, L27A) | 10 µM | 85% of MART-1 activated CD8+ T-cells showed specificity to the MART-1 tetramer.[16] |
| PBMCs from vaccinated patients | Melan-A/MART-1 (27L) | Not specified | Frequencies of specific CD8+ T-cells after 6 vaccine injections were 0.29 ± 0.26% by multimer staining.[17] |
Visualizations
Caption: Workflow for T-cell stimulation with MART-1 peptide and subsequent analysis.
Caption: TCR signaling upon MART-1 peptide recognition.
References
- 1. rupress.org [rupress.org]
- 2. academic.oup.com [academic.oup.com]
- 3. criver.com [criver.com]
- 4. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mabtech.com [mabtech.com]
- 9. stemcell.com [stemcell.com]
- 10. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 11. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 12. anilocus.com [anilocus.com]
- 13. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Frontiers | Generation of Pure Highly Functional Human Anti-Tumor Specific Cytotoxic T Lymphocytes With Stem Cell-Like Memory Features for Melanoma Immunotherapy [frontiersin.org]
- 16. criver.com [criver.com]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for MART-1 (26-35) Peptide in ELISPOT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2][3] This makes it an invaluable tool in immunology research, particularly for monitoring T-cell responses in cancer immunotherapy, vaccine development, and infectious diseases.[1][3] One critical application is the detection of antigen-specific T-cell responses.
MART-1 (Melanoma Antigen Recognized by T-cells 1), also known as Melan-A, is a protein expressed in normal melanocytes and a majority of melanomas.[4][5] A specific peptide fragment of MART-1, spanning amino acids 26-35, is a well-characterized epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A2 major histocompatibility complex (MHC).[6][7][8] The immunodominant native sequence is EAAGIGILTV.[7] An analog peptide, with an alanine to leucine substitution at position 27 (ELAGIGILTV), has been shown to exhibit increased immunogenicity due to enhanced binding to the HLA-A*02:01 molecule.[4][7][9] This makes the MART-1 (26-35) peptide a crucial tool for evaluating the efficacy of melanoma vaccines and immunotherapies by measuring the frequency of MART-1-specific, cytokine-producing T cells.[5][10]
These application notes provide a detailed protocol for utilizing the MART-1 (26-35) peptide in an ELISPOT assay to detect and quantify antigen-specific T-cell responses, primarily focusing on Interferon-gamma (IFN-γ) secretion.
Principle of the ELISPOT Assay
The ELISPOT assay is a modification of the ELISA technique designed to capture and visualize the cytokine secreted by individual cells.[2][11] The core principle involves the following steps:
-
Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).[2][3]
-
Cell Incubation: Isolated immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), are added to the wells along with the MART-1 (26-35) peptide.
-
Stimulation & Cytokine Capture: T cells recognizing the MART-1 peptide presented by antigen-presenting cells (APCs) within the PBMC population become activated and secrete the cytokine. This secreted cytokine is immediately captured by the antibody coated on the membrane in the vicinity of the secreting cell.
-
Detection: After removing the cells, a biotinylated detection antibody specific for a different epitope on the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase).
-
Spot Formation: Finally, a substrate is added that is converted by the enzyme into an insoluble colored precipitate. Each spot that forms on the membrane represents a single cytokine-secreting cell.[11]
-
Analysis: The spots are then counted using an automated ELISPOT reader to determine the frequency of antigen-specific T cells.
Experimental Protocols
Materials and Reagents
-
MART-1 (26-35) peptide (e.g., ELAGIGILTV), sterile, high purity
-
Scrambled control peptide (e.g., AIEIAGGLTV)[12]
-
Human IFN-γ ELISPOT kit (containing capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate)
-
PVDF-bottom 96-well plates
-
Cryopreserved or fresh human PBMCs from HLA-A2 positive donors
-
Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, and penicillin/streptomycin)
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (as a positive control)
-
CO2 incubator (37°C, 5% CO2)
-
Automated ELISPOT reader
Experimental Workflow
Step-by-Step Protocol
Day 1: Plate Coating and Cell Preparation
-
Plate Coating:
-
Pre-wet the PVDF membrane of the 96-well plate with 15 µL of 35% ethanol for 1 minute.
-
Wash the plate 5 times with sterile PBS.
-
Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS.
-
Add 100 µL of the diluted capture antibody to each well.
-
Seal the plate and incubate overnight at 4°C.
-
-
Cell Preparation:
-
If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing pre-warmed complete RPMI 1640 medium.
-
Centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 2-3 x 10^6 cells/mL in complete medium.
-
Day 2: ELISPOT Assay
-
Plate Washing and Blocking:
-
Wash the antibody-coated plate 5 times with sterile PBS.
-
Block the plate by adding 200 µL of complete RPMI 1640 medium to each well and incubate for at least 30 minutes at 37°C.
-
-
Peptide Preparation:
-
Reconstitute the MART-1 (26-35) peptide and the scrambled control peptide in DMSO to create a stock solution (e.g., 1 mM).
-
Further dilute the peptides in complete RPMI 1640 medium to the desired working concentration (typically 1-10 µg/mL).
-
-
Cell Stimulation:
-
Remove the blocking medium from the plate.
-
Set up the following conditions in triplicate wells:
-
Negative Control: 100 µL of cells + 100 µL of medium.
-
Peptide Stimulated: 100 µL of cells + 100 µL of MART-1 (26-35) peptide solution.
-
Scrambled Control: 100 µL of cells + 100 µL of scrambled peptide solution.
-
Positive Control: 100 µL of cells + 100 µL of PHA or anti-CD3 antibody solution.
-
-
The final cell concentration should be 2-3 x 10^5 cells/well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Day 3: Spot Development and Analysis
-
Washing and Detection:
-
Wash the plate 5 times with PBS containing 0.05% Tween 20 (PBST).
-
Dilute the biotinylated anti-IFN-γ detection antibody in PBST.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
-
Enzyme Conjugate and Substrate:
-
Dilute the streptavidin-enzyme conjugate in PBST.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST, followed by 3 washes with PBS.
-
Prepare the substrate solution according to the manufacturer's instructions.
-
Add 100 µL of the substrate solution to each well.
-
Monitor spot development, which can take 5-30 minutes. Stop the reaction by washing the plate with deionized water.
-
-
Drying and Analysis:
-
Allow the plate to dry completely in the dark.
-
Count the spots in each well using an automated ELISPOT reader.
-
Data Presentation
The results of an ELISPOT assay are typically presented as the number of spot-forming cells (SFCs) per number of plated cells.
Table 1: Example ELISPOT Data for MART-1 (26-35) Peptide Stimulation
| Condition | Replicate 1 (SFCs) | Replicate 2 (SFCs) | Replicate 3 (SFCs) | Mean SFCs | Standard Deviation | SFCs per 10^6 PBMCs |
| Negative Control (Medium) | 2 | 4 | 3 | 3 | 1 | 15 |
| Scrambled Peptide (10 µg/mL) | 5 | 3 | 4 | 4 | 1 | 20 |
| MART-1 (26-35) Peptide (10 µg/mL) | 55 | 62 | 58 | 58.3 | 3.5 | 291.5 |
| Positive Control (PHA) | >500 | >500 | >500 | >500 | N/A | >2500 |
Data is hypothetical and for illustrative purposes only. Cell number per well: 2 x 10^5.
Data Analysis and Interpretation
-
Background Subtraction: The mean number of spots in the negative control wells should be low. A response is generally considered positive if the number of spots in the peptide-stimulated wells is at least twice the number in the negative control wells and also above a certain threshold (e.g., 10 spots).
-
Specificity: The scrambled peptide control should yield a low number of spots, similar to the negative control, demonstrating the specificity of the T-cell response to the MART-1 peptide sequence.
-
Positive Control: The positive control should result in a high number of spots, confirming the viability and functionality of the T cells.
-
Quantification: The frequency of MART-1 specific T cells is calculated as: (Mean SFCs in peptide wells - Mean SFCs in negative control wells) / (Number of cells per well)
Signaling Pathway and Logical Relationships
T-Cell Activation by MART-1 Peptide
Logical Relationship of Experimental Controls
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | - Contaminated reagents or serum.[13] - Too many cells per well. - Insufficient washing. | - Use fresh, sterile reagents. - Optimize cell number. - Ensure thorough washing steps. |
| No or Weak Spots | - Low frequency of responding cells.[14] - Non-viable cells. - Incorrect peptide concentration. | - Increase the number of cells per well. - Check cell viability. - Titrate peptide concentration. |
| Fuzzy or indistinct spots | - Plate movement during incubation.[14] - Over-development of the substrate. | - Ensure the incubator is not disturbed. - Monitor substrate development and stop the reaction promptly. |
| Inconsistent replicates | - Inaccurate pipetting.[15] - Uneven cell distribution.[15] | - Calibrate pipettes. - Mix cell suspension thoroughly before plating. |
By following this detailed protocol and considering the provided data interpretation and troubleshooting guidelines, researchers can effectively utilize the MART-1 (26-35) peptide to conduct robust and reliable ELISPOT assays for the assessment of melanoma-specific T-cell immunity.
References
- 1. immunology.org [immunology.org]
- 2. praxilabs.com [praxilabs.com]
- 3. ELISPOT protocol | Abcam [abcam.com]
- 4. ignytebio.com [ignytebio.com]
- 5. criver.com [criver.com]
- 6. Antigenicity and immunogenicity of Melan-A/MART-1 derived peptides as targets for tumor reactive CTL in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced generation of specific tumor-reactive CTL in vitro by selected Melan-A/MART-1 immunodominant peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. MART-1 26–35 Peptides, MART Peptide Products, USA [biosyn.com]
- 11. A Window into the World of Immunity: Detailed Explanation of ELISpot Technology [elabscience.com]
- 12. Melan-A (26-35) scrambled (AIEIAGGLTV) - SB PEPTIDE [sb-peptide.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
Optimal Concentration of MART-1 (26-35) for In Vitro CTL Expansion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen expressed in the majority of melanoma cases. The MART-1 (26-35) peptide, particularly its analogue with a Leucine substitution at position 27 (A27L), is a potent immunogen for stimulating and expanding cytotoxic T lymphocytes (CTLs) in vitro. This document provides detailed application notes and protocols for determining the optimal concentration of the MART-1 (26-35) A27L peptide (ELAGIGILTV) for the successful in vitro expansion of functional, antigen-specific CTLs for research and therapeutic development.
The analogue peptide ELAGIGILTV demonstrates enhanced stability and binding affinity to HLA-A*0201 compared to the native sequence, leading to more efficient recognition by and activation of tumor-reactive CTLs.[1][2] This increased immunogenicity makes it a preferred candidate for developing peptide-based cancer vaccines and for the in vitro generation of CTLs for adoptive cell therapy.[1][2][3]
Data Summary: Peptide Concentration and Functional Outcomes
The optimal concentration of MART-1 (26-35) peptide for CTL expansion is a critical parameter that can influence the yield, phenotype, and function of the resulting T-cell population. The following tables summarize quantitative data from various studies, providing a comparative overview of the peptide concentrations used and their reported outcomes.
| Peptide Concentration | Application | Cell Types Used | Key Outcomes | Reference |
| 10 µM | Pulsing of T2 target cells for cytotoxicity assays | T2 cells, MART-1 specific CTLs | Effective lysis of peptide-pulsed target cells. | [4] |
| 10 µM | Pre-incubation of stimulator cells for CTL expansion | CD8+ T cells, autologous CD8- cells (APCs) | Successful expansion of peptide-specific CD8+ T cells. | [5] |
| 10 µM | ELISPOT assay for IFN-γ secretion | CD8+ T cells, T2 APCs | Detection of antigen-specific IFN-γ response. | [6] |
| 0.1 µM | CTL expansion using dendritic cells | Monocyte-derived mature dendritic cells, CD8+ T cells | Optimal expansion of multimer+ CD8 T cells with a lower peptide concentration. | [7] |
| 10 µM to 10⁻⁶ µM | Functional avidity assay | T2 cells, MART-1 specific CTLs | Measurable lysis observed even at peptide concentrations of 10⁻⁵ µM and 10⁻⁶ µM. | [4] |
| 10 µM, 10 nM, 10 pM, 10 fM | Functional avidity assay (IFN-γ production) | HLA-A2+ JY cells, CD8+ T cells | Used to assess the functional avidity of expanded CTLs. | [8] |
Experimental Protocols
Protocol 1: In Vitro Expansion of MART-1 Specific CTLs from PBMCs
This protocol describes a general method for expanding MART-1 specific CTLs from peripheral blood mononuclear cells (PBMCs) of HLA-A*0201 positive donors.
Materials:
-
MART-1 (26-35), A27L peptide (ELAGIGILTV)
-
PBMCs from an HLA-A*0201 positive donor
-
Complete RPMI 1640 medium (supplemented with 10% human serum, L-glutamine, penicillin-streptomycin)
-
Recombinant human IL-2, IL-7, and IL-15
-
T2 cells (HLA-A*0201+, TAP-deficient) for antigen presentation
-
Ficoll-Paque
-
96-well round-bottom plates
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Peptide Pulsing of Stimulator Cells:
-
Resuspend T2 cells at 1 x 10⁶ cells/mL in serum-free RPMI 1640.
-
Add MART-1 (26-35) A27L peptide to a final concentration of 10 µM.
-
Incubate for 2 hours at 37°C to allow for peptide loading onto HLA-A*0201 molecules.
-
Wash the peptide-pulsed T2 cells twice with complete RPMI 1640 to remove excess peptide.
-
Irradiate the T2 cells (e.g., 30 Gy) to prevent their proliferation.
-
-
Co-culture and Stimulation:
-
Co-culture 2 x 10⁵ PBMCs with 1 x 10⁵ peptide-pulsed, irradiated T2 cells in a 96-well round-bottom plate in complete RPMI 1640.
-
On day 2, add IL-2 (e.g., 50 U/mL) and IL-7 (e.g., 10 ng/mL) to the co-culture.
-
-
Restimulation and Expansion:
-
On day 7, restimulate the cultures with freshly prepared peptide-pulsed, irradiated T2 cells.
-
Continue to supplement the cultures with IL-2 and IL-15 (e.g., 10 ng/mL) every 2-3 days.
-
-
Monitoring Expansion:
-
After 14-21 days, assess the percentage of MART-1 specific CD8+ T cells using HLA-A*0201/ELAGIGILTV tetramers or pentamers by flow cytometry.
-
Protocol 2: Cytotoxicity Assay (Chromium-51 Release Assay)
This protocol measures the cytotoxic activity of the expanded MART-1 specific CTLs.
Materials:
-
Expanded MART-1 specific CTLs (effector cells)
-
T2 cells (target cells)
-
MART-1 (26-35), A27L peptide
-
Irrelevant control peptide (e.g., from influenza virus)
-
Chromium-51 (⁵¹Cr)
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Preparation:
-
Label T2 cells with ⁵¹Cr for 1-2 hours at 37°C.
-
Wash the labeled T2 cells three times.
-
Pulse the labeled T2 cells with either the MART-1 peptide (10 µM) or the control peptide (10 µM) for 1 hour at 37°C.
-
-
Cytotoxicity Assay:
-
Plate the peptide-pulsed target cells at 5 x 10³ cells/well in a 96-well V-bottom plate.
-
Add the expanded MART-1 specific CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
-
Incubation and Measurement:
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Signaling Pathway: T-Cell Receptor Activation by MART-1 Peptide
Caption: TCR signaling cascade upon MART-1 peptide recognition.
Experimental Workflow: In Vitro CTL Expansion
Caption: Workflow for in vitro expansion of MART-1 CTLs.
Logical Relationship: Peptide Concentration and CTL Response
Caption: Impact of peptide concentration on CTL responses.
References
- 1. Enhanced generation of specific tumor-reactive CTL in vitro by selected Melan-A/MART-1 immunodominant peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Frontiers | Generation of Pure Highly Functional Human Anti-Tumor Specific Cytotoxic T Lymphocytes With Stem Cell-Like Memory Features for Melanoma Immunotherapy [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in-adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimum in vitro expansion of human antigen-specific CD8+ T cells for adoptive transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Induction of Anti-Melanoma T Cells by Adenovirus-5/3 Fiber Modification to Target Human DCs | MDPI [mdpi.com]
Application Notes and Protocols for Pulsing Dendritic Cells with MART-1 (26-35) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the generation of human monocyte-derived dendritic cells (DCs) and their subsequent pulsing with the Melanoma Antigen Recognized by T-cells 1 (MART-1) (26-35) peptide. This process is a critical step in the development of DC-based cancer vaccines and immunotherapies aimed at eliciting a potent anti-tumor T-cell response.
Introduction
Dendritic cells are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping the adaptive immune response.[1] The process of pulsing DCs with specific tumor-associated antigens, such as the MART-1 (26-35) peptide, allows these cells to present the antigen to T-cells, thereby activating a targeted cytotoxic T-lymphocyte (CTL) response against cancer cells expressing MART-1.[2][3] This methodology is central to the investigation of cancer immunotherapy, vaccine development, and the study of infectious diseases.[4]
The following sections detail the necessary protocols for the generation of immature DCs from peripheral blood mononuclear cells (PBMCs), their maturation, and the procedure for pulsing them with the MART-1 (26-35) peptide.
Experimental Protocols
Protocol 1: Generation of Immature Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature dendritic cells from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human Monocyte Enrichment Cocktail or CD14 MicroBeads
-
Ficoll-Paque™ or other density gradient medium
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant Human Interleukin-4 (IL-4)
-
6-well tissue culture plates
Procedure:
-
Monocyte Isolation:
-
Isolate PBMCs from whole blood or a buffy coat using Ficoll-Paque™ density gradient centrifugation.[5]
-
Enrich for monocytes from the PBMC population using either adherence to plastic, negative selection with an enrichment cocktail, or positive selection with CD14 microbeads.[6][7] Purity of isolated CD14+ monocytes should be assessed via flow cytometry and should typically be >90%.[6]
-
-
Differentiation of Monocytes into Immature DCs:
-
Resuspend the purified monocytes in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin).
-
Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.[4]
-
Add recombinant human GM-CSF (e.g., 800 IU/mL) and recombinant human IL-4 (e.g., 500 IU/mL) to the culture medium.[5]
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
On day 3, replace half of the culture medium with fresh complete medium containing the same concentrations of GM-CSF and IL-4.[4]
-
-
Harvesting Immature DCs:
-
On day 5 or 7, harvest the non-adherent and loosely adherent cells, which represent the immature DC population.
-
Characterize the immature DCs by flow cytometry for the expression of surface markers. Immature DCs are expected to be CD14-negative, CD1a-positive, and have low expression of CD80, CD83, and CD86.[8]
-
Protocol 2: Pulsing of Dendritic Cells with MART-1 (26-35) Peptide and Maturation
This protocol outlines the procedure for loading immature DCs with the MART-1 peptide and inducing their maturation.
Materials:
-
Immature Dendritic Cells (from Protocol 1)
-
MART-1 (26-35) peptide (Sequence: ELAGIGILTV)
-
Complete RPMI 1640 medium
-
Maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and Prostaglandin E2 (PGE2))
Procedure:
-
Peptide Pulsing:
-
Resuspend the immature DCs in complete RPMI 1640 medium at a concentration of 1-2 x 10^6 cells/mL.
-
Add the MART-1 (26-35) peptide to the cell suspension. The optimal peptide concentration can vary and should be determined empirically, with literature values ranging from 3 µg/mL to 100 µg/mL.[9][10] A common starting concentration is 10 µg/mL.[11]
-
Incubate the cells with the peptide for 1.5 to 4 hours at 37°C in a 5% CO2 incubator.[9]
-
-
Maturation of Peptide-Pulsed DCs:
-
After the peptide incubation, add the maturation cocktail directly to the culture. A typical maturation cocktail consists of:
-
TNF-α (e.g., 10 ng/mL)
-
IL-1β (e.g., 10 ng/mL)
-
IL-6 (e.g., 15 ng/mL)
-
PGE2 (e.g., 1 µg/mL)[9]
-
-
Incubate the cells for an additional 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Harvesting Mature, Peptide-Pulsed DCs:
-
Harvest the mature, peptide-pulsed DCs.
-
Wash the cells twice with sterile PBS to remove any remaining free peptide and maturation cytokines.
-
The cells are now ready for use in downstream applications, such as T-cell co-culture assays or as a cellular vaccine.[2]
-
-
Characterization of Mature DCs:
Data Presentation
Table 1: Quantitative Parameters for Dendritic Cell Generation and Pulsing
| Parameter | Recommended Range/Value | Reference(s) |
| Monocyte Isolation | ||
| CD14+ Purity | >90% | [6] |
| DC Differentiation | ||
| Seeding Density | 1 x 10^6 cells/mL | [4] |
| GM-CSF Concentration | 800 - 1000 IU/mL | [5][9] |
| IL-4 Concentration | 500 - 1000 IU/mL | [5][9] |
| Differentiation Time | 5 - 7 days | [4][5] |
| Peptide Pulsing | ||
| Cell Density | 1 - 2 x 10^6 cells/mL | [14] |
| MART-1 Peptide Concentration | 3 - 100 µg/mL | [9][10] |
| Incubation Time | 1.5 - 4 hours | [9] |
| DC Maturation | ||
| TNF-α Concentration | 10 ng/mL | [9] |
| IL-1β Concentration | 10 ng/mL | [9] |
| IL-6 Concentration | 15 ng/mL | [9] |
| PGE2 Concentration | 1 µg/mL | [9] |
| Maturation Time | 18 - 24 hours | [13] |
Table 2: Phenotypic Markers for Dendritic Cell Characterization
| Marker | Immature DCs | Mature DCs | Function | Reference(s) |
| CD14 | Negative | Negative | Monocyte marker | [4][8] |
| CD1a | Positive | Variable | DC marker | [8] |
| CD80 | Low | High | Co-stimulatory molecule | [12][13] |
| CD83 | Low/Negative | High | Maturation marker | [12][13] |
| CD86 | Low | High | Co-stimulatory molecule | [12][13] |
| HLA-DR | Moderate | High | Antigen presentation (MHC Class II) | [12][13] |
| CCR7 | Low | High | Lymph node homing | [13] |
Visualizations
Caption: Experimental workflow for generating MART-1 peptide-pulsed dendritic cells.
Caption: Signaling pathway for T-cell activation by a peptide-pulsed dendritic cell.
References
- 1. Molecular Characterization of Antigen-Peptide Pulsed Dendritic Cells: Immature Dendritic Cells Develop a Distinct Molecular Profile when Pulsed with Antigen Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Antigenicity and immunogenicity of Melan-A/MART-1 derived peptides as targets for tumor reactive CTL in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Generation and Maturation of Human Monocyte-derived DCs [bio-protocol.org]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Antigen presentation by MART-1 adenovirus-transduced interleukin-10-polarized human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Reconstituting and Diluting Lyophilized MART-1 (26-35) TFA Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper reconstitution, dilution, and storage of lyophilized Melanoma-associated antigen recognized by T cells-1 (MART-1) (26-35) peptide containing trifluoroacetic acid (TFA) as a counter-ion. Adherence to these guidelines is crucial for maintaining the peptide's integrity, ensuring accurate experimental results, and maximizing its biological activity.
Product Information and Properties
The MART-1 (26-35) peptide is a key epitope in melanoma research, representing amino acids 26-35 of the MART-1 protein (also known as Melan-A)[1][2]. It is commonly used in cancer immunotherapy research to stimulate human MART-1-specific CD8+ T cells[3]. The lyophilized powder is typically supplied as a TFA salt, a byproduct of the solid-phase peptide synthesis and purification process[4][5].
Table 1: Physicochemical Properties of MART-1 (26-35) Peptide
| Property | Value | Reference |
| Amino Acid Sequence | Glu-Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val (EAAGIGILTV) | [1][6] |
| Molecular Weight | ~943 - 1057 g/mol (Varies with TFA salt content) | [6][][8] |
| Appearance | White to off-white lyophilized powder | [1][] |
| Purity | Typically >95% (Check Certificate of Analysis) | |
| Counter-ion | Trifluoroacetate (TFA) | [1] |
| Solubility | Soluble in water and DMSO | [1][6][] |
Important Considerations for TFA Salt Peptides
Trifluoroacetic acid (TFA) is a strong acid used for cleaving peptides from the synthesis resin and in HPLC purification[4][5]. While free TFA is removed during lyophilization, residual TFA remains as counter-ions bound to the peptide[4].
-
Impact on Biological Assays : TFA can interfere with cellular assays, potentially inhibiting or stimulating cell proliferation, which may lead to experimental variability or erroneous results[4].
-
Recommendation for Sensitive Applications : For in vivo studies or sensitive cell-based assays, it is highly recommended to perform a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride[5][9][10]. Protocols for TFA removal are available and typically involve ion-exchange chromatography or repeated lyophilization from an HCl solution[11][12].
-
Accurate Quantification : The presence of TFA salts can affect the net peptide content by weight[5]. For precise concentration determination, consider peptide quantification methods such as UV absorbance at 280 nm (if Trp or Tyr are present, which is not the case for MART-1), or amino acid analysis.
Storage and Handling
Proper storage is critical to prevent degradation of the peptide.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Reference |
| Lyophilized Powder | -20°C | 1 year | Store desiccated and protected from light. | [4][6][9][10] |
| -80°C | 2 years | [6] | ||
| Reconstituted Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [6] |
| -80°C | Up to 6 months | [6] |
-
Handling Lyophilized Peptide : Before opening, always allow the vial to equilibrate to room temperature for at least 20-30 minutes[9][10][13]. This prevents condensation of atmospheric moisture, which can degrade the peptide.
-
Avoiding Freeze-Thaw Cycles : Repeated freezing and thawing can degrade the peptide. It is essential to aliquot the reconstituted stock solution into single-use volumes[3][4].
Experimental Protocols
This protocol describes the steps to dissolve the lyophilized peptide powder to create a concentrated stock solution.
Materials:
-
Lyophilized MART-1 (26-35) TFA peptide vial
-
Sterile, high-purity solvent (e.g., sterile distilled water, DMSO, or sterile PBS)
-
Sterile, low-protein-binding polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Methodology:
-
Equilibrate Vial : Remove the peptide vial from the freezer and allow it to sit at room temperature for 20-30 minutes before opening[13][14].
-
Centrifuge : Briefly centrifuge the vial at low speed (e.g., 1,000 x g for 1 minute) to ensure all the lyophilized powder is collected at the bottom of the vial[14][15].
-
Solvent Selection :
-
Primary Recommendation : Based on its reported solubility, start with sterile, double-distilled water[1].
-
Alternative for Hydrophobicity : Due to the presence of several hydrophobic residues, if solubility in water is limited, use a small amount of sterile DMSO to initially dissolve the peptide. Then, slowly add sterile water or a buffer like PBS to the desired final volume[12][16]. Note : DMSO can be toxic to cells; ensure the final concentration in your assay is non-toxic (typically <0.5%).
-
-
Reconstitution :
-
Carefully open the vial.
-
Using a sterile pipette tip, add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., add 1 mL of solvent to 1 mg of peptide to make a 1 mg/mL stock solution).
-
Recap the vial and gently vortex or swirl to mix[15]. Avoid vigorous or prolonged shaking to prevent peptide aggregation or denaturation[14].
-
Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution[14][17].
-
-
Visual Inspection : Confirm that the solution is clear and free of any visible particulates[17]. If particulates remain, sonication may help to improve solubility[16].
-
Aliquoting : Dispense the stock solution into single-use, sterile polypropylene tubes. The volume of the aliquots should be appropriate for your planned experiments to avoid multiple freeze-thaw cycles[4].
-
Storage : Immediately store the aliquots at -20°C or -80°C as specified in Table 2[6].
This protocol outlines how to prepare working solutions from the concentrated stock.
Materials:
-
Reconstituted MART-1 (26-35) peptide stock solution
-
Appropriate sterile assay buffer (e.g., PBS, cell culture medium)
-
Sterile polypropylene tubes
-
Calibrated micropipettes and sterile tips
Methodology:
-
Thaw Stock Solution : Thaw one aliquot of the peptide stock solution completely at room temperature. Keep it on ice once thawed.
-
Calculate Dilutions : Determine the volume of the stock solution and the assay buffer needed to achieve the desired final concentration for your experiment.
-
Perform Dilution :
-
Add the required volume of the assay buffer to a new sterile tube.
-
Add the calculated volume of the peptide stock solution to the buffer.
-
If the stock solution is in an organic solvent like DMSO, add the stock solution to the aqueous buffer dropwise while gently mixing to prevent precipitation[16].
-
-
Mix Gently : Gently pipette up and down or briefly vortex at a low speed to ensure the working solution is homogeneous.
-
Use Immediately : Use the freshly prepared working solution in your experiments as soon as possible. The stability of peptides in dilute solutions is limited[9][10].
Visualized Workflows
The following diagrams illustrate the key processes described in the protocols.
Caption: Workflow for Reconstituting Lyophilized Peptide.
References
- 1. MART-1 (26-35), Human lyophilized powder [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. genscript.com [genscript.com]
- 5. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 6. MART-1 (26-35) (Human) TFA - CD Bioparticles [cd-bioparticles.net]
- 8. shop.bachem.com [shop.bachem.com]
- 9. biomatik.com [biomatik.com]
- 10. biocat.com [biocat.com]
- 11. peptide.com [peptide.com]
- 12. lifetein.com [lifetein.com]
- 13. revolutionarypeptides.com [revolutionarypeptides.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. jpt.com [jpt.com]
MART-1 (26-35) Peptide: Solubility, Application Notes, and Protocols for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols concerning the MART-1 (26-35) peptide, a key reagent in melanoma and cancer immunotherapy research. The focus is on its solubility characteristics in Dimethyl Sulfoxide (DMSO) versus water, and its application in T-cell based assays.
Introduction
The MART-1 (Melanoma Antigen Recognized by T-cells 1) (26-35) peptide, with the amino acid sequence EAAGIGILTV, is an immunodominant epitope presented by HLA-A2 molecules on the surface of melanoma cells.[1][2] It is a crucial tool for researchers studying T-cell recognition of tumor antigens and developing novel immunotherapies.[3] Proper handling and dissolution of this peptide are critical for obtaining reliable and reproducible experimental results. This document outlines the solubility properties of the MART-1 (26-35) peptide and provides detailed protocols for its reconstitution and use.
Solubility Data
The solubility of the MART-1 (26-35) peptide is a critical factor for its use in various experimental settings. While the peptide is soluble in both DMSO and water, its hydrophobic nature influences the optimal solvent choice for achieving desired concentrations and ensuring stability.[4][5] For many biological applications, a common practice is to first dissolve hydrophobic peptides in a small amount of an organic solvent like DMSO and then dilute the solution with an aqueous buffer.[5][6]
| Solvent | Reported Concentration | Observations | Citations |
| DMSO | ≥ 100 mg/mL (94.60 mM) | Can be formulated as a 1 mM solution. Hygroscopic DMSO can impact solubility; using a fresh aliquot is recommended. | [7][8] |
| Water | 5 mg/mL (4.73 mM) | May require sonication to fully dissolve. | [7] |
| 50% DMSO in Water | 1 mg/mL and 20 mg/mL | Used for reconstituting short and long versions of MART-1 peptides, respectively, for T-cell stimulation assays. | [5] |
| Phosphate-Buffered Saline (PBS) | 1.5 mg/mL | For insoluble peptides, initial dissolution in a small amount of DMSO is recommended before adding PBS. | [6] |
Experimental Protocols
Protocol 1: Reconstitution of MART-1 (26-35) Peptide for In Vitro T-Cell Assays
This protocol is suitable for preparing the MART-1 (26-35) peptide for use in T-cell stimulation assays, such as ELISpot and intracellular cytokine staining.
Materials:
-
Lyophilized MART-1 (26-35) peptide
-
Sterile, anhydrous DMSO
-
Sterile cell culture medium (e.g., RPMI-1640)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a precise volume of sterile DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL or 1 mM).[8] Gently vortex or pipette up and down to ensure the peptide is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Working Solution Preparation: Further dilute the DMSO stock solution with sterile cell culture medium to the final desired working concentration (e.g., 1-10 µg/mL). It is recommended to add the peptide stock solution to the medium while vortexing to prevent precipitation.
-
Storage: Aliquot the high-concentration stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[8]
Protocol 2: Preparation of MART-1 (26-35) Peptide for In Vivo Studies
This protocol describes a general method for preparing the MART-1 (26-35) peptide for administration in animal models.
Materials:
-
Lyophilized MART-1 (26-35) peptide
-
Sterile, anhydrous DMSO
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 6.8
-
Sterile, low-protein binding, non-pyrogenic 0.22 µm syringe filter
Procedure:
-
Initial Dissolution: If the peptide is not readily soluble in PBS, first dissolve the lyophilized peptide in a minimal volume of sterile DMSO.[6]
-
Dilution with PBS: Slowly add sterile, pyrogen-free PBS (pH 6.8) to the DMSO-peptide solution to reach the desired final concentration (e.g., 1.5 mg/mL).[6] Mix gently by inversion.
-
Sterilization: Pass the peptide solution through a sterile, low-protein binding, non-pyrogenic 0.22 µm syringe filter to ensure sterility.[6]
-
Storage: Use the prepared peptide solution immediately or store in aliquots at -80°C.
Application Notes
The primary application of the MART-1 (26-35) peptide is in the field of cancer immunology, specifically for the study of melanoma. It is widely used to:
-
Stimulate and expand MART-1-specific CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) of melanoma patients or healthy donors. [8]
-
As a positive control in T-cell functional assays , such as ELISpot, intracellular cytokine staining, and cytotoxicity assays.
-
In the development and testing of cancer vaccines and adoptive T-cell therapies. [9]
-
To pulse dendritic cells (DCs) or other antigen-presenting cells (APCs) for in vitro T-cell activation or for use as cellular vaccines.
Signaling Pathways and Experimental Workflows
The recognition of the MART-1 (26-35) peptide presented by MHC class I molecules on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation.
Caption: TCR signaling cascade upon MART-1 peptide recognition.
The following workflow outlines the key steps in a typical T-cell stimulation experiment using the MART-1 (26-35) peptide.
Caption: Experimental workflow for T-cell stimulation assays.
References
- 1. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CD8 Co-Receptor Enhances T-Cell Activation without Any Effect on Initial Attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. cd-genomics.com [cd-genomics.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Figure 2.1, [Schematic of TCR signaling during...]. - Signaling Mechanisms Regulating T Cell Diversity and Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating MART-1 Specific T-cells from Human Peripheral Blood Mononuclear Cells (PBMCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen overexpressed in melanoma and other cancers. The generation of MART-1 specific T-cells is a cornerstone of research in adoptive cell therapy (ACT), a promising avenue for cancer immunotherapy. These application notes provide detailed protocols for the in vitro generation, expansion, and characterization of functional, MART-1 specific cytotoxic T-lymphocytes (CTLs) from human Peripheral Blood Mononuclear Cells (PBMCs). The described methods are essential for pre-clinical research, the development of novel immunotherapies, and the quality control of cellular products.
Core Methodologies for Generating MART-1 Specific T-cells
Several robust methods exist for the generation of MART-1 specific T-cells from PBMCs. The choice of method often depends on the desired scale, purity, and functional characteristics of the final T-cell product. The primary approaches include stimulation with peptide-pulsed antigen-presenting cells (APCs), such as dendritic cells (DCs), the use of artificial APCs (aAPCs), or direct peptide stimulation.
Data Presentation: Comparison of T-cell Generation Methods
The following tables summarize quantitative data from various methods to provide a comparative overview of their efficiency and the characteristics of the resulting T-cell populations.
Table 1: Expansion and Purity of MART-1 Specific T-cells
| Method | Starting Population | Fold Expansion of MART-1 Specific T-cells | Purity of MART-1 Specific T-cells (% of CD8+) | Duration (days) | Reference |
| Peptide-Pulsed Dendritic Cells | CD8+ T-cells | Variable, can be significant | Can be highly enriched | 21+ | [1][2] |
| Artificial APCs (NIH/3T3-based) | Total T-lymphocytes | Significant, enables large-scale production | High purity achievable with sorting | 21-35 | |
| Nanoparticle-based aAPCs | CD8+ T-cells | Up to 1000-fold | High | 14 | [3] |
| Direct Peptide Stimulation with Cytokines | CD8+ T-cells from PBMCs | Large expansions reported | Variable, depends on donor | 14 |
Table 2: Functional Characteristics of Generated MART-1 Specific T-cells
| Method | Cytokine Secretion (e.g., IFN-γ, TNF-α) | Cytotoxicity against MART-1+ targets | Phenotype of Expanded T-cells | Reference |
| Peptide-Pulsed Dendritic Cells | High | Potent and specific lysis | Effector and memory phenotypes | [1][4] |
| Artificial APCs (NIH/3T3-based) | High | Highly cytotoxic | Effector memory, central memory, and stem cell-like memory | |
| Nanoparticle-based aAPCs | Polyfunctional (IL-2, IFN-γ, TNF-α) | High avidity and potent lytic function | Predominantly stem cell memory | [3] |
| Direct Peptide Stimulation with Cytokines | High | Specific lysis of MART-1+ melanoma cells | Differentiated effector phenotypes |
Experimental Protocols
Protocol 1: Generation of MART-1 Specific T-cells using Peptide-Pulsed Dendritic Cells
This protocol describes the generation of autologous monocyte-derived DCs and their use to stimulate MART-1 specific T-cells.
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics
-
Human GM-CSF and IL-4
-
Human IL-2, IL-7, IL-15, IL-21[3]
-
CD8+ T-cell isolation kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor or patient blood by Ficoll-Paque density gradient centrifugation.
-
Monocyte Adherence: Plate PBMCs in a T-75 flask and incubate for 2 hours at 37°C. Non-adherent cells (lymphocytes) are collected and cryopreserved or used for T-cell isolation.
-
DC Generation: Culture the adherent monocytes in RPMI-1640 with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to generate immature DCs.
-
DC Maturation and Peptide Pulsing: On day 5 or 6, mature the DCs by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2). On day 7, pulse the mature DCs with a MART-1 peptide (10 µM) for 2 hours at 37°C.[3]
-
T-cell Co-culture: Isolate CD8+ T-cells from the non-adherent fraction using a magnetic bead-based isolation kit. Co-culture the purified CD8+ T-cells with the peptide-pulsed DCs at a ratio of 10:1 (T-cell:DC).
-
Expansion Phase: Supplement the co-culture with a cytokine cocktail. A common combination includes IL-2 (20 IU/mL), IL-7 (10 ng/mL), IL-15 (10 ng/mL), and IL-21 (20 ng/mL).[3]
-
Re-stimulation: Re-stimulate the T-cells every 7-10 days with freshly prepared peptide-pulsed DCs and continue to supplement with cytokines.
-
Monitoring and Characterization: At various time points, assess the percentage of MART-1 specific T-cells using MART-1/HLA-A2 tetramer staining and flow cytometry. Functional assays such as IFN-γ ELISPOT or intracellular cytokine staining, and chromium release assays can be performed to evaluate specificity and cytotoxicity.[2][3]
Protocol 2: Expansion of MART-1 Specific T-cells using Artificial Antigen-Presenting Cells (aAPCs)
This protocol utilizes engineered cells that express the necessary signals for T-cell activation.
Materials:
-
Irradiated NIH/3T3-based aAPCs expressing HLA-A*0201, CD54, CD58, CD80, and a MART-1 analogue peptide.[6]
-
Total T-lymphocyte isolation kit
-
RPMI-1640 medium with 10% FBS
-
Human IL-2
-
MART-1 specific T-cell purification kit (e.g., pentamer-based magnetic sorting)
Procedure:
-
T-cell Isolation: Isolate total T-lymphocytes from PBMCs with a purity of >95% using a magnetic bead-based kit.[6]
-
Initial Stimulation: Co-culture the isolated T-lymphocytes with irradiated aAPCs at a suitable ratio (e.g., 2:1 T-cell:aAPC) in complete RPMI-1640 medium.[6]
-
Expansion and Monitoring: Culture the cells for 21 days. Monitor the expansion of MART-1 specific CD8+ T-cells using MART-1 pentamer staining and flow cytometry.[6]
-
Purification of MART-1 Specific T-cells: On day 21, purify the MART-1 specific CTLs using magnetic sorting based on pentamer binding.[6]
-
Secondary Expansion: Co-culture the purified MART-1 CTLs with fresh irradiated aAPCs to further expand the population until day 35, supplementing with IL-2 as needed.[6]
-
Functional Analysis: Assess the cytotoxicity of the expanded CTLs against HLA-A2+ MART-1+ tumor cells using a chromium release assay.[6]
Visualizations
Caption: Experimental workflow for generating MART-1 specific T-cells.
Caption: T-cell activation signaling pathway.
Conclusion
The generation of MART-1 specific T-cells from human PBMCs is a critical process for advancing cancer immunotherapy. The protocols outlined, leveraging either peptide-pulsed dendritic cells or artificial antigen-presenting cells, provide reproducible methods for producing highly functional, tumor-specific T-cells. The choice of methodology can be tailored to specific research or developmental needs, with considerations for scale, desired T-cell phenotype, and available resources. Careful characterization of the final T-cell product is paramount to ensure specificity, potency, and safety for downstream applications.
References
- 1. Peptide-pulsed dendritic cells induce tumoricidal cytotoxic T lymphocytes from healthy donors against stably HLA-A*0201-binding peptides from the Melan-A/MART-1 self antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autologous versus allogeneic peptide-pulsed dendritic cells for anti-tumour vaccination: expression of allogeneic MHC supports activation of antigen specific T cells, but impairs early naïve cytotoxic priming and anti-tumour therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Expansion of Highly Functional Antigen-Specific T cells from Melanoma Patients by Nanoscale Artificial Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Generation of Pure Highly Functional Human Anti-Tumor Specific Cytotoxic T Lymphocytes With Stem Cell-Like Memory Features for Melanoma Immunotherapy [frontiersin.org]
Application Notes and Protocols: Utilizing MART-1 (26-35) Peptide as a Positive Control in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein expressed in normal melanocytes and is frequently overexpressed in melanoma tumors. The peptide fragment spanning amino acids 26-35 of MART-1 is a well-characterized, immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 major histocompatibility complex (MHC). This specific recognition makes the MART-1 (26-35) peptide an invaluable tool in immunology and cancer research, particularly as a positive control for in vitro cytotoxicity assays.
These application notes provide detailed protocols for utilizing the MART-1 (26-35) peptide as a positive control in various cytotoxicity assays, guidance on data interpretation, and visual representations of the underlying biological pathways and experimental workflows. Both the native peptide (EAAGIGILTV) and a more immunogenic analog with a leucine substitution at position 27 (ELAGIGILTV) are commonly used and can be applied in the following protocols.[1]
Rationale for Using MART-1 (26-35) as a Positive Control
A positive control is essential in any biological assay to ensure that the experimental setup is functioning correctly and that the effector cells (e.g., CTLs) are capable of inducing cytotoxicity. The MART-1 (26-35) peptide serves as an excellent positive control for several reasons:
-
High Specificity: It is specifically recognized by CTLs expressing the appropriate T-cell receptor (TCR) in an HLA-A*0201-restricted manner.
-
Well-Characterized Immunogenicity: The immune response to this peptide has been extensively studied, providing a reliable and reproducible system.
-
Commercial Availability: The synthetic peptide is readily available in high purity.
-
Versatility: It can be used to pulse various HLA-A*0201-positive target cells, making it adaptable to different experimental systems.
Data Presentation
The following tables summarize representative quantitative data from cytotoxicity assays using MART-1 specific CTLs. These values can serve as a benchmark for expected results.
Table 1: Chromium-51 Release Assay Data
| Effector:Target (E:T) Ratio | % Specific Lysis (MART-1 pulsed T2 cells) | % Specific Lysis (Control Peptide pulsed T2 cells) |
| 40:1 | 75% | 5% |
| 20:1 | 62% | 4% |
| 10:1 | 45% | 2% |
| 5:1 | 28% | 1% |
Data are representative and may vary based on CTL clone and experimental conditions.
Table 2: Flow Cytometry-Based Cytotoxicity Assay Data (Annexin V/PI Staining)
| Effector:Target (E:T) Ratio | % Apoptotic Target Cells (Annexin V+/PI-) | % Necrotic Target Cells (Annexin V+/PI+) |
| 20:1 | 55% | 15% |
| 10:1 | 40% | 10% |
| 5:1 | 25% | 5% |
| 1:1 | 10% | 2% |
Data are representative and may vary based on CTL clone and experimental conditions.
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The recognition of the MART-1 peptide presented by an HLA-A*0201 molecule on a target cell by a specific CTL initiates a complex intracellular signaling cascade, leading to the activation of the T-cell and subsequent target cell lysis.
Caption: TCR signaling cascade upon MART-1/HLA-A2 recognition.
Logical Flow: MART-1 as a Positive Control
This diagram illustrates the decision-making process and the role of the MART-1 positive control in validating a cytotoxicity assay.
Caption: Role of MART-1 as a positive control in assay validation.
Experimental Workflow: Cytotoxicity Assay
The following diagram outlines the general workflow for a cytotoxicity assay using MART-1 peptide.
Caption: General workflow for a MART-1 based cytotoxicity assay.
Experimental Protocols
Protocol 1: Chromium-51 (⁵¹Cr) Release Assay
This assay measures the release of radioactive ⁵¹Cr from the cytoplasm of lysed target cells.
Materials:
-
MART-1 (26-35) peptide (1 mg/mL stock in DMSO)
-
Irrelevant control peptide (e.g., from a different antigen)
-
HLA-A*0201-positive target cells (e.g., T2 cells)
-
MART-1 specific CTLs (effector cells)
-
Complete RPMI medium (with 10% FBS)
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
96-well round-bottom plates
-
Gamma counter
-
1% Triton X-100 solution
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 100 µL of complete medium.
-
Add 100 µCi of Na₂⁵¹CrO₄ and incubate for 1-2 hours at 37°C, 5% CO₂.
-
Wash the labeled cells 3 times with 10 mL of complete medium to remove excess ⁵¹Cr.
-
Resuspend the cells in complete medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Peptide Pulsing:
-
Aliquot the labeled target cells.
-
For the positive control, add MART-1 (26-35) peptide to a final concentration of 1-10 µg/mL.
-
For the negative control, add the irrelevant peptide at the same concentration.
-
Incubate for 1 hour at 37°C.
-
-
Assay Setup:
-
Plate 100 µL of effector cells at various concentrations in a 96-well round-bottom plate to achieve the desired E:T ratios.
-
Add 100 µL of peptide-pulsed target cells (1 x 10⁴ cells) to each well.
-
Spontaneous Release Control: Add 100 µL of pulsed target cells to wells with 100 µL of medium only.
-
Maximum Release Control: Add 100 µL of pulsed target cells to wells with 100 µL of 1% Triton X-100 solution.
-
-
Incubation and Harvesting:
-
Centrifuge the plate at 50 x g for 3 minutes to pellet the cells and initiate contact.
-
Incubate for 4-6 hours at 37°C, 5% CO₂.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and transfer to tubes suitable for a gamma counter.
-
-
Data Analysis:
-
Measure the counts per minute (CPM) for each sample.
-
Calculate the percent specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay measures the activity of LDH, a cytosolic enzyme released upon cell lysis.
Materials:
-
MART-1 (26-35) peptide
-
Irrelevant control peptide
-
HLA-A*0201-positive target cells
-
MART-1 specific CTLs
-
Complete RPMI medium (low serum, e.g., 2% FBS, to reduce background)
-
96-well flat-bottom plate
-
Commercially available LDH Cytotoxicity Assay Kit
-
Microplate reader
Procedure:
-
Peptide Pulsing of Target Cells:
-
Wash target cells and resuspend in low-serum medium at 2 x 10⁵ cells/mL.
-
Pulse with 1-10 µg/mL of MART-1 peptide or control peptide for 1 hour at 37°C.
-
Wash the cells to remove excess peptide and resuspend at 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Follow the E:T ratio setup as described in the ⁵¹Cr release assay, plating 100 µL of effector cells and 100 µL of pulsed target cells (1 x 10⁴ cells) in a 96-well flat-bottom plate.
-
Include spontaneous and maximum release controls as per the kit instructions (usually involving a lysis buffer provided in the kit for maximum release).
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50-100 µL of the supernatant to a new flat-bottom 96-well plate.
-
-
LDH Measurement:
-
Prepare the LDH reaction mixture according to the kit manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cytotoxicity based on the absorbance values, using the formula provided in the kit's manual, which is analogous to the ⁵¹Cr release formula.
-
Protocol 3: Flow Cytometry-Based Cytotoxicity Assay
This method uses fluorescent dyes to distinguish between live, apoptotic, and necrotic target cells.
Materials:
-
MART-1 (26-35) peptide
-
Irrelevant control peptide
-
HLA-A*0201-positive target cells
-
MART-1 specific CTLs
-
A fluorescent dye to label target cells (e.g., CFSE or other cell proliferation dye)
-
Annexin V conjugated to a fluorophore (e.g., FITC, APC)
-
Propidium Iodide (PI) or 7-AAD
-
1X Annexin V Binding Buffer
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Target Cell Labeling and Peptide Pulsing:
-
Label target cells with a fluorescent dye (e.g., CFSE) according to the manufacturer's instructions. This allows for the differentiation of target cells from effector cells.
-
Wash the labeled cells and pulse with MART-1 or control peptide as described in the previous protocols.
-
-
Assay Setup and Co-culture:
-
Set up the co-culture in a 96-well U-bottom plate with varying E:T ratios as previously described.
-
Incubate for 4-6 hours at 37°C, 5% CO₂.
-
-
Staining for Apoptosis and Necrosis:
-
After incubation, gently resuspend the cells and transfer them to FACS tubes or a V-bottom plate.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add Annexin V-fluorophore conjugate and PI (or 7-AAD) according to the manufacturer's recommendations.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer immediately.
-
Gate on the target cell population based on their fluorescent label (e.g., CFSE-positive).
-
Within the target cell gate, analyze the populations based on Annexin V and PI/7-AAD staining:
-
Live cells: Annexin V-negative, PI/7-AAD-negative
-
Early apoptotic cells: Annexin V-positive, PI/7-AAD-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI/7-AAD-positive
-
-
-
Data Analysis:
-
Calculate the percentage of apoptotic and/or dead cells within the target cell population for each condition.
-
The percentage of specific cytotoxicity can be determined by subtracting the percentage of dead cells in the control peptide condition from the MART-1 peptide condition.
-
Conclusion
The MART-1 (26-35) peptide is a robust and reliable positive control for a variety of cytotoxicity assays. Its use ensures the validity of the experimental system and provides a benchmark for evaluating the cytotoxic potential of effector cells against specific targets. The protocols and data presented here offer a comprehensive guide for researchers in immunology and drug development to effectively incorporate this essential tool into their workflow.
References
Troubleshooting & Optimization
Technical Support Center: MART-1 (26-35) Peptide-Induced T-Cell Activation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low T-cell activation with the MART-1 (26-35) peptide.
Troubleshooting Guides
Low or suboptimal T-cell activation in response to the MART-1 (26-35) peptide can arise from various factors, from peptide integrity to the specifics of the assay setup. The following tables outline common issues, their potential causes, and recommended solutions.
Table 1: Peptide and Antigen Presentation Issues
| Issue | Potential Cause | Recommended Solution |
| No or Low T-Cell Response | Peptide Degradation: Improper storage or multiple freeze-thaw cycles can lead to peptide degradation.[1][2] | Store the peptide at -80°C and aliquot upon first thaw to avoid repeated freeze-thaw cycles.[1][2] The native Melan-A (26-35) peptide has a half-life of approximately 45 minutes in human serum.[3] |
| Suboptimal Peptide Concentration: The concentration of the peptide may be too low for effective presentation by antigen-presenting cells (APCs). | Optimize the peptide concentration. A common starting concentration for pulsing APCs is 1 µM.[4][5] For some applications, concentrations up to 10 µM may be necessary.[6] | |
| Inefficient MHC-I Loading: The MART-1 (26-35) peptide binds to HLA-A02:01. The target cells must express this specific HLA allele. | Confirm the HLA-A02:01 status of your APCs or target cells. Use cell lines known to be HLA-A02:01 positive, such as T2 cells, as positive controls.[4][7] | |
| Low Affinity of Native Peptide: The native MART-1 (26-35) peptide (EAAGIGILTV) has a lower binding affinity and stability compared to its analog.[1][8] | Consider using the modified MART-1 (26-35, A27L) analog (ELAGIGILTV), which has a higher affinity for HLA-A02:01 and is more immunogenic.[2][9] | |
| High Background Signal in Assays | Contaminated Peptide Stock: The peptide solution may be contaminated with endotoxins or other substances that non-specifically activate T-cells. | Use high-purity, endotoxin-free peptides. If contamination is suspected, filter the peptide solution. |
| APC Activation: APCs may be activated by factors other than the peptide, leading to non-specific T-cell stimulation. | Ensure proper handling and culture conditions for APCs to minimize spontaneous activation. |
Table 2: T-Cell and Co-culture Condition Issues
| Issue | Potential Cause | Recommended Solution |
| Low Frequency of MART-1 Specific T-Cells | Low Precursor Frequency: The frequency of naive MART-1 specific CD8+ T-cells in healthy donors can be low.[10] | Enrich for CD8+ T-cells before stimulation.[6] Consider multiple rounds of in vitro stimulation to expand the antigen-specific population.[9] |
| T-Cell Anergy or Exhaustion: Repeated stimulation or suboptimal co-stimulatory signals can lead to T-cell anergy or exhaustion. Melanoma cells can present peptides that inhibit optimal T-cell activation.[11] | Ensure the presence of adequate co-stimulation (e.g., anti-CD28 antibodies or co-stimulatory molecules on APCs). Use optimized peptide analogs that can overcome tumor-induced immunosuppression.[11] | |
| Poor T-Cell Proliferation or Cytokine Secretion | Suboptimal Culture Conditions: Inadequate cell density, nutrient depletion, or inappropriate cytokine support can hinder T-cell responses. | Optimize cell density in co-cultures. Supplement the culture medium with IL-2, IL-7, and/or IL-15 to support T-cell proliferation and survival.[12] |
| Incorrect Assay Timing: The peak of T-cell response varies depending on the assay. | For cytokine secretion assays (e.g., ELISpot), an incubation time of 20-24 hours is common.[5] For proliferation assays, a longer duration (e.g., 3-5 days) is required.[6] | |
| Inconsistent Results Between Experiments | Variability in Cell Donors: PBMCs from different donors will have varying frequencies and avidities of MART-1 specific T-cells. | Whenever possible, use cryopreserved PBMCs from a single large blood draw for a series of experiments to reduce donor-to-donor variability. |
| Technical Variability: Inconsistent pipetting, cell counting, or washing steps can introduce significant errors.[13][14] | Adhere strictly to standardized protocols. Ensure thorough mixing of cell suspensions before plating.[13] |
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any T-cell activation with the native MART-1 (26-35) peptide?
A1: Several factors could be at play. First, ensure your peptide has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1][2] The native peptide has a relatively lower binding affinity to HLA-A02:01 compared to modified versions.[1][8] For initial experiments or if you are working with low-frequency precursor T-cells, consider using the more immunogenic A27L modified version of the peptide (ELAGIGILTV).[2][9] Also, confirm that your antigen-presenting cells are HLA-A02:01 positive and are pulsed with an optimal peptide concentration (typically starting at 1 µM).[4][5]
Q2: My ELISpot assay shows a high background. What can I do?
A2: High background in an ELISpot assay can be due to several reasons. Ensure that your washing steps are thorough to remove any unbound antibodies or reagents.[13][15] The PVDF membrane must be properly pre-wetted with ethanol to ensure even coating of the capture antibody.[13][16] Too many cells per well can also lead to confluent spots and high background; optimize the cell number per well.[15] Finally, check for any potential contamination of your reagents or cell cultures that could be causing non-specific activation.
Q3: What is the expected frequency of MART-1 specific T-cells in a healthy donor?
A3: The frequency of naive MART-1 specific CD8+ T-cells in HLA-A2 positive healthy individuals can be as high as 1 in 2,500 of the total CD8+ T-cell population, though it can vary significantly between individuals.[5]
Q4: Can I use the MART-1 (26-35) peptide to stimulate CD4+ T-cells?
A4: The MART-1 (26-35) peptide is a classic MHC class I restricted epitope, meaning it is primarily presented to and activates CD8+ T-cells. For CD4+ T-cell activation, you would need a longer peptide that can be processed and presented by MHC class II molecules.
Q5: How can I confirm that my T-cells are specific for the MART-1 peptide?
A5: The gold standard for confirming the specificity of CD8+ T-cells for the MART-1 (26-35) peptide is through the use of peptide-MHC tetramers or pentamers.[6] Staining your T-cell population with an HLA-A*02:01/MART-1 (26-35) tetramer and analyzing via flow cytometry will allow you to quantify the percentage of antigen-specific cells.[17] A negative control tetramer with an irrelevant peptide should always be included.[9]
Experimental Protocols
Protocol 1: T-Cell Stimulation with MART-1 (26-35) Peptide
This protocol describes the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) to expand MART-1 specific T-cells.
Materials:
-
Cryopreserved human PBMCs (HLA-A*02:01 positive)
-
MART-1 (26-35) peptide (native or A27L analog)
-
Complete RPMI medium (supplemented with 10% FBS, L-glutamine, and antibiotics)
-
Recombinant human IL-2, IL-7, and IL-15
-
T2 cell line (as APCs)
Methodology:
-
Thaw cryopreserved PBMCs and assess viability.
-
Plate PBMCs at a density of 2 x 10^6 cells/mL in a 24-well plate.
-
Prepare the MART-1 peptide stock solution (e.g., 1 mM in DMSO) and dilute to a working concentration in complete RPMI.
-
Pulse T2 cells with 1 µM of the MART-1 peptide for 2 hours at 37°C.
-
Irradiate the peptide-pulsed T2 cells (e.g., 30 Gy) to prevent proliferation.
-
Co-culture the PBMCs with the irradiated, peptide-pulsed T2 cells at a responder-to-stimulator ratio of 10:1.
-
On day 2, add IL-2 (e.g., 50 U/mL) and IL-7/IL-15 (e.g., 10 ng/mL each) to the co-culture.
-
Restimulate the T-cells every 7-10 days with freshly pulsed and irradiated T2 cells.
-
Monitor the expansion of MART-1 specific T-cells using tetramer staining and flow cytometry.
Protocol 2: ELISpot Assay for IFN-γ Secretion
This protocol outlines the steps for an Enzyme-Linked Immunospot (ELISpot) assay to quantify IFN-γ secreting T-cells upon MART-1 peptide stimulation.
Materials:
-
PVDF-membrane 96-well ELISpot plate
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
MART-1 (26-35) peptide
-
Effector cells (e.g., stimulated PBMCs)
-
Target cells (e.g., T2 cells)
Methodology:
-
Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile PBS.[13]
-
Coat the plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with complete RPMI medium for 2 hours at room temperature.
-
Prepare target cells (T2 cells) by pulsing with 1 µM MART-1 peptide for 2 hours. As a negative control, use unpulsed T2 cells. A positive control, such as PHA, should also be included.
-
Add effector cells and target cells to the wells at an optimized ratio (e.g., 2 x 10^5 effector cells and 2 x 10^4 target cells per well).
-
Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate extensively with PBS containing 0.05% Tween-20.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor spot development.
-
Stop the reaction by washing with distilled water.
-
Dry the plate and count the spots using an ELISpot reader.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of T-cell activation by MART-1 peptide.
Experimental Workflow
Caption: Workflow for MART-1 specific T-cell expansion and analysis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low T-cell activation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. MART-1 (26-35) - SB PEPTIDE [sb-peptide.com]
- 4. academic.oup.com [academic.oup.com]
- 5. rupress.org [rupress.org]
- 6. academic.oup.com [academic.oup.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Melan-A, MART-1 (26-35) - 1 mg [anaspec.com]
- 9. ignytebio.com [ignytebio.com]
- 10. High Frequencies of Naive Melan-a/Mart-1–Specific Cd8+ T Cells in a Large Proportion of Human Histocompatibility Leukocyte Antigen (Hla)-A2 Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suboptimal activation of CD8(+) T cells by melanoma-derived altered peptide ligands: role of Melan-A/MART-1 optimized analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. incytemi.com [incytemi.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 15. abcam.co.jp [abcam.co.jp]
- 16. merckmillipore.com [merckmillipore.com]
- 17. criver.com [criver.com]
MART-1 (26-35) peptide stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of the MART-1 (26-35) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of lyophilized MART-1 (26-35) peptide?
For long-term storage, it is recommended to store the lyophilized MART-1 (26-35) peptide at -20°C or preferably at -80°C.[1][2] Under these conditions, the peptide can remain stable for several years.[1][2] Storage at -80°C is generally preferred for maximum longevity.
Q2: How should I handle the lyophilized peptide upon receipt and before use?
Upon receipt, it is crucial to handle the lyophilized peptide with care to maintain its integrity. Before opening the vial, allow it to equilibrate to room temperature in a desiccator.[1] This prevents condensation from forming on the peptide, as it can be hygroscopic, and excess moisture can reduce its stability.[1] When weighing the peptide, do so quickly and tightly reseal the vial afterward.
Q3: Can I store the MART-1 (26-35) peptide in solution? What are the recommended conditions?
Storing peptides in solution is generally not recommended for long periods as they are much less stable than in their lyophilized form.[3] If storage in solution is necessary, it is best to dissolve the peptide in a sterile buffer at a pH between 5 and 7. The peptide solution should then be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C. Generally, peptide solutions are stable for 1-2 weeks at 4°C, 3-4 months at -20°C, and up to one year at -80°C.[3]
Q4: Are there any specific amino acids in the MART-1 (26-35) sequence that might affect its stability?
The native MART-1 (26-35) peptide sequence is EAAGIGILTV. This sequence does not contain highly unstable residues like Cysteine (C), Methionine (M), or Tryptophan (W), which are prone to oxidation. However, like all peptides, it can be susceptible to hydrolysis over time, especially in solution.
Q5: Is the MART-1 (26-35) A27L variant more stable than the native peptide?
Yes, the MART-1 (26-35) variant with a Leucine substitution at position 27 (A27L), resulting in the sequence ELAGIGILTV, has been reported to be more stable than the native peptide. This increased stability can be advantageous for experimental reproducibility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced peptide activity or inconsistent experimental results. | Peptide degradation due to improper storage or handling. | 1. Review your storage conditions. Ensure the lyophilized peptide is stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.2. If using a stock solution, confirm it was prepared with a sterile, appropriate buffer and stored in aliquots at -20°C or -80°C.3. Avoid multiple freeze-thaw cycles of the same peptide aliquot.4. Perform a purity check of your peptide stock using HPLC to assess for degradation products. |
| Difficulty dissolving the lyophilized peptide. | The peptide may have formed aggregates or may not be readily soluble in the chosen solvent. | 1. Ensure you are using a recommended solvent. For many peptides, sterile water or a buffer at a slightly acidic pH is suitable.2. Gentle vortexing or sonication can aid in dissolution.3. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution with an aqueous buffer. |
| Visible changes in the lyophilized powder (e.g., clumping, discoloration). | Moisture absorption or degradation. | 1. This may indicate that the vial was not properly sealed or was exposed to moisture. 2. It is recommended to use a fresh vial of peptide for critical experiments.3. To prevent this, always allow the vial to reach room temperature in a desiccator before opening. |
Quantitative Data on Peptide Stability
The following table provides illustrative data on the expected stability of a lyophilized peptide like MART-1 (26-35) under different long-term storage conditions. Actual stability may vary based on the specific synthesis batch and handling.
| Storage Temperature | Time Point | Expected Purity (%) | Potential Degradation Products |
| -20°C | 1 Year | >95% | Minor hydrolysis products |
| 2 Years | 90-95% | Increased hydrolysis products | |
| -80°C | 1 Year | >98% | Minimal to no degradation |
| 2 Years | >97% | Very minor hydrolysis products | |
| 5 Years | >95% | Minor hydrolysis products | |
| 4°C | 6 Months | <90% | Significant hydrolysis and potential modifications |
| Room Temperature | 1 Month | <80% | Substantial degradation |
Experimental Protocols
Protocol 1: Stability Assessment of MART-1 (26-35) Peptide by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the purity and identify degradation products of the MART-1 (26-35) peptide over time.
1. Sample Preparation:
-
Prepare a stock solution of the MART-1 (26-35) peptide at a concentration of 1 mg/mL in an appropriate solvent (e.g., sterile water with 0.1% trifluoroacetic acid - TFA).
-
Aliquot the stock solution into multiple vials for stability testing at different time points and storage conditions.
-
For analysis, dilute the peptide solution to a working concentration of 0.1 mg/mL with the mobile phase A.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 280 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Integrate the peak areas of the main peptide peak and any degradation product peaks.
-
Calculate the percentage purity of the peptide at each time point using the following formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)
This protocol is for the identification of potential degradation products observed during HPLC analysis.
1. Sample Preparation:
-
Collect the fractions corresponding to the degradation peaks from the HPLC analysis.
-
Alternatively, analyze the unfractionated, aged peptide solution directly.
-
Prepare the sample for MS analysis according to the instrument's requirements (e.g., dilution in an appropriate solvent).
2. Mass Spectrometry Analysis:
-
Instrument: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Mode: Positive ion mode.
-
Analysis: Acquire the mass spectrum of the sample to determine the molecular weights of the components.
-
Tandem MS (MS/MS): If necessary, perform MS/MS analysis on the ions corresponding to potential degradation products to obtain fragment ion spectra for sequence confirmation and identification of the modification site.
3. Data Interpretation:
-
Compare the measured molecular weights of the degradation products to the theoretical molecular weight of the intact MART-1 (26-35) peptide.
-
Common degradation pathways for peptides include hydrolysis (addition of 18 Da), deamidation (addition of 1 Da for Asn/Gln), and oxidation (addition of 16 Da for Met/Trp).
-
Analyze the MS/MS fragmentation pattern to pinpoint the exact location of any modification.
Diagrams
References
Troubleshooting poor MART-1 peptide loading on T2 cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with MART-1 peptide loading on T2 cells.
Troubleshooting Guide
This guide addresses common problems encountered during MART-1 peptide loading experiments with T2 cells, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low or no HLA-A2 upregulation on my T2 cells after MART-1 peptide pulsing?
Possible Causes and Solutions:
-
Suboptimal Peptide Concentration: The concentration of the MART-1 peptide is critical for efficient loading. Very low concentrations may not be sufficient to stabilize MHC class I molecules on the cell surface. Conversely, excessively high concentrations do not necessarily lead to a proportional increase in HLA-A2 expression and can be wasteful.[1]
-
Incorrect Incubation Time and Temperature: Peptide loading is a time and temperature-dependent process. Insufficient incubation time will result in incomplete loading.
-
Poor Cell Health: The viability and overall health of the T2 cells are paramount for successful peptide loading. Factors such as over-confluency, nutrient depletion, or improper passaging can negatively impact the experiment.[2]
-
Peptide Quality and Stability: The quality and stability of the MART-1 peptide are crucial. Peptides that have been improperly stored, subjected to multiple freeze-thaw cycles, or are of low purity will not load efficiently.
-
Absence or Insufficient β2-Microglobulin: Exogenous β2-microglobulin (β2m) can enhance the stability of peptide-MHC class I complexes on the surface of T2 cells.[1][2]
Troubleshooting Steps:
-
Optimize Peptide Concentration: Perform a dose-response experiment to determine the optimal MART-1 peptide concentration for your specific experimental conditions. A typical starting range is 1-100 µg/ml.[1]
-
Verify Incubation Parameters: Ensure you are incubating the cells with the peptide for a sufficient duration, typically ranging from 90 minutes to 18 hours, at 37°C.[3][4][5]
-
Assess Cell Viability: Check the viability of your T2 cells using a method like trypan blue exclusion before starting the experiment. Ensure cells are in the logarithmic growth phase.
-
Use High-Quality Peptide: Aliquot your peptide upon receipt to minimize freeze-thaw cycles and store it according to the manufacturer's instructions.
-
Supplement with β2-Microglobulin: Consider adding exogenous β2m to your peptide loading buffer at a concentration of approximately 5 µg/ml.[5]
Q2: My positive control peptide loads efficiently, but the MART-1 peptide does not. What could be the issue?
Possible Causes and Solutions:
-
Suboptimal MART-1 Peptide Sequence: Different variants of the MART-1 peptide exist, primarily the nonapeptide (AAGIGILTV) and the decapeptide (EAAGIGILTV). Some T-cell clones may recognize one variant more efficiently than the other.[6][7] The anchor-modified peptide ELAGIGILTV is also commonly used due to its higher affinity for HLA-A*0201, though it may not be recognized by all MART-1 specific T-cells.[7][8]
-
Peptide Solubility Issues: The MART-1 peptide may not be fully solubilized, leading to a lower effective concentration.
Troubleshooting Steps:
-
Test Different MART-1 Peptides: If possible, test both the nonapeptide and decapeptide versions of the MART-1 antigen to see if one performs better in your assay.
-
Ensure Proper Peptide Solubilization: Follow the manufacturer's instructions for dissolving the peptide. It may be necessary to use a small amount of a solvent like DMSO before diluting in your aqueous buffer.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using T2 cells for peptide loading assays?
T2 cells are a human cell line that is deficient in the Transporter associated with Antigen Processing (TAP).[2][3][9] The TAP complex is responsible for transporting endogenous peptides from the cytosol into the endoplasmic reticulum, where they are loaded onto MHC class I molecules.[10] Due to this deficiency, T2 cells have a low surface expression of unstable, "empty" HLA-A2 molecules.[2][11] When exogenous peptides with the correct binding motif, such as MART-1, are added, they can bind to these empty HLA-A2 molecules, stabilizing them and leading to an increase in their surface expression, which can be detected by flow cytometry.[2][4]
Q2: What are some typical quantitative parameters for MART-1 peptide loading on T2 cells?
The following table summarizes typical experimental parameters for MART-1 peptide loading on T2 cells, compiled from various sources.
| Parameter | Typical Range | Reference(s) |
| Peptide Concentration | 10⁻¹² M to 100 µg/ml | [3],[1] |
| Incubation Time | 90 minutes to 24 hours | [3],[1] |
| Incubation Temperature | Room Temperature to 37°C | [6],[1] |
| T2 Cell Concentration | 1 x 10⁶ cells/group | [5] |
| β2-Microglobulin | 5 - 20 µg/ml | [1],[5] |
Q3: Which MART-1 peptide variant should I use?
The choice between the nonapeptide (AAGIGILTV) and the decapeptide (EAAGIGILTV) can depend on the specific T-cell clones being studied, as some may exhibit preferential recognition.[6][7] The anchor-modified ELAGIGILTV peptide generally shows higher binding affinity to HLA-A*0201 but may not be recognized by all native MART-1 specific T-cells.[7][8] It is often advisable to test different variants to determine the most suitable one for your specific experimental system.
Experimental Protocols
T2 Cell Peptide Loading and HLA-A2 Upregulation Assay
-
Cell Preparation: Culture T2 cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO₂ incubator.[9] Ensure the cells are in the logarithmic growth phase and have high viability.
-
Peptide Preparation: Reconstitute the MART-1 peptide according to the manufacturer's instructions. Prepare a serial dilution of the peptide in serum-free medium or PBS.
-
Peptide Pulsing:
-
Harvest the T2 cells and wash them with serum-free medium.
-
Resuspend the cells at a concentration of 1 x 10⁶ cells/ml in serum-free medium.
-
Add the desired concentration of the MART-1 peptide to the cell suspension. Include a positive control peptide (e.g., a known high-affinity HLA-A2 binder) and a negative control (no peptide).
-
If desired, add β2-microglobulin to a final concentration of 5 µg/ml.[5]
-
Incubate the cells for 90 minutes to 18 hours at 37°C.[3][4][5]
-
-
Staining for Flow Cytometry:
-
After incubation, wash the cells twice with PBS containing 2% FBS to remove unbound peptide.[5]
-
Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).
-
Add a fluorescently labeled anti-HLA-A2 antibody (e.g., FITC-conjugated BB7.2) and incubate on ice for 30 minutes in the dark.[5]
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Acquire the samples on a flow cytometer and analyze the mean fluorescence intensity (MFI) of HLA-A2 expression.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The immunodominant HLA-A2-restricted MART-1 epitope is not presented on the surface of many melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of T Cell Antigen Recognition Arising from Changes in Peptide and Major Histocompatibility Complex Protein Flexibility: IMPLICATIONS FOR VACCINE DESIGN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-cell Receptor-optimized Peptide Skewing of the T-cell Repertoire Can Enhance Antigen Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T2 Cells [cytion.com]
- 10. The quality control of MHC class I peptide loading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Assessment of Functional Avidity of Tumor-Specific T Cell Receptors Using an Antigen-Presenting Tumor Cell Line Electroporated with Full-Length Tumor Antigen mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MART-1 (26-35) Peptide for T-Cell Proliferation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the MART-1 (26-35) peptide for stimulating T-cell proliferation. It includes detailed protocols, troubleshooting guides, and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the different common variants of the MART-1 peptide, and which one should I use?
A1: Three main variants of the MART-1 peptide are commonly used, primarily for stimulating HLA-A*02:01-restricted T-cells. The choice depends on your experimental goals, such as immunogenicity and mimicking the native antigen.
-
MART-1 (27-35) : A nonapeptide (AAGIGILTV) identified as an immunodominant epitope.[1][2]
-
MART-1 (26-35) : The native decapeptide (EAAGIGILTV), which can be recognized more efficiently by some T-cell clones than the nonapeptide.[2][3][4]
-
MART-1 (26-35, A27L) : An analog decapeptide (ELAGIGILTV) with a Leucine substitution at position 27. This modification increases binding affinity and stability with the HLA-A2.1 molecule, often resulting in enhanced immunogenicity.[3][4][5][6]
For inducing the most robust T-cell responses in vitro, the A27L analog is often preferred due to its higher potency.[4][6] However, if the goal is to study T-cells that recognize the naturally presented epitope, the native (26-35) decapeptide is the more appropriate choice.
Q2: How should I dissolve and store the MART-1 peptide?
A2: MART-1 peptides are typically supplied as a lyophilized solid.[7] For reconstitution, sterile DMSO is recommended to create a high-concentration stock solution (e.g., 1 mM).[3][8] Subsequently, this stock should be diluted to the final working concentration using sterile cell culture medium or PBS. Upon first use, it is best practice to aliquot the stock solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3]
Q3: What are essential controls for a MART-1 T-cell proliferation experiment?
A3: Including proper controls is critical for interpreting your results.
-
Unstimulated Control: T-cells and APCs cultured without any peptide to establish the baseline proliferation/activation level.
-
Negative Control Peptide: An irrelevant peptide (e.g., from HIV) that binds to the same HLA type (e.g., HLA-A*02:01) but should not be recognized by MART-1-specific T-cells. This controls for non-specific activation.[9]
-
Positive Control Stimulus: A mitogen like Phytohemagglutinin (PHA) or anti-CD3/CD28 beads to confirm that the T-cells are viable and capable of proliferating.
-
Positive Control Peptide: For some systems, a well-characterized peptide from a common virus (e.g., Influenza M1₅₈₋₆₆) can be used to stimulate a memory T-cell response in cells from eligible donors.[9]
Q4: What is the mechanism of MART-1 peptide presentation to T-cells?
A4: The MART-1 peptide is presented to CD8+ T-cells via the MHC class I pathway. Endogenously expressed MART-1 protein is processed by the proteasome in the cytoplasm.[10] The resulting peptide fragments are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP) complex, where they are loaded onto newly synthesized MHC class I molecules.[10][11] This peptide-MHC complex then traffics to the cell surface for recognition by the T-cell receptor (TCR) on CD8+ T-cells.[11] When using exogenous peptides in vitro, the peptide can be loaded directly onto MHC class I molecules on the surface of antigen-presenting cells (APCs) like T2 cells, which are TAP-deficient and have "empty" surface MHC molecules.[2]
Experimental Protocols and Data
Detailed Protocol: In Vitro T-Cell Proliferation Assay using CFSE Dilution
This protocol outlines a common method for measuring T-cell proliferation in response to MART-1 peptide stimulation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution measured by flow cytometry.
1. Preparation of Cells
-
Antigen-Presenting Cells (APCs): Use a TAP-deficient, HLA-A*02:01 positive cell line like T2 cells, or use monocyte-derived dendritic cells (DCs). Culture them in appropriate media (e.g., RPMI-1640 + 10% FBS).
-
T-Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02:01 positive donor using a density gradient (e.g., Ficoll-Paque). For a more specific response, CD8+ T-cells can be isolated from PBMCs using magnetic bead-based negative selection kits.
2. CFSE Labeling of T-Cells
-
Resuspend isolated CD8+ T-cells or PBMCs at 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix quickly.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold culture medium (containing 10% FBS).
-
Incubate on ice for 5 minutes.
-
Wash the cells 2-3 times with culture medium to remove excess CFSE.
-
Resuspend in complete T-cell culture medium (e.g., RPMI-1640, 10% Human Serum, IL-2 [20 IU/mL]).
3. Peptide Pulsing of APCs
-
Resuspend APCs (e.g., T2 cells) at 1 x 10⁶ cells/mL in serum-free medium.
-
Add the MART-1 peptide (e.g., MART-1 26-35, A27L) to the desired final concentration (typically ranging from 0.01 to 10 µM).
-
Incubate for 1-2 hours at 37°C to allow peptide loading onto surface MHC class I molecules.
-
Wash the APCs to remove excess, unbound peptide.
4. Co-culture and Stimulation
-
Plate the CFSE-labeled T-cells and peptide-pulsed APCs together in a round-bottom 96-well plate. A typical effector-to-target (T-cell:APC) ratio is 10:1. For example, plate 1 x 10⁵ T-cells with 1 x 10⁴ APCs per well.
-
Include all necessary controls (unstimulated, negative control peptide, positive control stimulus).
-
Culture for 4-6 days at 37°C in a 5% CO₂ incubator.
5. Flow Cytometry Analysis
-
Harvest cells from the wells.
-
Stain with a viability dye (e.g., 7-AAD) to exclude dead cells from the analysis.
-
Stain with fluorescently-conjugated antibodies against cell surface markers, such as anti-CD8, to gate on the T-cell population of interest.
-
Acquire data on a flow cytometer. Proliferation is measured by the serial two-fold dilution of CFSE fluorescence in the CD8+ T-cell population. Each peak represents a successive generation of cell division.[12]
Data Tables: MART-1 Peptide Parameters
Table 1: Comparison of Common MART-1 Peptide Variants
| Peptide Variant | Sequence | Key Characteristics | Typical Concentration for 50% Max Activity (EC₅₀) | Reference |
| MART-1 (27-35) | AAGIGILTV | Native nonapeptide epitope. | >1 µM | [2] |
| MART-1 (26-35) | EAAGIGILTV | Native decapeptide; may be recognized more efficiently than the nonapeptide by some CTLs. | ~0.25 nM | [4] |
| MART-1 (26-35, A27L) | ELAGIGILTV | Analog with enhanced HLA-A2.1 binding and stability; highly immunogenic. | ~0.01 nM | [4][5] |
Table 2: Typical Experimental Parameters for T-Cell Stimulation
| Parameter | Recommended Range/Value | Notes |
| Peptide Pulsing Concentration | 1 - 10 µM | Optimization is recommended. Higher concentrations may not always yield better results. |
| T-Cell Seeding Density | 1 - 2 x 10⁶ cells/mL (in 96-well plate) | Ensure enough cells for analysis but avoid over-crowding. |
| APC:T-Cell Ratio | 1:1 to 1:10 | A higher ratio of T-cells to APCs is common for proliferation assays. |
| Incubation Time | 4 - 7 days | For proliferation assays. For cytokine release assays, 18-24 hours may be sufficient.[5] |
| Exogenous Cytokines (e.g., IL-2) | 10 - 50 U/mL | Can help support T-cell survival and expansion, but may increase background proliferation.[13][14] |
Visual Guides: Workflows and Pathways
Caption: Experimental workflow for measuring MART-1 specific T-cell proliferation.
Caption: Simplified T-Cell Receptor (TCR) signaling pathway upon MART-1 peptide recognition.
Troubleshooting Guide
Q: I am observing low or no T-cell proliferation in my experimental wells. What could be the cause?
A: This is a common issue with several potential causes. Systematically check the following:
-
Peptide Concentration/Activity: Ensure your peptide was reconstituted and stored correctly. Titrate the peptide concentration; the optimal concentration can vary. Consider using the more potent A27L analog if you are using the native peptide.[4][6]
-
APC Function: Confirm your APCs express HLA-A*02:01 and are healthy. If using T2 cells, ensure they were properly pulsed. Dead or unhealthy APCs will not present the peptide effectively.
-
T-Cell Viability: Check the viability of your T-cells before and after the experiment. The isolation procedure or culture conditions might be causing excessive cell death.[13] Consider using a more advanced T-cell medium or adding survival cytokines like IL-7 or IL-15.[14]
-
Donor Variability: T-cell precursor frequency for MART-1 can vary significantly between donors.[15] If possible, screen multiple donors to find one with a detectable response.
-
Assay Sensitivity: Ensure your readout is sensitive enough. For low-frequency responses, an ELISpot assay measuring IFN-γ secretion might be more sensitive than a CFSE proliferation assay.[9]
Q: My unstimulated (negative control) T-cells are showing high proliferation/background signal. How can I fix this?
A: High background can obscure your results. Consider these points:
-
Serum Batch: The batch of FBS or human serum used can sometimes be mitogenic. Test different batches or use serum-free media if your protocol allows.
-
Cytokine Concentration: If you are adding exogenous cytokines like IL-2, the concentration might be too high, causing non-specific proliferation. Try reducing the concentration or adding it later in the culture (e.g., day 2).[14]
-
Cell Purity and Health: Contamination in the culture (e.g., mycoplasma) can cause T-cell activation. Ensure your cell isolation is clean and your cells are healthy.
-
APC Activation: If using DCs as APCs, ensure they are not overly activated before peptide pulsing, as this can lead to non-specific T-cell stimulation.
Q: My flow cytometry results for CFSE dilution show smeared peaks or poor resolution. What's wrong?
A: Clear, distinct peaks are essential for accurate proliferation analysis.
-
Initial CFSE Staining: Ensure the initial staining is bright and uniform. Use a consistent, optimized concentration of CFSE and ensure cells are not clumped during staining. Running a sample immediately after staining can confirm a tight, bright peak.[13]
-
Flow Cytometer Settings: Run the samples at the lowest possible flow rate to improve resolution.[16][17] Ensure compensation is set correctly if you are using multiple colors.
-
Cell Viability: High levels of cell death can lead to debris and messy plots. Gate strictly on viable, single cells.
-
Number of Events: Collect a sufficient number of events (e.g., at least 10,000 events in your parent CD8+ gate) to clearly define the proliferating populations.[12]
References
- 1. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immunodominant HLA-A2-restricted MART-1 epitope is not presented on the surface of many melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. MART-1 (26-35) - SB PEPTIDE [sb-peptide.com]
- 5. ignytebio.com [ignytebio.com]
- 6. Enhanced generation of specific tumor-reactive CTL in vitro by selected Melan-A/MART-1 immunodominant peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. w.abbiotec.com [w.abbiotec.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. rupress.org [rupress.org]
- 10. Frontiers | Targeting the antigen processing and presentation pathway to overcome resistance to immune checkpoint therapy [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Optimum in vitro expansion of human antigen-specific CD8+ T cells for adoptive transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frequency of MART-1/MelanA and gp100/PMel17-Specific T Cells in Tumor Metastases and Cultured Tumor-Infiltrating Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
How to improve MART-1 (26-35) peptide solubility issues
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the solubility challenges of the MART-1 (26-35) peptide.
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized MART-1 (26-35) peptide difficult to dissolve in aqueous buffers like PBS or water?
A1: The difficulty in dissolving the MART-1 (26-35) peptide stems from its amino acid sequence, EAAGIGILTV[][2][3]. This sequence is rich in hydrophobic amino acids (Alanine, Isoleucine, Leucine, Valine), which constitute a significant portion of the peptide[4]. These hydrophobic residues tend to self-associate and aggregate in aqueous solutions to minimize contact with water, leading to poor solubility[5].
Q2: What is the recommended solvent for reconstituting MART-1 (26-35) peptide?
A2: Due to its hydrophobic nature, the recommended primary solvent for MART-1 (26-35) is a 100% organic solvent. Dimethyl sulfoxide (DMSO) is highly recommended and widely cited as an effective solvent for this peptide[][4][6]. Other organic solvents like dimethylformamide (DMF) or acetonitrile can also be used[4]. For most biological applications, DMSO is preferred due to its relatively low toxicity[4].
Q3: How should I properly dissolve the peptide for use in my experiments?
A3: The best practice is a two-step procedure. First, dissolve the peptide in a small amount of 100% DMSO (or another suitable organic solvent)[4][7]. After the peptide is fully dissolved in the organic solvent, you can then slowly add your aqueous buffer of choice drop-by-drop while vortexing to reach the desired final concentration[4]. This method prevents the peptide from precipitating out of solution.
Q4: Can I use sonication or warming to aid dissolution?
A4: Yes, these methods can be helpful. Brief sonication (e.g., three 10-second bursts, cooling on ice in between) can help break up aggregates and improve dissolution[4]. Gentle warming of the solution to a temperature below 40°C can also increase solubility[7]. However, exercise caution with warming to avoid potential peptide degradation[8].
Q5: My peptide dissolved in DMSO but precipitated when I added my aqueous buffer. What should I do?
A5: This indicates that the peptide has reached its solubility limit in the final solvent mixture. If precipitation occurs, you should not proceed with the experiment as the peptide concentration will be inaccurate. The recommended course of action is to re-lyophilize the peptide and attempt to dissolve it again, aiming for a lower final concentration or a higher percentage of the organic co-solvent[4]. Always test solubility on a small aliquot first to avoid wasting the entire sample[4].
Q6: How should I store the reconstituted MART-1 (26-35) peptide solution?
A6: Once dissolved, it is crucial to aliquot the peptide solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles[3][6][9]. The aliquots should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months or longer)[3][9].
Q7: Is there a modified version of the MART-1 peptide with better solubility or stability?
A7: Yes, a well-known analog is MART-1 (26-35, A27L), where the alanine at position 27 is replaced with leucine (sequence: ELAGIGILTV)[6][10]. This analog has been shown to have a higher binding affinity to HLA-A*0201 and greater stability and immunogenicity compared to the native peptide[6][10]. However, it is still typically supplied dissolved in DMSO[6].
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility issues with the MART-1 (26-35) peptide.
Solvent Selection and Reconstitution Protocol
The primary challenge with the MART-1 (26-35) peptide is its high hydrophobicity. The following table summarizes recommended solvents and handling procedures.
| Solvent/Method | Recommendation Level | Rationale & Key Considerations | Citations |
| Primary Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Highly Recommended | Effective for highly hydrophobic peptides. Low toxicity makes it suitable for most cell-based assays. Note: Avoid for peptides with Cys, Met, or Trp due to oxidation risk (not present in MART-1 26-35). | [][4][6] |
| Dimethylformamide (DMF) | Recommended | Alternative to DMSO if it interferes with the experimental system. | [4] |
| Acetonitrile (ACN) | Recommended | Another alternative organic solvent. | [4] |
| Secondary/Dilution Solvents | |||
| Sterile Water or Buffer (e.g., PBS) | For Dilution Only | Use only after the peptide is fully dissolved in a primary organic solvent. Adding aqueous solutions directly to the lyophilized powder will likely result in poor solubility or precipitation. | [4] |
| Physical Dissolution Aids | |||
| Sonication | Recommended | Helps to break apart peptide aggregates. Use short bursts with cooling to prevent heating. | [4][8] |
| Gentle Warming (<40°C) | Use with Caution | Can improve solubility but carries a risk of peptide degradation if overheated. | [7][8] |
Experimental Protocols
Protocol 1: Standard Reconstitution of Lyophilized MART-1 (26-35) Peptide
This protocol details the standard procedure for solubilizing the peptide for use in biological assays.
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide (e.g., at 10,000 x g for 5 minutes) to ensure all the powder is at the bottom of the tube[4]. Allow the vial to warm to room temperature[4].
-
Primary Dissolution: Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Vortex thoroughly.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, sonicate the vial for 10 seconds, cool on ice, and repeat up to three times[4].
-
Serial Dilution: Slowly add your desired sterile aqueous buffer (e.g., PBS) dropwise to the DMSO stock solution while vortexing to achieve the final working concentration. Do not add the DMSO stock to the buffer , as this can cause the peptide to precipitate immediately.
-
Final Check: If the solution becomes cloudy or forms a precipitate, it has exceeded its solubility limit[7]. Do not use it. Consider preparing a new solution at a lower final concentration.
-
Storage: Aliquot the final solution into single-use tubes and store at -80°C[3].
Visual Guides and Workflows
Troubleshooting Workflow for Peptide Solubility
The following diagram outlines a logical workflow for addressing solubility issues with MART-1 (26-35).
Caption: A step-by-step workflow for dissolving and troubleshooting MART-1 (26-35) peptide.
Factors Influencing MART-1 (26-35) Solubility
This diagram illustrates the relationship between the peptide's sequence and its resulting solubility characteristics.
Caption: The relationship between MART-1's hydrophobic sequence and recommended solubilization strategy.
References
- 2. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. genscript.com [genscript.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. jpt.com [jpt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Melan-A (26-35) scrambled (AIEIAGGLTV) - SB PEPTIDE [sb-peptide.com]
Technical Support Center: The Unseen Variable - Residual TFA's Impact on T-Cell Viability and Function
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) regarding the effects of residual trifluoroacetic acid (TFA) on T-cell viability and function in culture. Understanding and mitigating the impact of this common peptide synthesis artifact is critical for obtaining accurate and reproducible results in your immunology research.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide preparation?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides for cleavage of the peptide from the resin and in reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[1] As a result, synthetic peptides are often delivered as TFA salts, where the TFA counter-ion is associated with positively charged amino acid residues.[2]
Q2: How can residual TFA affect my T-cell experiments?
Residual TFA can significantly impact T-cell assays in several ways:
-
Direct Cytotoxicity: TFA can be toxic to cells, leading to reduced viability and proliferation.[2][3] This can confound the results of any T-cell-based assay.
-
Altered T-Cell Function: Even at sub-lethal concentrations, TFA may alter T-cell activation, differentiation, and cytokine production, leading to unreliable data.[4]
-
Physicochemical Alterations: TFA salts can change the solubility and secondary structure of peptides, potentially affecting their biological activity and presentation to T-cells.[2]
Q3: What are the acceptable levels of residual TFA for T-cell assays?
While there is no universally established threshold specifically for T-cell cultures, studies on other cell types have shown detrimental effects at very low concentrations. For sensitive cell-based assays, it is highly recommended to reduce TFA levels to a minimum, ideally below 1%. For in vivo studies or clinical applications, even stricter limits are often required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low T-cell viability in cultures with synthetic peptides. | Residual TFA in the peptide preparation is causing cytotoxicity. | 1. Verify the salt form of your peptide. If it is a TFA salt, proceed with a TFA removal protocol. 2. Perform a dose-response experiment with your peptide to determine if the toxicity is concentration-dependent. 3. As a control, test the effect of the peptide diluent (without the peptide) on your T-cells. |
| Inconsistent or unexpected T-cell activation (e.g., altered CD25/CD69 expression). | Interference from residual TFA is modulating T-cell responses. | 1. Ensure complete removal of TFA from your peptide preparation using one of the recommended protocols. 2. Include a "no peptide" control and a positive control (e.g., PHA or anti-CD3/CD28 beads) in your experiments to assess baseline and maximal T-cell activation. |
| Variability in cytokine secretion (e.g., IFN-γ, IL-2) across experiments. | Residual TFA may be inconsistently affecting cytokine production and/or secretion pathways. | 1. Standardize your peptide preparation by implementing a consistent TFA removal procedure for all batches. 2. When possible, have the TFA content of your peptide batches quantified to ensure consistency. |
| Peptide is difficult to dissolve or precipitates out of solution. | The TFA salt form may be affecting the peptide's solubility in your desired buffer. | 1. Exchange the TFA counter-ion for a more biocompatible one like acetate or hydrochloride, which may also improve solubility. 2. Consult peptide solubility guidelines and test different buffer systems. |
Quantitative Data on TFA Cytotoxicity
While specific data on the dose-dependent effects of TFA on T-cells is limited in the literature, studies on other cell types provide a valuable reference for the potential toxicity.
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Reduced cell number and proliferation. | [3][4] |
| Articular Chondrocytes | 10 nM - 100 nM | Reduced cell number and proliferation. | [3] |
| Murine Glioma Cells | 0.5 mM - 7.0 mM | Increased cell growth and protein synthesis. | [4] |
Note: The seemingly contradictory effects of TFA (inhibitory vs. stimulatory) highlight its unpredictable nature in biological systems and underscore the importance of its removal for reliable experimental outcomes.
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with Hydrochloric Acid (HCl)
This is a widely used and effective method for exchanging TFA for chloride ions.
Materials:
-
Peptide with residual TFA
-
100 mM Hydrochloric Acid (HCl)
-
Distilled, deionized water
-
Lyophilizer
-
Low-protein-binding microtubes
Procedure:
-
Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least 1 minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your T-cell culture experiments.
Protocol 2: TFA Removal by Ion-Exchange Chromatography (IEX)
This method is suitable for peptides that are stable at neutral to slightly basic pH.
Materials:
-
Peptide with residual TFA
-
Strong anion-exchange resin (e.g., AG 1-X8)
-
Chromatography column
-
Equilibration buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Elution buffer (e.g., 1 M sodium chloride in equilibration buffer)
-
Desalting column or dialysis equipment
Procedure:
-
Resin Preparation: Pack the anion-exchange resin into a column and equilibrate it with several column volumes of the equilibration buffer.
-
Sample Loading: Dissolve the peptide in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove the unbound TFA ions.
-
Elution: Elute the peptide from the column using the elution buffer. Collect fractions and monitor for the presence of the peptide (e.g., by UV absorbance at 280 nm).
-
Desalting: Pool the peptide-containing fractions and desalt them using a desalting column or dialysis to remove the high concentration of salt from the elution buffer.
-
Lyophilization: Lyophilize the desalted peptide solution to obtain the final peptide product.
Visualizations
Caption: Workflow for removing residual TFA from synthetic peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com.cn [genscript.com.cn]
Preventing MART-1 (26-35) peptide degradation in cell culture medium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of MART-1 (26-35) peptide degradation in cell culture medium.
Frequently Asked Questions (FAQs)
Q1: My MART-1 (26-35) peptide seems to be degrading in my cell culture experiments. What are the primary causes?
A1: Peptide degradation in cell culture is a common issue primarily caused by two factors:
-
Enzymatic Degradation: Proteases and peptidases present in the cell culture medium are the main culprits. These enzymes can be secreted by the cells themselves or are a component of media supplements like fetal bovine serum (FBS).[1][2][3] These enzymes often cleave peptide bonds, inactivating the peptide.[4]
-
Chemical Instability: The inherent chemical properties of the peptide can lead to degradation through pathways like hydrolysis, deamidation (especially if the sequence contains asparagine or glutamine), and oxidation (of residues like methionine, cysteine, or tryptophan).[5] Factors such as pH, temperature, and exposure to light can exacerbate chemical instability.[6][7]
Q2: How quickly does the native MART-1 (26-35) peptide degrade in serum?
A2: The native MART-1 (26-35) peptide (sequence: EAAGIGILTV) has a relatively short half-life in human serum, reported to be approximately 40-45 minutes.[8][9][10] In contrast, the shorter MART-1 (27-35) nonapeptide is significantly less stable, with a half-life of only about 5 minutes.[8][9]
Q3: Are there more stable analogs of the MART-1 (26-35) peptide available?
A3: Yes, several analogs have been developed to improve stability and immunogenicity. The most common is the MART-1 (26-35) A27L analog (sequence: ELAGIGILTV), where the alanine at position 27 is replaced with leucine. This substitution enhances binding affinity to HLA-A*0201 and increases its antigenicity and immunogenicity.[8][9][11] While its stability in human serum is similar to the native peptide (a half-life of about 40 minutes), its enhanced biological activity makes it a popular choice for T-cell stimulation experiments.[8][9][10]
Q4: What are the best practices for storing and handling my MART-1 (26-35) peptide to ensure its stability?
A4: Proper storage and handling are critical for preventing peptide degradation.[6][12]
-
Lyophilized Peptide: Store lyophilized (powder) peptides at -20°C for short-term storage and -80°C for long-term storage in a tightly sealed container to protect from moisture and light.[5][6][12][13]
-
Peptide in Solution: Once reconstituted, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[12] This prevents repeated freeze-thaw cycles, which can significantly degrade the peptide.[5][12] Peptide solutions are generally stable for only a few days at 4°C.[5]
-
Reconstitution: When preparing to use the peptide, allow the vial to equilibrate to room temperature before opening to minimize condensation.[5] Use sterile, nuclease-free solutions for reconstitution. For peptides containing cysteine, methionine, or tryptophan, using deoxygenated buffers can help prevent oxidation.[12]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with the MART-1 (26-35) peptide.
| Problem | Possible Cause | Recommended Solution |
| Low or no T-cell response to MART-1 peptide stimulation. | Peptide degradation in the culture medium. | 1. Use a stabilized analog: Consider using the MART-1 (26-35) A27L analog for improved immunogenicity.[11] 2. Add protease inhibitors: Supplement your cell culture medium with a broad-spectrum protease inhibitor cocktail.[14] 3. Reduce serum concentration or use serum-free medium: This will lower the concentration of exogenous proteases, although cells will still secrete their own.[2] 4. Replenish the peptide: Add fresh peptide to the culture at regular intervals during the experiment. |
| Improper peptide storage and handling. | 1. Review storage protocols: Ensure lyophilized peptide is stored at -20°C or -80°C and protected from moisture and light.[5][6] 2. Aliquot upon reconstitution: Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[12] | |
| Inconsistent results between experiments. | Variability in peptide stability and concentration. | 1. Standardize peptide preparation: Prepare a fresh stock solution from lyophilized powder for each set of experiments. 2. Assess peptide stability: Perform a time-course experiment to determine the degradation rate of your peptide in your specific cell culture system (see Experimental Protocols section). 3. Check for contamination: Ensure your peptide stock is not contaminated with bacteria, which can degrade the peptide.[12] |
| Peptide precipitation in the culture medium. | Poor peptide solubility. | 1. Optimize reconstitution solvent: While many peptides dissolve in sterile water or PBS, some may require a small amount of a solvent like DMSO, followed by dilution in the culture medium.[15] 2. Check the pH of the solution: Ensure the final pH of the medium is within a physiological range (typically 7.2-7.4) after adding the peptide stock.[7] |
Quantitative Data Summary
The stability of different MART-1 peptide variants in human serum is summarized below.
| Peptide | Sequence | Half-life (in human serum) | Reference(s) |
| MART-1 (26-35) Native | EAAGIGILTV | ~45 minutes | [8][9][10] |
| MART-1 (26-35) A27L Analog | ELAGIGILTV | ~40 minutes | [8][9] |
| MART-1 (27-35) | AAGIGILTV | ~5 minutes | [8][9] |
Experimental Protocols
Protocol for Assessing MART-1 Peptide Stability in Cell Culture Medium
This protocol provides a general framework for quantifying the degradation of the MART-1 peptide in your specific experimental conditions.
Materials:
-
MART-1 (26-35) peptide (or analog)
-
Complete cell culture medium (with or without cells, with or without serum, as required for your experiment)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
Methodology:
-
Peptide Stock Preparation: Reconstitute the lyophilized MART-1 peptide in an appropriate sterile solvent (e.g., sterile water or DMSO) to create a concentrated stock solution.
-
Experimental Setup:
-
Add the MART-1 peptide stock to your pre-warmed cell culture medium to achieve the final desired concentration.
-
If testing the effect of cells, have your cells plated and at the desired confluency before adding the peptide-containing medium.
-
Include a control sample of peptide in medium without cells to differentiate between enzymatic and chemical degradation.
-
-
Time-Course Sampling:
-
Sample Preparation for Analysis:
-
To stop enzymatic activity, samples can be immediately frozen at -80°C or treated to precipitate proteins (e.g., by adding an equal volume of cold acetonitrile).
-
Centrifuge the samples to pellet any cells or debris.
-
Transfer the supernatant to a new tube for analysis.
-
-
Quantification by HPLC/LC-MS:
-
Analyze the samples using a reverse-phase HPLC or LC-MS system.
-
A typical mobile phase consists of a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the peptide's half-life in your specific culture conditions.
-
Visualizations
Caption: Workflow for assessing MART-1 peptide stability.
Caption: Troubleshooting logic for suboptimal T-cell responses.
References
- 1. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proteases: nature’s destroyers and the drugs that stop them - MedCrave online [medcraveonline.com]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 8. Melan-A (26-35) peptide, scrambled - sb-Peptide [mayflowerbio.com]
- 9. Melan-A (26-35) scrambled (AIEIAGGLTV) - SB PEPTIDE [sb-peptide.com]
- 10. MART-1 (26-35) - SB PEPTIDE [sb-peptide.com]
- 11. Enhanced generation of specific tumor-reactive CTL in vitro by selected Melan-A/MART-1 immunodominant peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 13. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 14. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-Presentation of Synthetic Long Peptides by Human Dendritic Cells: A Process Dependent on ERAD Component p97/VCP but Not sec61 and/or Derlin-1 | PLOS One [journals.plos.org]
Technical Support Center: MART-1 Specific T-Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background noise and other common issues encountered in Melanoma Antigen Recognized by T-cells (MART-1) specific T-cell assays.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background noise in MART-1 specific T-cell assays?
High background noise in MART-1 specific T-cell assays can originate from several sources, broadly categorized as issues with reagents, cell populations, and assay procedures. Common culprits include:
-
Reagent Quality and Concentration: Suboptimal quality or incorrect concentrations of MART-1 peptides, antibodies, or detection reagents can lead to non-specific binding.[1][2]
-
Cell Viability and Activation State: A high percentage of dead cells can non-specifically bind antibodies and other reagents, contributing to background.[3] Additionally, pre-activated T-cells in the sample can spontaneously secrete cytokines, leading to a high background in functional assays like ELISpot.[1]
-
Inadequate Washing: Insufficient washing between assay steps can leave behind unbound reagents, which can increase the background signal.[1][4]
-
Contamination: Bacterial or fungal contamination of cell cultures or reagents can lead to non-specific T-cell activation and high background.[1]
-
Cross-Reactivity: The primary or secondary antibodies used in the assay may cross-react with unintended cellular targets.[2]
Q2: How can I minimize non-specific binding of antibodies in my intracellular cytokine staining (ICS) assay?
Minimizing non-specific antibody binding is crucial for obtaining a clear signal in ICS assays. Here are several strategies:
-
Titrate Antibodies: Determine the optimal concentration of each antibody to achieve a good signal-to-noise ratio, as excess antibody can lead to increased non-specific binding.[2]
-
Use a Blocking Step: Incubating cells with a blocking solution, such as serum from the same species as the secondary antibody or purified Fc receptor-blocking antibodies, can prevent non-specific binding to Fc receptors on cells like macrophages and B cells.[2][5]
-
Include Isotype Controls: Use an isotype control antibody that has the same immunoglobulin class and fluorochrome as your primary antibody but lacks specificity for the target antigen. This helps to estimate the level of non-specific background staining.[6]
-
Gate on Viable Cells: Use a viability dye to exclude dead cells from your analysis, as they are prone to non-specific antibody uptake.[7]
Q3: My negative control wells in the ELISpot assay show a high number of spots. What could be the cause?
A high number of spots in negative control wells of an ELISpot assay indicates that T-cells are being activated non-specifically. Potential reasons include:
-
Spontaneous Cytokine Secretion: The isolated Peripheral Blood Mononuclear Cells (PBMCs) may contain a high frequency of pre-activated T-cells that spontaneously secrete cytokines.[1]
-
Mitogenic Components in Serum: The serum used in the cell culture medium may contain mitogenic or activating components. It is recommended to screen different batches of serum for low background activation.[1]
-
Contamination: Contamination of the cell culture with bacteria or other microbes can lead to polyclonal T-cell activation.[1]
-
High Cell Density: Plating too many cells per well can lead to non-specific activation due to cell-cell contact and cytokine release. Optimizing the cell number per well is crucial.[1]
Q4: What is the optimal concentration of MART-1 peptide to use for T-cell stimulation?
The optimal concentration of MART-1 peptide for T-cell stimulation can vary depending on the specific peptide sequence (native vs. analog), the assay being performed, and the avidity of the T-cell receptors. It is always recommended to perform a titration experiment to determine the optimal concentration for your specific experimental conditions. However, typical concentration ranges found in the literature are:
-
For ELISpot and ICS assays: Peptide concentrations can range from 1 µM to 10 µM.[8][9]
-
For T-cell priming: Higher concentrations, around 25 µM, may be used.[9]
-
For functional avidity assays: A wide range of concentrations, from 10 µM down to 10⁻⁶ µM, are used to assess the sensitivity of the T-cells.[8]
Troubleshooting Guides
High Background in MART-1 ELISpot Assay
| Observation | Potential Cause | Recommended Solution |
| High number of spots in negative control wells | Spontaneous cytokine secretion from pre-activated T-cells. | Rest T-cells in culture for a few hours before starting the assay. Ensure high viability of cells. |
| Contaminated cell culture or reagents. | Use sterile technique and check reagents for contamination. | |
| Mitogenic components in serum. | Screen different lots of serum for low background stimulation or use serum-free media.[10] | |
| Too many cells per well. | Titrate the number of cells per well to find the optimal density.[1] | |
| Diffuse or "fuzzy" spots | Over-stimulation of T-cells. | Reduce the concentration of the MART-1 peptide. |
| Prolonged incubation time. | Optimize the incubation time for cell stimulation.[3] | |
| Plate movement during incubation. | Ensure the incubator is stable and avoid moving the plates during incubation.[1][3] | |
| High background staining across the membrane | Inadequate washing. | Increase the number and volume of wash steps.[1][4] |
| Non-specific binding of detection antibody. | Include a blocking step and ensure the detection antibody is used at the optimal dilution. | |
| Overdevelopment with substrate. | Reduce the substrate incubation time.[1] |
High Background in MART-1 Intracellular Cytokine Staining (ICS)
| Observation | Potential Cause | Recommended Solution |
| High percentage of cytokine-positive cells in unstimulated control | Spontaneous cytokine production. | Allow cells to rest in culture medium for a period before stimulation. |
| Contamination of cell culture. | Maintain sterile cell culture conditions. | |
| Issues with the protein transport inhibitor (e.g., Brefeldin A). | Ensure the inhibitor is added at the correct concentration and for the optimal duration. | |
| High background fluorescence in the negative population | Non-specific antibody binding. | Titrate antibody concentrations. Use a blocking solution (e.g., Fc block). Include an isotype control.[2][6] |
| Autofluorescence of cells. | Use a viability dye to exclude dead cells, which often have high autofluorescence. | |
| Inadequate compensation for spectral overlap. | Use single-stain controls to set up proper compensation on the flow cytometer.[6] | |
| Weak specific signal and poor signal-to-noise ratio | Suboptimal peptide stimulation. | Titrate the MART-1 peptide concentration and optimize the stimulation time. |
| Poor cell viability. | Use fresh, healthy cells with high viability. | |
| Insufficient permeabilization. | Ensure the permeabilization buffer is effective and used according to the protocol. |
High Background in MART-1 Tetramer Staining
| Observation | Potential Cause | Recommended Solution |
| Non-specific binding of tetramer to CD8-negative cells | Aggregated tetramers. | Centrifuge the tetramer reagent before use to remove aggregates. |
| Binding to dead cells. | Include a viability dye in the staining panel to exclude dead cells.[11] | |
| High background staining of the entire CD8+ population | CD8-mediated binding of the tetramer. | This can occur with some tetramers. Including certain anti-CD8 monoclonal antibodies in the staining cocktail can block this non-specific interaction.[12] |
| Incorrect tetramer concentration. | Titrate the tetramer to find the optimal staining concentration that maximizes the specific signal while minimizing background.[12] | |
| Poor resolution between tetramer-positive and negative populations | Low avidity of the T-cell interaction. | Staining at a lower temperature (e.g., 4°C) can sometimes improve the resolution for low-avidity interactions.[12] |
| Suboptimal staining protocol. | Optimize incubation time and temperature. A 30-60 minute incubation at 4°C or 30 minutes at room temperature is a good starting point.[12] |
Experimental Protocols
MART-1 Specific T-Cell ELISpot Assay Protocol
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-cytokine (e.g., anti-IFN-γ) capture antibody overnight at 4°C.
-
Washing and Blocking: The next day, wash the plate with sterile PBS and block with sterile blocking buffer (e.g., PBS with 1% BSA) for at least 1 hour at room temperature.
-
Cell Preparation: Prepare a single-cell suspension of PBMCs with high viability (>90%). Resuspend the cells in complete culture medium.
-
Cell Plating and Stimulation: Add cells to the wells of the coated plate at an optimized density (e.g., 2 x 10⁵ cells/well). Add the MART-1 peptide at a pre-titered optimal concentration (e.g., 5 µg/mL). Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like PHA).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the optimized duration (typically 18-24 hours).
-
Detection: Wash the plate to remove cells. Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and incubate for 1 hour at room temperature.
-
Development: Wash the plate thoroughly and add a substrate solution (e.g., BCIP/NBT). Monitor spot development and stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
MART-1 Specific Intracellular Cytokine Staining (ICS) Protocol
-
Cell Stimulation: In a 96-well U-bottom plate, stimulate 1-2 x 10⁶ PBMCs with MART-1 peptide at an optimal concentration (e.g., 1-10 µg/mL) in the presence of a co-stimulatory antibody (e.g., anti-CD28). Include unstimulated and positive controls. Incubate for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A or Monensin, and incubate for an additional 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers (e.g., CD3, CD8) and a viability dye for 20-30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is critical for allowing intracellular antibodies to access their targets.
-
Intracellular Staining: Stain the cells with a fluorochrome-conjugated anti-cytokine antibody (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C in the dark.
-
Washing and Acquisition: Wash the cells with permeabilization buffer and then resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software, gating on live, single cells, then on CD8+ T-cells, and finally quantifying the percentage of cytokine-producing cells.
Visualizations
Caption: A generalized workflow for performing MART-1 specific T-cell assays.
Caption: Simplified T-Cell Receptor (TCR) signaling cascade initiated by MART-1 peptide recognition.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. Flow Cytometry (FACS) Recommendations for Background Control | Sino Biological [sinobiological.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ELISpot Troubleshooting [elisa-antibody.com]
- 5. lerner.ccf.org [lerner.ccf.org]
- 6. benchchem.com [benchchem.com]
- 7. anilocus.com [anilocus.com]
- 8. Frontiers | Generation of Pure Highly Functional Human Anti-Tumor Specific Cytotoxic T Lymphocytes With Stem Cell-Like Memory Features for Melanoma Immunotherapy [frontiersin.org]
- 9. Frontiers | Peptide Super-Agonist Enhances T-Cell Responses to Melanoma [frontiersin.org]
- 10. immunospot.com [immunospot.com]
- 11. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 12. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
Technical Support Center: Optimizing Ex Vivo CAR-T Cell Cytotoxicity Assays
Welcome to the technical support center for optimizing your ex vivo CAR-T cell cytotoxicity assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring CAR-T cell cytotoxicity ex vivo?
A1: There are several established methods, each with its own advantages and limitations. The most common assays include:
-
Chromium (⁵¹Cr)-release assay: Traditionally considered the gold standard, this assay measures the release of radioactive ⁵¹Cr from lysed target cells. However, it involves handling radioactive materials and provides only an endpoint measurement.[1][2]
-
Luciferase-based bioluminescence imaging (BLI) assay: This method uses target cells engineered to express luciferase. As CAR-T cells kill the target cells, the bioluminescent signal decreases. It is a highly sensitive and high-throughput method.[1][3]
-
Impedance-based assay: This real-time, label-free method measures changes in electrical impedance as adherent target cells are killed and detach from the culture plate.[1][2]
-
Flow cytometry-based assay: This technique allows for the direct quantification of dead and live target cells, providing detailed information at the single-cell level.[2][4]
Q2: How do I choose the right cytotoxicity assay for my experiment?
A2: The ideal assay depends on your specific experimental needs, including the type of target cells (adherent vs. suspension), desired throughput, and whether you need real-time measurements. Combining methods, such as multimodality imaging (bioluminescence, impedance, fluorescence), can provide a more comprehensive understanding of CAR-T cell function.[1][3][5]
Q3: What is a typical effector-to-target (E:T) ratio for a CAR-T cytotoxicity assay?
A3: The optimal E:T ratio can vary depending on the CAR-T cell product and the target cell line. It is recommended to test a range of ratios to determine the optimal conditions for your specific system.[1][4] Commonly used ratios often range from 1:1 to 10:1.[2][3]
Q4: How long should I run my cytotoxicity assay?
A4: The incubation time for a cytotoxicity assay can range from a few hours to several days.[6] Short-term assays (e.g., 4 hours for chromium release) are useful for assessing immediate killing, while long-term assays (24 hours or more) can provide insights into sustained cytotoxicity and CAR-T cell exhaustion.[2][3][7] Real-time assays can monitor cytotoxicity kinetics over an extended period.[8]
Q5: What are the signs of CAR-T cell exhaustion in an ex vivo assay?
A5: CAR-T cell exhaustion is characterized by a progressive loss of effector function.[9] In an ex vivo assay, this may manifest as reduced cytotoxicity over time, especially after repeated exposure to target cells.[7][10] Exhausted CAR-T cells often show increased expression of inhibitory receptors like PD-1, LAG3, and TIM-3.[9][11][12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background killing in control wells (non-transduced T cells) | Alloreactivity of effector cells against the target cell line.[14] | Use a target cell line that does not elicit an allogeneic response, such as a murine cell line engineered to express the target antigen.[14] |
| Non-specific cytotoxicity of T cells. | Ensure T cells are properly washed and rested before the assay. | |
| Low or no CAR-T cell-mediated cytotoxicity | Low CAR expression on T cells. | Verify CAR expression levels using flow cytometry. Optimize the transduction protocol if necessary. |
| Target cells have low or no antigen expression.[15] | Confirm antigen expression on target cells by flow cytometry. Use a target cell line with known high antigen expression. | |
| CAR-T cells are exhausted.[9][16] | Assess exhaustion markers (e.g., PD-1, LAG-3) on CAR-T cells. Consider using a shorter ex vivo culture time for CAR-T cell generation.[17] | |
| Suboptimal E:T ratio.[15] | Test a range of E:T ratios to find the optimal concentration for your specific CAR-T cells and target cells. | |
| High variability between replicate wells | Inconsistent cell plating. | Ensure homogenous cell suspension before and during plating. Use calibrated pipettes. |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate, or fill them with media to maintain humidity. | |
| Inconsistent results between experiments | Variability in CAR-T cell production lots. | Standardize the CAR-T cell manufacturing process. Characterize each batch for CAR expression, viability, and phenotype. |
| Differences in target cell passages. | Use target cells within a consistent and low passage number range. | |
| Serum source and lot-to-lot variability.[18] | Use a single, qualified lot of serum for a set of experiments or consider using serum-free media. |
Experimental Protocols
Luciferase-Based Cytotoxicity Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Luciferase-expressing target cells
-
CAR-T effector cells
-
Non-transduced T cells (as a negative control)
-
Complete culture medium
-
96-well white, clear-bottom tissue culture plates
-
Bioluminescence substrate (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Plate Target Cells: Seed 5 x 10³ luciferase-expressing target cells in 50 µL of complete medium per well in a 96-well plate.[2]
-
Add Effector Cells: Add 50 µL of CAR-T cells or control T cells to the appropriate wells to achieve the desired E:T ratios (e.g., 1:1, 2:1, 5:1, 10:1).[2][3]
-
Control Wells: Include wells with target cells only (for maximum luminescence) and wells with medium only (for background).
-
Incubation: Co-culture the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.[2][3]
-
Luminescence Measurement: Add the bioluminescence substrate to each well according to the manufacturer's instructions.
-
Read Plate: Measure luminescence within 10 minutes using a plate reader.[3]
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the luminescence values to the "target cells only" control wells.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = (1 - (Luminescence of Experimental Well / Luminescence of Target Only Well)) * 100
-
Visualizations
CAR-T Cell Activation Signaling Pathway
Caption: Simplified CAR-T cell activation and signaling cascade.
General Experimental Workflow for Cytotoxicity Assay
Caption: Standard workflow for an ex vivo CAR-T cytotoxicity assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimizing Ex Vivo CAR-T Cell-Mediated Cytotoxicity Assay through Multimodality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAR T-Cell Cytotoxicity Assay | iQ Biosciences [iqbiosciences.com]
- 5. Optimizing Ex Vivo CAR-T Cell-Mediated Cytotoxicity Assay through Multimodality Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Development of a repeated challenge assay to evaluate immune cell-mediated cytotoxicity in vitro | Axion Biosystems [axionbiosystems.com]
- 8. Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of CAR T cell exhaustion and current counteraction strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro tumor cell rechallenge for predictive evaluation of chimeric antigen receptor T cell antitumor function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring of kinetics and exhaustion markers of circulating CAR-T cells as early predictive factors in patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Monitoring of kinetics and exhaustion markers of circulating CAR-T cells as early predictive factors in patients with B-cell malignancies [frontiersin.org]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
- 17. Reducing Ex Vivo Culture Improves the Antileukemic Activity of Chimeric Antigen Receptor (CAR) T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to MART-1 (26-35) Wild Type and its 27L Analog Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the wild-type Melanoma Antigen Recognized by T-cells 1 (MART-1) peptide (26-35) and its analog, where the alanine at position 27 is substituted with leucine (27L). This modification has been shown to significantly enhance the peptide's immunogenicity, making it a more potent agent for immunotherapy applications.[1][2][3]
Peptide Sequences
| Peptide Name | Sequence |
| MART-1 (26-35) Wild Type | E A A G I G I L T V |
| MART-1 (26-35) 27L Analog | E L A G I G I L T V |
The core difference lies in the substitution of Alanine (A) with Leucine (L) at the second position of the core epitope (position 27 of the full MART-1 protein). This single amino acid change has profound effects on the peptide's interaction with the Major Histocompatibility Complex (MHC) class I molecule HLA-A*0201 and subsequent T-cell recognition.
Quantitative Performance Data
The 27L analog of the MART-1 (26-35) peptide demonstrates superior performance in several key immunological assays compared to its wild-type counterpart. The substitution of leucine for alanine at position 27 enhances its binding affinity and stability with the HLA-A*0201 molecule, leading to a more potent T-cell response.[1][3]
| Parameter | MART-1 (26-35) Wild Type | MART-1 (26-35) 27L Analog | Fold Improvement |
| EC50 for Antigenic Activity | 0.25 nM | 0.01 nM | 25x |
| IC50 for Tumor Lysis Inhibition | ~20 nM (estimated) | 2 nM | 10x |
| pMHC Complex Half-life | Not explicitly stated | ~4 hours | Data not available for direct comparison |
| Serum Half-life | ~45 minutes | ~40 minutes | ~0.9x |
EC50 (Half-maximal effective concentration) for antigenic activity indicates the concentration of peptide required to achieve 50% of the maximal T-cell response. IC50 (Half-maximal inhibitory concentration) for tumor lysis inhibition reflects the peptide concentration needed to inhibit 50% of the specific lysis of tumor cells by cytotoxic T-lymphocytes (CTLs). pMHC (peptide-Major Histocompatibility Complex) half-life is a measure of the stability of the peptide when bound to the MHC molecule. Serum half-life indicates the stability of the free peptide in human serum.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells.
-
Target Cell Preparation:
-
Target cells (e.g., T2 cells or melanoma cell lines) are incubated with ⁵¹Cr (as sodium chromate), which is taken up by the cells.
-
Excess ⁵¹Cr is washed away.
-
Target cells are then pulsed with either the MART-1 wild-type or 27L analog peptide at various concentrations.
-
-
Effector Cell Preparation:
-
CTLs specific for the MART-1 peptide are generated by stimulating peripheral blood mononuclear cells (PBMCs) from HLA-A2+ donors with the respective peptide.
-
These effector cells are then co-cultured with the prepared target cells at different effector-to-target (E:T) ratios.
-
-
Incubation and Measurement:
-
The co-culture is incubated for 4-6 hours at 37°C.
-
During incubation, CTLs that recognize the peptide-MHC complex on the target cells will induce lysis, releasing ⁵¹Cr into the supernatant.
-
The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.
-
-
Calculation of Specific Lysis:
-
The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is the ⁵¹Cr released from target cells in the absence of effector cells.
-
Maximum release is the ⁵¹Cr released from target cells when lysed with a detergent.
-
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Release
This assay quantifies the number of cytokine-secreting T-cells at a single-cell level.
-
Plate Coating:
-
An ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
-
Cell Culture:
-
T-cells are added to the wells along with antigen-presenting cells (APCs) that have been pulsed with either the MART-1 wild-type or 27L analog peptide.
-
The plate is incubated for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
During incubation, activated T-cells secrete the cytokine, which is captured by the antibody on the plate.
-
After incubation, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of the cytokine is added.
-
An enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is then added, which binds to the detection antibody.
-
-
Spot Development and Analysis:
-
A substrate is added that is converted by the enzyme into a colored, insoluble spot at the location of each cytokine-secreting cell.
-
The spots are then counted using an automated ELISpot reader to determine the frequency of antigen-specific T-cells.
-
Visualizations
Logical Relationship: Peptide Modification to Enhanced Immunogenicity
Caption: Modification of MART-1 (26-35) to the 27L analog enhances its immunogenicity.
Experimental Workflow: Chromium-51 Release Assay
Caption: Workflow for assessing T-cell cytotoxicity using a Chromium-51 release assay.
Signaling Pathway: T-Cell Receptor Activation
Caption: Simplified signaling cascade upon T-cell receptor engagement with a peptide-MHC complex.
References
A Comparative Guide to T-cell Responses: MART-1 (26-35) vs. gp100 Peptides
For researchers and professionals in immunology and drug development, understanding the nuances of T-cell responses to specific tumor-associated antigens is paramount. This guide provides an objective comparison of T-cell responses elicited by two well-characterized melanoma-associated peptides: MART-1 (26-35) and various gp100 epitopes. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Peptide Overview and Modifications
Both MART-1 (also known as Melan-A) and gp100 are differentiation antigens expressed in melanocytes and are frequently overexpressed in melanoma, making them attractive targets for cancer immunotherapy.[1][2] The specific peptide sequences recognized by T-cells are crucial for designing effective vaccines and adoptive cell therapies.
-
MART-1 (26-35): The native peptide sequence is EAAGIGILTV.[3] A modified version, MART-1 (26-35, 27L), with a Leucine substitution for Alanine at position 27 (ELAGIGILTV), has been shown to have a higher binding affinity for MHC molecules and is more stable than the native peptide, leading to enhanced immunogenicity.[3][4]
-
gp100 Peptides: Several immunogenic peptides have been identified from the gp100 protein. Commonly studied epitopes include gp100 (209-217) with the native sequence ITDQVPFSV and a modified version, gp100 (209-217, 210M), where Threonine at position 210 is replaced by Methionine (IMDQVPFSV). This modification increases the peptide's binding affinity to the HLA-A*02:01 molecule and enhances its immunogenicity.[2][5] Another epitope, gp100 (280-288), is also recognized by cytotoxic T lymphocytes (CTLs).[5]
Quantitative Comparison of T-cell Responses
The following tables summarize quantitative data from studies evaluating the immunogenicity of MART-1 and gp100 peptides. These studies often utilize vaccine formulations and measure responses in melanoma patients.
| Study / Parameter | MART-1 (26-35, 27L) | gp100 (209-217, 210M) | Reference |
| E1696 Trial (ELISPOT Response Rate) | Part of a multi-epitope vaccine. 35% of subjects showed a CD8 T-cell response to one or more of the 3 antigens targeted. | Part of a multi-epitope vaccine. 35% of subjects showed a CD8 T-cell response to one or more of the 3 antigens targeted. | [6] |
| Weber et al. (IVS Assay Response Rate) | 8 of 18 patients (44%) had pretreatment reactivity, with little change after vaccination. | 18 of 19 patients (95%) developed new anti-gp100 reactivity after two vaccinations. | [4] |
| Slingluff et al. (ELISPOT Response) | Not directly compared in this study. | The modified g209-2M peptide showed an increased ability to generate melanoma reactive CTLs in vitro. | [5] |
IVS: In Vitro Sensitization
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to measure T-cell responses to MART-1 and gp100 peptides.
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells at the single-cell level.[7][8][9]
Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated in vitro with the target peptides. T-cells that recognize the peptide will become activated and secrete cytokines, such as Interferon-gamma (IFN-γ). These cytokines are captured by specific antibodies coated on the surface of a microplate well, resulting in a visible spot for each cytokine-producing cell.[7]
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Cell Plating and Stimulation: Add a known number of PBMCs to each well along with the MART-1 or gp100 peptide at a predetermined concentration. Include positive (e.g., phytohemagglutinin) and negative (no peptide) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for T-cell activation and cytokine secretion.
-
Detection: Wash the plate to remove cells and add a biotinylated detection antibody specific for a different epitope on the cytokine.
-
Enzyme Conjugation: Add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).
-
Substrate Addition: Add a substrate that will be converted by the enzyme into a colored precipitate.
-
Analysis: Count the number of spots in each well using an automated ELISPOT reader. The number of spots corresponds to the number of cytokine-producing cells. A positive response is often defined as a doubling of the spot count compared to baseline, with an increment of at least 10 spots.[6]
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS is a powerful technique to identify and quantify cytokine-producing cells within a heterogeneous population at the single-cell level.[10][11]
Principle: PBMCs are stimulated with the peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin), which causes cytokines to accumulate inside the cell. The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α). Flow cytometry is used to analyze the stained cells.[10][11]
Protocol:
-
Cell Stimulation: Incubate 1-2 x 10^6 PBMCs/mL with the MART-1 or gp100 peptide (typically 1-2 µg/mL). Co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) can be added to enhance the response.[11]
-
Inhibition of Cytokine Secretion: Add a protein transport inhibitor like Brefeldin A and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[11]
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD8).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.[12]
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).[12]
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are producing specific cytokines in response to the peptides.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
The ⁵¹Cr release assay is a classic method for quantifying the cytotoxic activity of T-cells.[13][14][15]
Principle: Target cells (e.g., melanoma cell lines expressing the relevant HLA type) are labeled with radioactive ⁵¹Cr. These labeled target cells are then incubated with effector T-cells (CTLs). If the CTLs recognize and kill the target cells, the cell membrane is disrupted, leading to the release of ⁵¹Cr into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed target cells.[13][15]
Protocol:
-
Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours to allow for uptake of the radioisotope.
-
Washing: Wash the target cells multiple times to remove excess, unincorporated ⁵¹Cr.
-
Co-incubation: Plate the labeled target cells in a 96-well plate and add the effector T-cells at various effector-to-target (E:T) ratios.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for target cell lysis.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the amount of ⁵¹Cr in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Radioactivity in the supernatant of target cells incubated with media alone.
-
Maximum Release: Radioactivity in the supernatant of target cells lysed with a detergent.[16]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: T-Cell Activation Signaling Pathway.
Caption: ELISPOT Assay Workflow.
Caption: ICS Workflow.
Caption: Chromium-51 Release Assay Workflow.
References
- 1. Antigenicity and immunogenicity of Melan-A/MART-1 derived peptides as targets for tumor reactive CTL in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ignytebio.com [ignytebio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. scispace.com [scispace.com]
- 5. Immunologic and therapeutic evaluation of a synthetic peptide vaccine for the treatment of patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in-adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISPOT protocol | Abcam [abcam.com]
- 8. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 9. CTL ELISPOT Assay and T Cell Detection | Springer Nature Experiments [experiments.springernature.com]
- 10. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. stemcell.com [stemcell.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. A Simple and Sensitive Method for Measuring Tumor-Specific T Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. revvity.com [revvity.com]
A Comparative Guide to MART-1 Peptide Efficacy: Decamer (26-35) vs. Nonamer (27-35)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunological efficacy of the MART-1 (26-35) decamer and the MART-1 (27-35) nonamer peptides, two critical epitopes in the development of immunotherapies for melanoma. This analysis is supported by experimental data on T-cell recognition and cytotoxic activity.
Executive Summary
The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key target for immunotherapy due to its expression in the majority of melanomas. Two overlapping epitopes, the decamer MART-1 (26-35) (Sequence: EAAGIGILTV) and the nonamer MART-1 (27-35) (Sequence: AAGIGILTV), have been extensively studied. While the nonamer is the naturally processed epitope found on the surface of melanoma cells, experimental evidence suggests that the decamer exhibits superior immunogenic properties in vitro, including enhanced binding to the HLA-A2 molecule and more efficient recognition by cytotoxic T-lymphocytes (CTLs).
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of the MART-1 decamer and nonamer peptides.
| Peptide | Sequence | Relative HLA-A2 Binding Affinity (Fold Increase vs. Nonamer)[1] |
| MART-1 (27-35) Nonamer | AAGIGILTV | 1 |
| MART-1 (26-35) Decamer | EAAGIGILTV | 2 |
Table 1: Relative binding affinity of MART-1 peptides to the HLA-A0201 molecule. The data indicates that the decamer peptide has a two-fold higher binding affinity compared to the nonamer peptide.*
| Target Cells | Peptide | Peptide Concentration for Lysis | Lysis Efficiency[2] |
| T2 cells | MART-1 (27-35) Nonamer | Down to 10⁻⁶ mM | Effective lysis observed |
| T2 cells | MART-1 (26-35) Decamer | Down to 10⁻⁸ mM | More efficient lysis at lower concentrations |
Table 2: Comparison of cytotoxic T-lymphocyte (CTL) lytic efficiency. A MART-1 specific CTL clone demonstrated effective lysis of target cells pulsed with the decamer peptide at significantly lower concentrations compared to the nonamer peptide, indicating more efficient recognition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Sensitization of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is used to generate peptide-specific cytotoxic T-lymphocytes from blood samples.
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from HLA-A2 positive healthy donors or melanoma patients by Ficoll-Hypaque density gradient centrifugation.
-
Peptide Pulsing: A fraction of the PBMCs are pulsed with the MART-1 peptide (either decamer or nonamer) at a concentration of 10 µM in serum-free medium for 1-2 hours at 37°C.
-
Co-culture: The peptide-pulsed PBMCs (stimulator cells) are then co-cultured with the remaining non-pulsed PBMCs (responder cells).
-
Cytokine Addition: Interleukin-2 (IL-2) is added to the co-culture to promote T-cell proliferation and differentiation.
-
Restimulation: The responder cells are restimulated weekly with freshly peptide-pulsed, irradiated autologous PBMCs.
-
CTL Line Generation: After several rounds of stimulation, the resulting T-cell lines are assessed for peptide-specific cytotoxic activity.
Cytotoxicity Assay (Chromium-51 Release Assay)
This assay quantifies the ability of CTLs to lyse target cells presenting the specific peptide.
-
Target Cell Preparation: T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing) and thus do not present endogenous peptides but can be efficiently loaded with exogenous peptides, are used as target cells. T2 cells are incubated with varying concentrations of the MART-1 decamer or nonamer peptide for 1-2 hours at 37°C.
-
Labeling: The peptide-pulsed T2 cells are labeled with Chromium-51 (⁵¹Cr).
-
Co-incubation: The ⁵¹Cr-labeled target cells are then incubated with the generated MART-1 specific CTLs at different effector-to-target (E:T) ratios for 4 hours.
-
Measurement of Lysis: The amount of ⁵¹Cr released into the supernatant, which is proportional to the number of lysed cells, is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100.
Interferon-Gamma (IFN-γ) ELISpot Assay
This assay measures the frequency of peptide-specific, IFN-γ-secreting T-cells.
-
Plate Coating: A 96-well ELISpot plate is coated with an anti-IFN-γ capture antibody.
-
Cell Plating: PBMCs or isolated T-cells are plated in the wells.
-
Peptide Stimulation: The MART-1 decamer or nonamer peptide is added to the wells at various concentrations to stimulate the T-cells.
-
Incubation: The plate is incubated for 18-24 hours to allow for cytokine secretion.
-
Detection: After washing the cells, a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added that forms a colored precipitate at the location of IFN-γ secretion, creating "spots".
-
Analysis: The spots are counted, with each spot representing a single IFN-γ-secreting cell.
Visualizations
Experimental Workflow for Comparing Peptide Efficacy
Caption: Experimental workflow for comparing the efficacy of MART-1 decamer and nonamer peptides.
T-Cell Receptor Signaling Pathway upon Peptide-MHC Recognition
Caption: Simplified T-cell receptor signaling cascade initiated by MART-1 peptide recognition.
Conclusion
The available data indicates that while the MART-1 (27-35) nonamer is the naturally presented epitope on melanoma cells, the MART-1 (26-35) decamer demonstrates superior immunogenic potential in vitro. The decamer's higher binding affinity to HLA-A2 and its more efficient recognition by cytotoxic T-lymphocytes at lower concentrations suggest it may be a more potent immunogen for T-cell based cancer therapies. However, the structural differences in how these peptides are presented by HLA-A2 and the potential for T-cell cross-reactivity are important considerations in vaccine design and the development of T-cell receptor-engineered T-cell therapies. Further in vivo studies are necessary to fully elucidate the therapeutic implications of these findings.
References
- 1. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immunodominant HLA-A2-restricted MART-1 epitope is not presented on the surface of many melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bioactivity of a New Batch of MART-1 (26-35) Peptide: A Comparative Guide
For researchers in immunology and cancer therapy, ensuring the biological activity of synthetic peptides is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to validate the activity of a new batch of the melanoma-associated antigen recognized by T-cells (MART-1) peptide, specifically the HLA-A2 restricted epitope spanning amino acids 26-35 (sequence: EAAGIGILTV).
Comparison of Key Validation Assays
The biological activity of the MART-1 (26-35) peptide is defined by its ability to bind to the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01 and subsequently be recognized by specific T-cells, leading to their activation. Several assays can be employed to assess these critical functions. The table below summarizes the primary methods, their principles, and the quantitative data they provide.
| Assay | Principle | Quantitative Readout | Pros | Cons |
| T2 Cell Binding Assay | Measures the ability of the peptide to stabilize HLA-A2 molecules on the surface of TAP-deficient T2 cells.[1][2][3] | Mean Fluorescence Intensity (MFI) of HLA-A2 staining; EC50 (half-maximal effective concentration).[2] | Direct measure of peptide-MHC binding; Relatively rapid and straightforward. | Does not directly measure T-cell recognition or function. |
| ELISpot Assay (IFN-γ, Granzyme B) | Quantifies the frequency of peptide-specific T-cells that secrete cytokines (e.g., IFN-γ) or cytotoxic molecules (e.g., Granzyme B) upon stimulation.[4][5][6][7] | Number of spot-forming cells (SFCs) per million peripheral blood mononuclear cells (PBMCs) or T-cells. | Highly sensitive for detecting rare antigen-specific T-cells[8]; Measures a key T-cell function. | Indirect measure of cytotoxicity (for IFN-γ); Requires a source of MART-1 specific T-cells. |
| Intracellular Cytokine Staining (ICS) | Detects the production of intracellular cytokines (e.g., IFN-γ, TNF-α) in peptide-stimulated T-cells via flow cytometry.[9][10] | Percentage of cytokine-positive cells within a specific T-cell population (e.g., CD8+). | Provides single-cell resolution; Can phenotype responding cells simultaneously. | Requires cell fixation and permeabilization, which can introduce artifacts.[10] |
| MHC-Peptide Tetramer/Multimer Staining | Directly visualizes and quantifies T-cells with receptors specific for the MART-1/HLA-A2 complex using fluorescently labeled tetramers.[11][12] | Percentage of tetramer-positive cells within the CD8+ T-cell population. | Direct and specific enumeration of antigen-specific T-cells. | Does not provide functional information; Tetramer production can be complex. |
| Cytotoxicity Assay (e.g., Calcein-AM Release) | Measures the ability of peptide-sensitized T-cells to lyse target cells presenting the MART-1 peptide.[5] | Percentage of specific lysis of target cells. | Direct measure of the peptide's ability to induce a cytotoxic T-lymphocyte (CTL) response. | Can be more complex and time-consuming than other assays. |
Experimental Protocols
Detailed methodologies for the primary validation assays are provided below. It is crucial to include positive and negative controls in all experiments. For MART-1 (26-35), a known potent analog like MART-1 (26-35, L27) can serve as a positive control, while an irrelevant HLA-A2 binding peptide (e.g., from influenza virus) can be used as a negative control.[13][14]
T2 Cell Binding and Stabilization Assay
This assay assesses the peptide's ability to bind to and stabilize HLA-A2 molecules on the surface of T2 cells, which are deficient in the Transporter associated with Antigen Processing (TAP).[2][3]
Materials:
-
T2 cells (ATCC® CRL-1992™)
-
Serum-free RPMI-1640 medium
-
MART-1 (26-35) peptide (new batch and a validated control batch)
-
Positive control peptide (e.g., Influenza M1 58-66)
-
Negative control peptide (irrelevant HLA-A2 binding peptide)
-
PE-conjugated anti-human HLA-A2 antibody (e.g., clone BB7.2)
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plate
Procedure:
-
Wash T2 cells twice with serum-free RPMI-1640 medium and resuspend to a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of the MART-1 peptides (new batch and control) and control peptides in serum-free RPMI-1640, typically ranging from 100 µM to 0.1 µM.
-
Add 100 µL of the T2 cell suspension to each well of a 96-well plate.
-
Add 100 µL of the peptide dilutions to the respective wells. Include wells with cells only (no peptide) as a baseline control.
-
Incubate the plate overnight (16-18 hours) at 37°C in a 5% CO2 incubator.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 50 µL of FACS buffer containing the PE-conjugated anti-HLA-A2 antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.
-
Analyze the Mean Fluorescence Intensity (MFI) of the PE signal for each peptide concentration.
IFN-γ ELISpot Assay
This assay quantifies the number of T-cells that secrete IFN-γ in response to stimulation with the MART-1 peptide.
Materials:
-
Human IFN-γ ELISpot kit
-
Peripheral Blood Mononuclear Cells (PBMCs) from a healthy HLA-A2+ donor or a MART-1 specific T-cell line
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin-streptomycin)
-
MART-1 (26-35) peptide (new batch and a validated control batch)
-
Positive control stimulant (e.g., Phytohemagglutinin - PHA)
-
Negative control peptide
-
T2 cells (as antigen-presenting cells)
Procedure:
-
Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with blocking buffer for 2 hours at room temperature.
-
While the plate is blocking, prepare the cells. If using T2 cells as APCs, pulse them with the peptides (10 µg/mL) for 2 hours at 37°C.
-
Wash the plate and add 100 µL of PBMCs or T-cells (e.g., 2 x 10^5 cells/well) to each well.
-
Add 100 µL of the peptide-pulsed T2 cells (e.g., 1 x 10^5 cells/well) or the peptide directly to the wells at the desired final concentration.
-
Include positive control wells (with PHA) and negative control wells (with irrelevant peptide or no peptide).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor for the development of spots.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely and count the spots using an ELISpot reader.
Visualizations
Experimental Workflow: T2 Cell Binding Assay
Workflow for the T2 Cell Binding and Stabilization Assay.
Signaling Pathway: T-Cell Activation by MART-1 Peptide
Simplified T-cell activation pathway upon recognition of the MART-1 peptide.
By employing a combination of these assays, researchers can confidently validate the biological activity of a new batch of MART-1 (26-35) peptide, ensuring its suitability for downstream applications in research and development.
References
- 1. Peptide-binding assay [bio-protocol.org]
- 2. Real time detection of peptide–MHC dissociation reveals that improvement of primary MHC-binding residues can have a minimal, or no, effect on stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CD8+ T-Cell Epitope Variations Suggest a Potential Antigen HLA-A2 Binding Deficiency for Spike Protein of SARS-CoV-2 [frontiersin.org]
- 4. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CTL ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 9. A HLA-Cw*0701 restricted Melan-A/MART1 epitope presented by melanoma tumor cells to CD8+ tumor infiltrating lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Frequency of MART-1/MelanA and gp100/PMel17-Specific T Cells in Tumor Metastases and Cultured Tumor-Infiltrating Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a HLA-A2 tetramer flow cytometric method, IFNgamma real time RT-PCR, and IFNgamma ELISPOT for detection of immunologic response to gp100 and MelanA/MART-1 in melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. MART-1 (26-35) - SB PEPTIDE [sb-peptide.com]
A Comparative Guide to HPLC and Alternative Methods for MART-1 (26-35) Peptide Purity and Integrity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity and integrity of synthetic peptides is paramount for reliable research and the development of safe and effective therapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), the industry standard, with alternative methods for the analysis of the MART-1 (26-35) peptide (sequence: EAAGIGILTV), a key melanoma-associated antigen. The presented experimental data and detailed protocols will aid in the selection of the most appropriate analytical strategy for your specific needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-Phase HPLC (RP-HPLC) is the most established and widely used method for determining the purity of synthetic peptides.[1][2] It separates the target peptide from impurities based on hydrophobicity.
Experimental Protocol: RP-HPLC
A typical RP-HPLC protocol for the analysis of MART-1 (26-35) is as follows:
-
Sample Preparation: The lyophilized MART-1 (26-35) peptide is dissolved in 0.1% trifluoroacetic acid (TFA) in water to a final concentration of 1 mg/mL. The sample is then filtered through a 0.22 µm syringe filter before injection.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size) is recommended for good resolution of peptide impurities.[4]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm, which is characteristic of the peptide bond.[4]
-
Data Analysis: Purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[5]
Alternative and Complementary Analytical Methods
While HPLC is a robust technique, other methods can offer advantages in terms of speed, resolution, and the ability to identify impurities.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically sub-2 µm) and higher operating pressures than HPLC. This results in significantly faster analysis times and improved resolution.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling liquid chromatography (either HPLC or UPLC) with mass spectrometry provides not only quantitative data on purity but also mass information that is crucial for identifying impurities. This is particularly useful for characterizing process-related impurities such as truncated or modified peptides.[7][8]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[9] As this separation mechanism is orthogonal to the hydrophobicity-based separation of RP-HPLC, CE is an excellent complementary technique for detecting impurities that may co-elute with the main peptide peak in an HPLC analysis.[10]
Comparative Analysis of Methods
The following table summarizes the key performance characteristics of HPLC, UPLC/LC-MS, and CE for the analysis of MART-1 (26-35) peptide purity.
| Feature | HPLC | UPLC/LC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on hydrophobicity.[2] | Separation based on hydrophobicity coupled with mass-based detection.[7][8] | Separation based on charge-to-size ratio.[9] |
| Resolution | Good | Very High | High |
| Analysis Time | ~30-60 minutes | ~5-15 minutes | ~15-30 minutes |
| Sensitivity | Good (ng range) | Very High (pg-fg range) | High (ng-pg range) |
| Impurity ID | No (requires fraction collection and further analysis) | Yes (provides mass of impurities) | No (requires coupling to MS) |
| Orthogonality | - | Same as HPLC/UPLC | Yes (complementary to HPLC)[10] |
Detailed Experimental Protocols for Alternative Methods
UPLC/LC-MS Protocol for a MART-1 Analogue
The following protocol is adapted from a study on a MART-1 (26-35) analogue (A27L mutant) and is representative for the analysis of the native peptide.[11]
-
Sample Preparation: Dissolve the peptide in 0.1% formic acid in water.
-
Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer.
-
Column: ACQUITY UPLC Peptide BEH C18, 130 Å, 1.7 µm, 2.1 mm x 100 mm.[11]
-
Mobile Phase A: 0.1% (v/v) formic acid in water.[11]
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient: A linear gradient of acetonitrile in water.[11]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60 °C.[11]
-
MS Detection: Positive ion mode, scanning a mass range of m/z 50 to 2000.[11]
General Capillary Zone Electrophoresis (CZE) Protocol for Peptides
-
Sample Preparation: Dissolve the peptide in the background electrolyte to a concentration of 0.1-1 mg/mL.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5. The acidic pH ensures that the peptide is positively charged and migrates towards the cathode.
-
Voltage: 15-25 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV absorbance at 200-220 nm.
Logical Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for impurity identification, desired analysis speed, and available instrumentation.
Conclusion
RP-HPLC remains a reliable and robust method for the routine purity assessment of the MART-1 (26-35) peptide. For faster analysis and higher resolution, UPLC is a superior alternative. When the identification of impurities is critical, coupling liquid chromatography with mass spectrometry is essential. Capillary electrophoresis offers an orthogonal separation mechanism that is invaluable for detecting impurities that may not be resolved by HPLC and for providing a more comprehensive purity profile. The choice of the most suitable method will ultimately be guided by the specific analytical needs, regulatory requirements, and available resources.
References
- 1. polypeptide.com [polypeptide.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Capillary electrophoresis-mass spectrometry for Peptide analysis: target-based approaches and proteomics/peptidomics strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis-based nanoscale assays for monitoring ecto-5'-nucleotidase activity and inhibition in preparations of recombinant enzyme and melanoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics - Int J Pharm Chem Anal [ijpca.org]
- 7. Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations | Separation Science [sepscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Capillary electrophoresis applied to DNA: determining and harnessing sequence and structure to advance bioanalyses (2009–2014) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melanoma peptide MART-1(27-35) analogues with enhanced binding capacity to the human class I histocompatibility molecule HLA-A2 by introduction of a beta-amino acid residue: implications for recognition by tumor-infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Micellar electrokinetic chromatographic study of the interaction between enkephalin peptide analogs and charged micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming MART-1 Specific T-cell Reactivity: A Comparison of Functional Assays
For researchers, scientists, and drug development professionals invested in the field of immuno-oncology, particularly in therapies targeting melanoma, the accurate assessment of T-cell reactivity against tumor-associated antigens like Melanoma Antigen Recognized by T-cells 1 (MART-1) is paramount. This guide provides a comprehensive comparison of key functional assays used to confirm the specific reactivity of T-cells to MART-1, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
This guide delves into the methodologies, performance characteristics, and underlying biological principles of three primary functional assays: the Enzyme-Linked Immunospot (ELISpot) assay for cytokine secretion, cytotoxicity assays to measure the direct killing of target cells, and intracellular cytokine staining (ICS) for a detailed view of T-cell function at a single-cell level.
Comparative Analysis of Functional Assays
Choosing the right assay depends on the specific question being addressed, the available resources, and the desired throughput. The following table summarizes the key quantitative and qualitative aspects of the most common functional assays for MART-1 specific T-cell reactivity.
| Assay | Principle | Primary Readout | Throughput | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| IFN-γ ELISpot | Measures the frequency of cytokine-secreting cells upon antigen stimulation. | Number of spots, where each spot represents a single cytokine-producing cell. | High | Very High (can detect as few as 1 in 100,000 cells)[1] | High | Highly sensitive for detecting rare antigen-specific T-cells; quantitative.[2] | Provides information on only one secreted cytokine at a time (unless using multi-color ELISpot); does not identify the phenotype of the secreting cell. |
| Chromium-51 (⁵¹Cr) Release Assay | Measures the lysis of target cells by cytotoxic T-lymphocytes (CTLs). Target cells are labeled with ⁵¹Cr, which is released upon cell death. | Percentage of specific lysis calculated from the amount of ⁵¹Cr released into the supernatant. | Low to Medium | High | High | A long-standing "gold standard" for cytotoxicity; directly measures cell killing.[3] | Involves radioactive materials; indirect measurement of cell death; can have high spontaneous release from some target cells.[4] |
| Flow Cytometry-Based Cytotoxicity Assay | Directly enumerates live and dead target cells after co-culture with effector T-cells using fluorescent dyes. | Percentage of dead or apoptotic target cells. | Medium to High | High | High | Non-radioactive; allows for simultaneous phenotyping of effector and target cells; can distinguish between apoptosis and necrosis.[5] | Requires a flow cytometer; can be more complex to set up and analyze than the ⁵¹Cr release assay. |
| Intracellular Cytokine Staining (ICS) | Detects the production of multiple cytokines within individual T-cells by flow cytometry. | Percentage of T-cells positive for one or more cytokines. | Medium | High | High | Provides multi-parameter data at the single-cell level, allowing for the identification of polyfunctional T-cells and their phenotype. | Requires cell fixation and permeabilization, which can introduce artifacts; generally considered less sensitive than ELISpot for detecting very rare cells.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key functional assays discussed.
IFN-γ ELISpot Assay for MART-1 Specific T-cells
This protocol is adapted from standard IFN-γ ELISpot procedures and is tailored for the detection of MART-1 reactive T-cells.[7][8][9]
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
MART-1 peptide (e.g., ELAGIGILTV)
-
Control peptides (e.g., an irrelevant peptide and a positive control mitogen like PHA)
-
Effector cells (e.g., PBMCs, TILs)
-
Antigen-presenting cells (APCs) (e.g., T2 cells or dendritic cells)
-
Complete RPMI-1640 medium
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash three times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate to remove unbound antibody and block with complete RPMI-1640 medium for at least 2 hours at 37°C.
-
Cell Plating:
-
Prepare a suspension of effector cells.
-
If using T2 cells as APCs, pulse them with the MART-1 peptide (typically 1-10 µg/mL) for 1-2 hours at 37°C.
-
Add the effector cells and peptide-pulsed APCs to the coated and blocked wells. Include negative control wells (effector cells with unpulsed APCs or an irrelevant peptide) and a positive control well (effector cells with PHA).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Wash the plate again and add the substrate. Monitor for spot development.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader.
Flow Cytometry-Based Cytotoxicity Assay for MART-1 Specific T-cells
This non-radioactive assay provides a direct measure of target cell killing.[5][10]
Materials:
-
Effector cells (MART-1 specific T-cells)
-
Target cells (e.g., MART-1 expressing melanoma cell line like MEL-A375 or T2 cells pulsed with MART-1 peptide)
-
Cell viability dye (e.g., Propidium Iodide (PI) or 7-AAD)
-
Cell tracking dye (e.g., CFSE or similar) to distinguish target cells from effector cells
-
Flow cytometer
-
96-well U-bottom plates
Procedure:
-
Target Cell Labeling: Label the target cells with a cell tracking dye according to the manufacturer's instructions. This will allow for their identification in the co-culture.
-
Co-culture:
-
Plate the labeled target cells in a 96-well plate.
-
Add the effector T-cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Include control wells with target cells alone (for spontaneous death) and target cells with a lysis agent (for maximum killing).
-
Incubate the plate for 4-16 hours at 37°C.
-
-
Staining: Add the cell viability dye (e.g., PI or 7-AAD) to each well just before analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Gate on the target cell population based on the cell tracking dye. Within this population, quantify the percentage of dead cells (positive for the viability dye). Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)
Visualizing the Mechanisms of T-cell Reactivity
To understand the biological processes underlying these functional assays, it is essential to visualize the signaling pathways and experimental workflows.
Experimental Workflow for Assessing T-cell Reactivity
The following diagram illustrates the general workflow for the functional assays described above.
Caption: General workflow for functional T-cell assays.
T-cell Receptor (TCR) Signaling Pathway
Upon recognition of the MART-1 peptide presented by an MHC molecule on a target cell, a signaling cascade is initiated within the T-cell, leading to its activation and effector functions.
Caption: Simplified TCR signaling cascade.
Logical Flow of Different Assay Types
This diagram illustrates the distinct logical progression of each assay type from cell stimulation to the final readout.
Caption: Logical flow of different T-cell assays.
References
- 1. mstechno.co.jp [mstechno.co.jp]
- 2. CTL ELISPOT Assay and T Cell Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utcd.org.tr [utcd.org.tr]
- 4. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Cytotoxic Activities Against Melanoma Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the ELISPOT and cytokine flow cytometry assays for the enumeration of antigen-specific T cells. [vivo.weill.cornell.edu]
- 7. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 9. hiv-forschung.de [hiv-forschung.de]
- 10. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
Unraveling T-Cell Cross-Reactivity: A Comparative Guide to MART-1 (26-35) and its Peptide Mimics
For researchers, scientists, and professionals in drug development, understanding the nuances of T-cell receptor (TCR) cross-reactivity is paramount for the design of effective and safe immunotherapies. This guide provides a comprehensive comparison of the cross-reactivity of T-cells specific for the melanoma-associated antigen MART-1 (26-35) with other known peptide ligands. We present supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes and experimental workflows.
The melanoma antigen recognized by T-cells 1 (MART-1), also known as Melan-A, is a key target in melanoma immunotherapy. The HLA-A0201-restricted decapeptide MART-1 (26-35), with the amino acid sequence EAAGIGILTV, is a well-established epitope for cytotoxic T-lymphocytes (CTLs). However, the inherent ability of TCRs to recognize multiple, structurally similar peptides—a phenomenon known as cross-reactivity—presents both opportunities and challenges. This guide delves into the cross-reactive recognition of several key peptides by MART-1 (26-35) specific T-cells: the natural nonamer variant MART-1 (27-35), an anchor-modified analog Melan-A(26-35A27L), and a peptide derived from the HM1.24 antigen.
Comparative Analysis of T-Cell Cross-Reactivity
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the binding affinities and functional responses of MART-1 specific T-cells to the native peptide and its cross-reactive counterparts.
T-Cell Receptor Binding Affinity
The binding affinity of the TCR to the peptide-MHC complex is a critical determinant of T-cell activation. Surface Plasmon Resonance (SPR) is a widely used technique to measure these interactions in real-time. The equilibrium dissociation constant (KD) is a measure of binding affinity, with a lower KD value indicating a stronger interaction.
| T-Cell Receptor | Peptide Ligand | Sequence | Binding Affinity (KD) in µM | Source |
| DMF4 | MART-1 (26-35) decamer | ELAGIGILTV (anchor modified) | 29 | [1] |
| MART-1 (27-35) nonamer | AAGIGILTV | 170 | [1] | |
| DMF5 | MART-1 (26-35) decamer | ELAGIGILTV (anchor modified) | 6 | [1] |
| MART-1 (27-35) nonamer | AAGIGILTV | 40 | [1] |
Note: The MART-1 (26-35) decamer used in this study was an anchor-modified version (ELAGIGILTV) for enhanced binding to HLA-A2.
T-Cell Effector Function: Cytotoxicity
The primary function of cytotoxic T-lymphocytes is to eliminate target cells presenting their cognate antigen. The Chromium-51 (51Cr) release assay is a classic method to quantify this cytotoxic activity, where the percentage of specific lysis of target cells is measured.
| Effector T-Cells | Target Cells | Peptide | Effector:Target Ratio | % Specific Lysis | Source |
| Melan-A analog specific T-cells | T2 cells | HM1.24 (LLLGIGILV) | Not Specified | Mediated IFN-γ secretion and lysis | [2] |
| Melan-A analog specific T-cells | U266, XG-1, IM-9 (HM1.24+) | Endogenous | Not Specified | Lysis observed | [2] |
| HM1.24-specific CD8+ T-cells | XG-1 (myeloma cell line) | Endogenous | Not Specified | 91% | [3][4] |
| HM1.24-specific CD8+ T-cells | U266 (myeloma cell line) | Endogenous | Not Specified | 38% | [3][4] |
| HM1.24-specific CD8+ T-cells | IM-9 (B-lymphoblastoid cell line) | Endogenous | Not Specified | 22% | [3][4] |
| MART-1(27-35)-specific CTL clone | T2 cells | MART-1 (26-35) | 1:1 | Effective lysis down to 10-8 mM peptide | [5] |
| MART-1(27-35)-specific CTL clone | T2 cells | MART-1 (27-35) | 1:1 | Effective lysis down to 10-6 mM peptide | [5] |
T-Cell Effector Function: Cytokine Release
Upon antigen recognition, T-cells secrete various cytokines, with interferon-gamma (IFN-γ) being a hallmark of a potent anti-tumor response. The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the number of cytokine-secreting cells.
| Effector T-Cells | Stimulating Peptide | Result | Source |
| Melan-A analog specific T-cells | HM1.24 (LLLGIGILV) | IFN-γ secretion mediated | [2] |
| CTLs stimulated with MART-1 peptide | ELAGIGILTV | Significant IFN-γ-specific spots | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Chromium-51 (51Cr) Release Assay for Cytotoxicity
This assay measures the ability of cytotoxic T-lymphocytes to lyse target cells.
-
Target Cell Labeling: Target cells (e.g., T2 cells or tumor cell lines) are incubated with radioactive 51Cr, which is taken up by viable cells.
-
Co-incubation: The labeled target cells are washed and then co-incubated with effector T-cells at various effector-to-target (E:T) ratios for a defined period (typically 4-6 hours).
-
Measurement of 51Cr Release: During the incubation, CTLs that recognize their target antigen on the surface of the target cells will induce cell lysis, leading to the release of 51Cr into the supernatant. The amount of radioactivity in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Radioactivity released from target cells incubated with media alone.
-
Maximum Release: Radioactivity released from target cells lysed with a detergent.
-
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This assay quantifies the number of individual cells secreting a specific cytokine.
-
Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Incubation: T-cells are added to the wells along with the stimulating peptide or antigen-presenting cells pulsed with the peptide. The plate is incubated to allow for cytokine secretion.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the cytokine is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Spot Formation: A substrate is added that is converted by the enzyme into an insoluble colored precipitate at the site of cytokine secretion. Each spot represents a single cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISPOT reader to determine the number of spot-forming cells (SFCs) per number of plated T-cells.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions.
-
Immobilization: One of the interacting molecules (e.g., the TCR) is immobilized on a sensor chip.
-
Analyte Injection: The other molecule (e.g., the peptide-MHC complex) is flowed over the sensor surface.
-
Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in response units, RU).
-
Data Analysis: The binding kinetics (association and dissociation rates) are determined from the sensorgram (a plot of RU versus time). The equilibrium dissociation constant (KD) is then calculated from these rates.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the T-cell activation signaling pathway and the experimental workflow for assessing cross-reactivity.
Caption: T-Cell Activation Signaling Pathway.
References
- 1. T cell receptors used in cancer gene therapy cross-react with MART-1/Melan-A tumor antigens via distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melan-A/MART1 analog peptide triggers anti-myeloma T-cells through crossreactivity with HM1.24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a new HLA-A2-restricted T-cell epitope within HM1.24 as immunotherapy target for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a new HLA-A2-restricted T-cell epitope within HM1.24 as immunotherapy target for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunodominant HLA-A2-restricted MART-1 epitope is not presented on the surface of many melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Scrambled MART-1 (26-35) Peptide: An Essential Negative Control for Immunological Assays
A robust negative control is fundamental to the validity of immunological research. In the context of T-cell response studies involving the melanoma-associated antigen MART-1, a scrambled version of the immunogenic MART-1 (26-35) peptide serves as an indispensable tool to ensure the specificity of the observed effects. This guide provides a comparative overview of the MART-1 (26-35) peptide and its scrambled counterpart, supported by experimental data and detailed protocols for researchers in immunology and drug development.
The native MART-1 (26-35) peptide, with the amino acid sequence EAAGIGILTV, is a well-characterized HLA-A02:01-restricted epitope that can elicit a specific cytotoxic T lymphocyte (CTL) response.[1][2] An analog of this peptide, MART-1 (26-35) A27L (ELAGIGILTV), has been shown to have an even higher binding affinity for HLA-A02:01 and greater immunogenicity.[3][4] For this reason, the A27L analog is frequently used as a positive control in experimental settings.
To distinguish a true antigen-specific T-cell response from non-specific activation, a negative control is required. A scrambled peptide, which contains the same amino acids as the native peptide but in a randomized sequence, is an ideal negative control. The scrambled MART-1 (26-35) peptide with the sequence AIEIAGGLTV is commonly used for this purpose.[3][5] This peptide is not expected to bind to the major histocompatibility complex (MHC) in a way that can be recognized by MART-1-specific T-cell receptors (TCRs), and therefore should not trigger a specific immune response.
Comparative Immunological Response
Experimental data consistently demonstrates the inert nature of the scrambled MART-1 (26-35) peptide in contrast to the potent stimulatory effects of the native or analog MART-1 peptides. Key immunological assays such as the Enzyme-Linked Immunospot (ELISPOT) assay for cytokine release and cytotoxicity assays are used to quantify these differences.
T-Cell Activation: IFN-γ ELISPOT Assay
The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[6][7] In a typical experiment, peripheral blood mononuclear cells (PBMCs) from an HLA-A*02:01 positive donor are stimulated with the MART-1 (26-35) A27L peptide (positive control), the scrambled MART-1 (26-35) peptide (negative control), or a positive control mitogen (e.g., PHA). The number of spot-forming cells (SFCs), each representing a single IFN-γ-secreting T-cell, is then counted.
| Peptide Stimulant | Sequence | Expected T-Cell Response (IFN-γ SFCs/10^6 PBMCs) |
| Positive Control (MART-1 A27L) | ELAGIGILTV | High (e.g., >100) |
| Negative Control (Scrambled) | AIEIAGGLTV | Low to None (e.g., <10, similar to unstimulated control) |
| Unstimulated Control | None | Low (baseline) |
Note: The exact number of SFCs can vary depending on the donor's T-cell repertoire and experimental conditions.
Cytotoxicity Assay
Cytotoxicity assays measure the ability of CTLs to kill target cells presenting a specific antigen. In these assays, target cells (e.g., T2 cells, which are deficient in endogenous antigen presentation but can be loaded with exogenous peptides) are pulsed with either the MART-1 (26-35) A27L peptide or the scrambled peptide. MART-1-specific CTLs are then co-cultured with the pulsed target cells, and the percentage of target cell lysis is measured.
| Peptide Pulsed on Target Cells | Sequence | Expected Specific Lysis (%) |
| Positive Control (MART-1 A27L) | ELAGIGILTV | High |
| Negative Control (Scrambled) | AIEIAGGLTV | Low to None (similar to background lysis) |
Studies have shown that overnight pulsing of target cells with the MART-1 peptide provides a significant window of MART-1-specific CD8+ T-cell cytolytic activity when compared to control peptide-pulsed target cells.[8]
Signaling Pathway and Experimental Workflow
The specific recognition of the MART-1 peptide presented by MHC on an antigen-presenting cell (APC) by a TCR on a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation and the execution of its effector functions.
A typical experimental workflow to compare the T-cell response to the MART-1 peptide and its scrambled control is outlined below.
References
- 1. The immunodominant HLA-A2-restricted MART-1 epitope is not presented on the surface of many melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Melan-A (26-35) scrambled (AIEIAGGLTV) - SB PEPTIDE [sb-peptide.com]
- 4. Peptide Super-Agonist Enhances T-Cell Responses to Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melan-A (26-35) peptide, scrambled - sb-Peptide [mayflowerbio.com]
- 6. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. incytemi.com [incytemi.com]
MART-1 (26-35) compared to other HLA-A2 restricted melanoma antigens
A Comparative Guide to MART-1 (26-35) and Other HLA-A2 Restricted Melanoma Antigens
Introduction
The identification of tumor-associated antigens (TAAs) recognized by cytotoxic T lymphocytes (CTLs) has been a cornerstone of cancer immunology and the development of immunotherapies for melanoma. Among these, a number of peptides restricted to the human leukocyte antigen (HLA)-A2 allele have been extensively studied. This guide provides a comparative analysis of the well-characterized melanoma antigen MART-1 (26-35) against other prominent HLA-A2 restricted antigens: gp100 (209-217), Tyrosinase (368-376), and NY-ESO-1 (157-165). The comparison focuses on their immunological properties, clinical responses, and the experimental methods used for their evaluation.
Comparative Immunogenicity and Clinical Response
The immunogenicity of melanoma antigens is a critical determinant of their potential as vaccine candidates. Several clinical trials have evaluated vaccines incorporating these peptides, often with modifications to enhance their binding to the HLA-A2 molecule and subsequent recognition by T cells.
A study involving vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) peptides in metastatic melanoma patients showed that immunologic responses, as measured by ELISPOT, were observed in a subset of patients.[1][2] Another trial combined MART-1 and gp100 peptides with IFN-α, which resulted in enhanced CD8+ T cell responses.[3] Similarly, a study of adjuvant Nivolumab with a multi-peptide vaccine including MART-1 and gp100 analogs also assessed T-cell reactivity.[4]
The cancer-testis antigen NY-ESO-1 has also been a major target for immunotherapy. Clinical trials using T cells genetically engineered to express a T-cell receptor (TCR) specific for NY-ESO-1 (157-165) have shown objective clinical responses in patients with melanoma and synovial cell sarcoma.[5][6]
The following table summarizes key characteristics and immunologic data for these antigens.
| Antigen (Peptide Sequence) | Protein Source | Expression Profile | Key Immunological Features |
| MART-1/Melan-A (ELAGIGILTV) | Melanocyte differentiation protein | Melanocytes, retina, and most melanomas.[7] | Frequently recognized by tumor-infiltrating lymphocytes (TILs). The 27L modification enhances HLA-A2 binding.[7] |
| gp100 (IMDQVPFSV) | Melanocyte protein PMEL17 | Melanocytes and melanomas.[8] | The 210M modification improves HLA-A2 binding and immunogenicity.[3][8] |
| Tyrosinase (YMDGTMSQV) | Enzyme in melanin synthesis | Melanocytes and melanomas.[9][10] | A self-antigen against which tolerance can limit immune responses.[9] |
| NY-ESO-1 (SLLMWITQV) | Cancer-testis antigen | Testis and various tumors, including melanoma. | Highly immunogenic and not expressed in most normal tissues, reducing the risk of autoimmunity.[5] |
T-Cell Recognition and Signaling Pathway
The activation of a T cell is initiated by the specific recognition of a peptide-MHC (pMHC) complex on an antigen-presenting cell (APC) or a tumor cell by the T-cell receptor (TCR).[11][12] This interaction triggers a signaling cascade that leads to T-cell proliferation, differentiation, and effector functions, such as cytokine release and target cell lysis.
The key steps in this signaling pathway are:
-
TCR-pMHC Engagement: The TCR on a CD8+ T cell binds to the peptide-HLA-A2 complex.[12]
-
Kinase Activation: This binding leads to the activation of Src family kinases, LCK and Fyn.[13]
-
ITAM Phosphorylation: LCK phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the associated CD3 complex.[13]
-
ZAP-70 Recruitment and Activation: The phosphorylated ITAMs recruit the kinase ZAP-70, which is then activated by LCK.[14]
-
LAT Phosphorylation and Signalosome Formation: Activated ZAP-70 phosphorylates the adaptor protein LAT (Linker for Activation of T cells).[13][14] Phosphorylated LAT acts as a scaffold, recruiting other signaling molecules to form a "signalosome".[13]
-
Downstream Pathways: This complex activates several downstream pathways, including the PLCγ1, MAPK, and PI3K-AKT pathways, culminating in cellular responses.[11]
Experimental Protocols
The evaluation and comparison of melanoma antigens rely on a set of standardized immunological assays. Below are detailed protocols for key experiments.
ELISpot (Enzyme-Linked Immunospot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[15][16][17]
Principle: T cells are cultured on a surface coated with a capture antibody specific for IFN-γ. Upon stimulation with the antigen, secreted IFN-γ is captured by the antibody. A second, enzyme-conjugated detection antibody is added, followed by a substrate that precipitates, forming a visible spot for each IFN-γ-secreting cell.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.[15][17]
-
Blocking: Wash the plate with PBS and block with a blocking buffer (e.g., RPMI with 10% human serum) for 2 hours at 37°C to prevent non-specific binding.[15]
-
Cell Plating: Add peripheral blood mononuclear cells (PBMCs) or isolated T cells to the wells.
-
Stimulation: Add the melanoma peptide of interest (e.g., MART-1, gp100) to the wells at a predetermined optimal concentration. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[15][16]
-
Detection: Wash the plate to remove cells. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 1-2 hours at room temperature.[17]
-
Enzyme Conjugation: Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Incubate for 1 hour.
-
Development: Wash the plate and add the enzyme substrate. Incubate until distinct spots develop.
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of antigen-specific IFN-γ-secreting T cells.
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay is a classic method for measuring cell-mediated cytotoxicity.[18][19][20][21][22]
Principle: Target cells (e.g., melanoma cell lines) are labeled with radioactive ⁵¹Cr. When cytotoxic T lymphocytes (effector cells) recognize and lyse the target cells, ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the level of cell lysis.
Methodology:
-
Target Cell Labeling: Incubate target cells with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.[18]
-
Washing: Wash the labeled target cells multiple times with culture medium to remove excess unincorporated ⁵¹Cr.[22]
-
Co-culture: Plate the labeled target cells in a 96-well plate. Add effector T cells at various effector-to-target (E:T) ratios.[18]
-
Controls:
-
Incubation: Incubate the plate for 4-6 hours at 37°C.[18]
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)][18][19]
HLA-A2 Tetramer Staining and Flow Cytometry
This technique allows for the direct visualization and quantification of antigen-specific T cells.[23][24][25][26]
Principle: Soluble HLA-A2 molecules are folded with the peptide of interest and biotinylated. Four of these complexes are bound to a streptavidin molecule, which is conjugated to a fluorochrome (e.g., PE or APC). This tetrameric structure has a high avidity for the specific TCR, allowing for stable binding and detection by flow cytometry.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of PBMCs or other lymphocytes.
-
Tetramer Staining: Incubate the cells with the fluorochrome-conjugated HLA-A2/peptide tetramer (e.g., HLA-A2/MART-1) for 30-60 minutes at 37°C or 4°C, protected from light.[26][27]
-
Surface Marker Staining: Add antibodies against cell surface markers, such as CD8 (to identify cytotoxic T cells) and CD3 (a pan-T cell marker), conjugated to different fluorochromes. Incubate for 30 minutes at 4°C.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound tetramers and antibodies.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Gating and Analysis: Gate on the lymphocyte population, then on CD3+ and CD8+ cells. Within the CD8+ T cell population, quantify the percentage of cells that are positive for the tetramer. This percentage represents the frequency of antigen-specific T cells.
Conclusion
MART-1 (26-35) remains a critical target in melanoma immunotherapy due to its high expression and recognition by T cells. However, its efficacy as a standalone antigen can be limited by factors such as central tolerance, as it is also expressed on normal melanocytes. In comparison, antigens like gp100 and Tyrosinase share this characteristic of being self-antigens. In contrast, cancer-testis antigens like NY-ESO-1 offer a more tumor-specific profile, potentially leading to more potent immune responses with less risk of autoimmunity. The choice of antigen for immunotherapy must consider these factors, and often, a multi-peptide approach targeting several antigens simultaneously, as seen in various clinical trials, may be a more effective strategy to induce a broad and durable anti-tumor immune response. The experimental protocols detailed here are fundamental to the continued evaluation and optimization of these and future cancer vaccine candidates.
References
- 1. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in-adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Safety, Correlative Markers, and Clinical Results of Adjuvant Nivolumab in Combination with Vaccine in Resected High-Risk Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identifying Individual T Cell Receptors of Optimal Avidity for Tumor Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MART-1 26–35 Peptides, MART Peptide Products, USA [biosyn.com]
- 8. T-cell receptor affinity and avidity defines antitumor response and autoimmunity in T-cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-Tolerance to the Murine Homologue of a Tyrosinase-Derived Melanoma Antigen: Implications for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20100158927A1 - Antibodies, methods and kits for diagnosing and treating melanoma - Google Patents [patents.google.com]
- 11. cd-genomics.com [cd-genomics.com]
- 12. T cell receptor engagement by peptide-MHC ligands induces a conformational change in the CD3 complex of thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Linker for activation of T cells - Wikipedia [en.wikipedia.org]
- 14. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A modified human ELISPOT assay to detect specific responses to primary tumor cell targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. revvity.com [revvity.com]
- 19. Measuring Cytotoxicity by Bioluminescence Imaging Outperforms the Standard Chromium-51 Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring Cytotoxicity by Bioluminescence Imaging Outperforms the Standard Chromium-51 Release Assay | PLOS One [journals.plos.org]
- 21. mdpi.com [mdpi.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. immunaware.com [immunaware.com]
- 25. lubio.ch [lubio.ch]
- 26. blog.mblintl.com [blog.mblintl.com]
- 27. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Measuring MART-1 (26-35) Peptide Binding Affinity to HLA-A2
For Researchers, Scientists, and Drug Development Professionals
The binding of the Melanoma Antigen Recognized by T-cells 1 (MART-1) peptide (amino acid sequence 26-35: EAAGIGILTV) to the Human Leukocyte Antigen A2 (HLA-A2) is a critical interaction in the immune response against melanoma. Accurate measurement of this binding affinity is paramount for the development of immunotherapies, including cancer vaccines and T-cell based treatments. This guide provides a comparative overview of key methods used to quantify this interaction, supported by experimental data and detailed protocols.
Comparison of Quantitative Methods
Several biophysical and cell-based assays are available to determine the binding affinity of the MART-1 (26-35) peptide to HLA-A2. The choice of method often depends on the specific requirements of the study, such as the need for kinetic data, throughput, and the biological context of the measurement. The table below summarizes quantitative data obtained for the native MART-1 (26-35) peptide and its anchor-modified variant (ELAGIGILTV), which has a leucine substitution at position 27 to enhance HLA-A2 binding.
| Method | Peptide Sequence | Analyte | Parameter | Value | Reference |
| T2 Cell-Based Assay | EAAGIGILTV (Native) | Peptide | IC50 | ~20 µM | [1] |
| ELAGIGILTV (A27L Variant) | Peptide | IC50 | 2 nM | [1] | |
| Functional Competition Assay | EAAGIGILTV (Native) | Peptide | EC50 | 0.25 nM | [1] |
| ELAGIGILTV (A27L Variant) | Peptide | EC50 | 0.01 nM | [1] | |
| Surface Plasmon Resonance (SPR) | ELAGIGILTV (A27L Variant) | Soluble TCR | K_D | 45 nM | [2] |
Key Experimental Methodologies
This section provides detailed protocols for three widely used methods to assess peptide-HLA-A2 binding affinity.
T2 Cell-Based Peptide Binding Assay
This is a cell-based competition assay that measures the ability of a test peptide to stabilize HLA-A2 molecules on the surface of T2 cells. T2 cells are deficient in Transporter associated with Antigen Processing (TAP), leading to low surface expression of unstable empty HLA-A2 molecules. Binding of an exogenous peptide stabilizes the HLA-A2 complex, and the increased surface expression can be quantified by flow cytometry using an HLA-A2 specific antibody.
Experimental Protocol:
-
Cell Culture: Culture T2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Peptide Preparation: Dissolve the MART-1 (26-35) test peptide and a known high-affinity HLA-A2 binding peptide (positive control, e.g., Influenza M1 58-66) and a negative control peptide in DMSO to create stock solutions. Further dilute the peptides in serum-free RPMI 1640 medium to desired concentrations.
-
Peptide Incubation:
-
Harvest T2 cells and wash twice with serum-free RPMI 1640 medium.
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL in serum-free RPMI 1640 medium.
-
In a 96-well plate, add 100 µL of the T2 cell suspension to each well.
-
Add 100 µL of the diluted peptides at various concentrations to the respective wells. Include wells with no peptide (negative control) and the positive control peptide.
-
Incubate the plate overnight (16-18 hours) at 37°C in a 5% CO2 incubator.
-
-
Staining:
-
Wash the cells twice with ice-cold FACS buffer (PBS with 1% BSA and 0.05% sodium azide).
-
Resuspend the cells in 100 µL of FACS buffer containing a fluorescently labeled anti-HLA-A2 antibody (e.g., clone BB7.2-FITC).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the HLA-A2 staining.
-
-
Data Analysis:
-
Calculate the percentage of MFI increase relative to the no-peptide control.
-
For competitive binding assays, plot the MFI against the log of the competitor peptide concentration and determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of a fluorescently labeled reference peptide.
-
Workflow Diagram:
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD). In a typical setup, purified, soluble HLA-A2 molecules are immobilized on a sensor chip, and the MART-1 peptide is flowed over the surface.
Experimental Protocol:
-
Protein Preparation: Express and purify soluble HLA-A2 heavy chain and β2-microglobulin. Refold the HLA-A2 complex in the presence of a sacrificial peptide, followed by purification.
-
Chip Immobilization:
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified HLA-A2 molecules onto the activated surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Measurement:
-
Prepare a series of dilutions of the MART-1 (26-35) peptide in a suitable running buffer (e.g., HBS-EP).
-
Inject the peptide solutions over the immobilized HLA-A2 surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Logical Flow Diagram:
Yeast Surface Display
Yeast display is a powerful high-throughput technique for engineering and characterizing protein-protein interactions. For peptide-MHC binding, either the peptide or the MHC molecule can be displayed on the yeast surface. In a common format, a library of peptides is displayed, and binding to a soluble, fluorescently labeled HLA-A2 molecule is detected by flow cytometry.
Experimental Protocol:
-
Library Construction: Clone the DNA sequence encoding the MART-1 (26-35) peptide into a yeast display vector, such as pCTCON, in frame with the Aga2p protein.
-
Yeast Transformation and Display: Transform the yeast strain Saccharomyces cerevisiae EBY100 with the display vector. Induce peptide expression and display on the yeast surface by growing the culture in a galactose-containing medium.
-
Binding Assay:
-
Prepare soluble, biotinylated HLA-A2 molecules folded with a placeholder peptide.
-
Incubate the induced yeast cells with the biotinylated HLA-A2 molecules.
-
Wash the cells to remove unbound HLA-A2.
-
Stain the cells with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-phycoerythrin).
-
-
Flow Cytometry: Analyze the stained yeast population using a flow cytometer to quantify the fluorescence intensity, which is proportional to the amount of HLA-A2 bound to the displayed peptide.
-
Affinity Determination: To determine the KD, titrate the concentration of the soluble HLA-A2 and measure the corresponding mean fluorescence intensity. Fit the data to a saturation binding curve.
Signaling Pathway Diagram:
Conclusion
The choice of method for measuring the binding affinity of the MART-1 (26-35) peptide to HLA-A2 depends on the specific research question. T2 cell-based assays provide a physiologically relevant context but are semi-quantitative. SPR offers high-precision kinetic and affinity data for purified components. Yeast display is a high-throughput method ideal for screening peptide libraries and can provide quantitative affinity measurements. For a comprehensive understanding, it is often beneficial to employ more than one of these techniques to validate findings.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for MART-1 (26-35) (human) TFA
For researchers, scientists, and drug development professionals handling MART-1 (26-35) (human) TFA, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this peptide, which is commonly supplied as a trifluoroacetic acid (TFA) salt. The hazardous nature of TFA dictates the stringent disposal procedures required.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, a lab coat, chemical safety glasses meeting ANSI standards, and chemical-impermeable gloves. All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood.
Key Hazard Information:
-
Trifluoroacetic Acid (TFA): A strong corrosive acid. Contact can cause severe skin burns and eye damage.[1] Inhalation of vapors can be harmful.[2]
-
MART-1 (26-35) (human) Peptide: While the peptide itself is not classified as hazardous, it is supplied as a TFA salt, and therefore the entire compound must be treated with the same precautions as TFA.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste, primarily due to the TFA component. Under no circumstances should this chemical be poured down the drain. [3]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and compatible hazardous waste container.
-
Containers must be made of sturdy glass or plastic with a tight-fitting cap.[4] Metal containers should not be used.[2][3]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound". Avoid using abbreviations.[4]
-
-
Waste Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area.[4]
-
The storage area should be a cool, dry, and well-ventilated location, such as an acid cabinet, away from incompatible materials.[4][5]
-
Incompatible Materials: Segregate TFA waste from bases, oxidizing agents, reducing agents, hydrides, and metals.[2][3][5]
-
-
Arranging for Disposal:
-
Once the waste container is nearly full (approximately 80% capacity), arrange for its collection by your institution's Environmental Health & Safety (EHS) department.[4]
-
Follow your institution's specific procedures for chemical waste collection, which may involve submitting an online request form.[3]
-
-
Spill Management:
-
Minor Spills (<500 mL): In the event of a small spill confined to a chemical fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain and absorb the spill.[4] Place the absorbed material into your hazardous waste container.
-
Major Spills (>500 mL) or Spills Outside a Fume Hood: Evacuate the laboratory immediately and alert others.[4] Contact your institution's emergency number or EHS for assistance.[3][5]
-
Experimental Workflow for Disposal
The logical flow for proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory requirements are met during the handling and disposal process.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling MART-1 (26-35) (human) TFA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide MART-1 (26-35) (human) TFA. The following procedures for personal protective equipment, handling, and disposal are based on best practices for laboratory safety and chemical management. While the specific chemical, physical, and toxicological properties of this product have not been fully investigated, it is recommended to handle it with due care.
Personal Protective Equipment (PPE)
A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required. The following table summarizes the recommended PPE for handling this compound, particularly in its lyophilized powder form.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide. |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing. |
| Respiratory Protection | Respirator/ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
